molecular formula C10H16Br2O4 B2901774 Diethyl meso-2,5-dibromoadipate CAS No. 54221-37-3; 869-10-3

Diethyl meso-2,5-dibromoadipate

Cat. No.: B2901774
CAS No.: 54221-37-3; 869-10-3
M. Wt: 360.042
InChI Key: UBCNJHBDCUBIPB-OCAPTIKFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl meso-2,5-dibromoadipate is a useful research compound. Its molecular formula is C10H16Br2O4 and its molecular weight is 360.042. The purity is usually 95%.
BenchChem offers high-quality Diethyl meso-2,5-dibromoadipate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl meso-2,5-dibromoadipate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl (2S,5R)-2,5-dibromohexanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16Br2O4/c1-3-15-9(13)7(11)5-6-8(12)10(14)16-4-2/h7-8H,3-6H2,1-2H3/t7-,8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBCNJHBDCUBIPB-OCAPTIKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC(C(=O)OCC)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](CC[C@@H](C(=O)OCC)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Br2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869-10-3
Record name Diethyl meso-2,5-dibromoadipate
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Foundational & Exploratory

Diethyl meso-2,5-dibromoadipate: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth analysis of the chemical properties, synthesis, and reactivity of Diethyl meso-2,5-dibromoadipate, a versatile bifunctional building block in modern organic synthesis. With its unique stereochemistry and two reactive C-Br bonds, this compound serves as a crucial intermediate in the construction of a wide array of molecular architectures, from functionalized polymers to complex heterocyclic systems relevant to the pharmaceutical and agrochemical industries. This document offers a comprehensive resource for researchers, scientists, and drug development professionals, detailing not only the fundamental properties of the molecule but also providing expert insights into its synthetic applications, including detailed reaction mechanisms and illustrative protocols.

Introduction: A Bifunctional Linchpin in Synthesis

Diethyl meso-2,5-dibromoadipate is a diester characterized by a six-carbon backbone with bromine substituents at the C2 and C5 positions.[1][2][3] Its significance in organic synthesis stems from its bifunctional nature, presenting two electrophilic centers that can undergo a variety of transformations. The "meso" designation is a critical feature, indicating the presence of two stereocenters with opposite configurations (R and S), resulting in an achiral molecule with a plane of symmetry. This defined stereochemistry has profound implications for its reactivity, particularly in stereospecific reactions.

The compound's utility is broad, serving as a key intermediate in the synthesis of pharmaceuticals, specialty polymers, and agrochemicals.[1][3] Its ability to participate in nucleophilic substitution and cyclization reactions makes it an invaluable tool for introducing diverse functionalities and constructing complex molecular scaffolds.[2][4] This guide will explore the fundamental properties, synthesis, and reactivity of Diethyl meso-2,5-dibromoadipate, providing a technical foundation for its effective application in research and development.

Physicochemical and Spectroscopic Properties

A thorough understanding of a reagent's physical and spectroscopic properties is paramount for its successful application in the laboratory. The key properties of Diethyl meso-2,5-dibromoadipate are summarized below.

Physical Properties
PropertyValueSource(s)
CAS Number 869-10-3[1]
Molecular Formula C₁₀H₁₆Br₂O₄[1]
Molecular Weight 360.04 g/mol [1]
Appearance White to off-white powder/crystalline solid[1][5]
Melting Point 64 - 68 °C[1]
Solubility Moderately soluble in organic solvents[1]
Storage Conditions Store at 0 - 8 °C under an inert atmosphere[1]
Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of Diethyl meso-2,5-dibromoadipate. Below is a summary of expected spectroscopic features.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A ¹H NMR spectrum of Diethyl meso-2,5-dibromoadipate in CDCl₃ would be expected to show the following signals:

  • A triplet corresponding to the methyl protons (CH₃) of the ethyl ester groups.

  • A multiplet for the methylene protons (-CH₂-) adjacent to the ester oxygen.

  • A multiplet for the methine protons (-CHBr) at the C2 and C5 positions.

  • A multiplet for the methylene protons (-CH₂-) at the C3 and C4 positions of the adipate backbone.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to display distinct signals for each unique carbon environment:

  • A signal for the carbonyl carbon (C=O) of the ester groups.

  • A signal for the methine carbon bearing the bromine atom (-CHBr).

  • A signal for the methylene carbon adjacent to the ester oxygen (-OCH₂-).

  • A signal for the methylene carbons of the adipate backbone (-CH₂-).

  • A signal for the methyl carbon of the ethyl groups (-CH₃).

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band characteristic of the ester carbonyl group (C=O stretch), typically appearing in the region of 1730-1750 cm⁻¹. Other significant absorptions would include C-H stretching vibrations of the alkyl groups and C-O stretching of the ester.

Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) mass spectrometry would reveal the molecular ion peak. The isotopic pattern of the molecular ion would be characteristic of a dibrominated compound, with significant M, M+2, and M+4 peaks due to the presence of the ⁷⁹Br and ⁸¹Br isotopes.

Synthesis and Purification

The synthesis of Diethyl meso-2,5-dibromoadipate is typically achieved through the α,α'-dibromination of adipic acid or its derivatives. This process often results in a mixture of the desired meso compound and the racemic (dl) diastereomers, necessitating a separation step.[6] A common and historically significant route involves the conversion of adipic acid to adipoyl chloride, followed by bromination and subsequent esterification.[6]

Synthetic Workflow

The overall transformation can be visualized as a multi-step process, where the choice of reagents and conditions is critical for achieving a good yield of the desired meso isomer.

G cluster_0 Synthesis of Diethyl meso-2,5-dibromoadipate AdipicAcid Adipic Acid AdipoylChloride Adipoyl Chloride AdipicAcid->AdipoylChloride SOCl₂ or (COCl)₂ DibromoDiacylChloride Dibromo Diacyl Chloride (meso/racemic mixture) AdipoylChloride->DibromoDiacylChloride Br₂, Δ DiethylEster Diethyl meso/racemic-2,5-dibromoadipate DibromoDiacylChloride->DiethylEster Ethanol MesoProduct Diethyl meso-2,5-dibromoadipate DiethylEster->MesoProduct Fractional Crystallization RacemicProduct Diethyl racemic-2,5-dibromoadipate DiethylEster->RacemicProduct (from mother liquor) G Meso meso-Dibromide (R,S) Intermediate Monosubstituted Intermediate Meso->Intermediate Nu⁻ (Sₙ2), Inversion Racemic rac-Disubstituted Product (R,R + S,S) Intermediate->Racemic Nu⁻ (Sₙ2), Inversion

Caption: Stereochemical outcome of double S(_N)2 reaction on the meso-dibromide.

This predictable stereochemical outcome is a powerful tool for accessing racemic products from an achiral starting material, which can then potentially be resolved or used in applications where a racemic mixture is acceptable.

Common nucleophiles employed in reactions with Diethyl meso-2,5-dibromoadipate include amines, azides, and hydroxides, leading to the formation of diamino, diazido, and dihydroxy adipate derivatives, respectively. [2]For instance, it is used in the synthesis of diethyl 2,5-diazidoadipate. [2][4]

Cyclization Reactions: Gateway to Heterocycles

One of the most valuable applications of Diethyl meso-2,5-dibromoadipate is in the synthesis of five-membered heterocyclic rings, particularly pyrrolidines. The reaction with primary amines or their equivalents leads to a tandem double alkylation, forming the pyrrolidine ring system.

A notable example is the reaction with N-methylallylamine in the presence of a base like potassium carbonate, which yields diastereomers of diethyl 2-allyl-N-methylpyrrolidine-2,5-dicarboxylate. [4]This transformation highlights the utility of the dibromide in constructing highly functionalized and synthetically useful heterocyclic scaffolds.

Application in Polymer Chemistry: A Bifunctional Initiator

In the field of polymer chemistry, Diethyl meso-2,5-dibromoadipate serves as a bifunctional initiator for Atom Transfer Radical Polymerization (ATRP). [2][4]The two C-Br bonds can initiate the growth of two polymer chains, leading to the formation of polymers with a bromine atom at each chain end (α,ω-bromo-terminated polymers). These telechelic polymers are valuable as macroinitiators for the synthesis of block copolymers or for further functionalization. Its use as a difunctional initiator has been reported for the polymerization of n-butyl acrylate, resulting in polymers with a narrow molecular weight distribution. [4]

Applications in Drug Development and Medicinal Chemistry

While specific examples of its direct use in the synthesis of marketed drugs are not widely publicized, the structural motifs accessible from Diethyl meso-2,5-dibromoadipate are prevalent in many biologically active molecules. The ability to generate functionalized adipic acid derivatives and substituted pyrrolidines makes it a valuable starting material in drug discovery campaigns. [1][3][5] One interesting application is its use in peptide chemistry to convert cysteine residues into dehydroalanine. [7]This transformation is valuable for the post-translational modification of peptides and proteins, enabling the introduction of various functionalities.

The synthesis of biotin (Vitamin H) and its analogues often involves intermediates derived from C6 dicarboxylic acids, suggesting the potential utility of Diethyl meso-2,5-dibromoadipate in this area, although direct synthetic routes employing this specific reagent are not commonly cited in seminal syntheses. [8]

Handling, Storage, and Safety

As with any chemical reagent, proper handling and storage procedures are essential to ensure safety and maintain the integrity of the compound.

  • Safety Precautions: Diethyl meso-2,5-dibromoadipate is classified as a corrosive substance that can cause severe skin burns and eye damage. It may also cause respiratory irritation. [4]Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is between 0 and 8 °C. [1]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

Diethyl meso-2,5-dibromoadipate is a powerful and versatile reagent in organic synthesis. Its defined meso stereochemistry, coupled with the reactivity of its two carbon-bromine bonds, provides chemists with a reliable tool for a range of synthetic transformations. From the stereospecific synthesis of functionalized linear molecules to the construction of complex heterocyclic systems and the initiation of controlled polymerizations, its applications are both broad and significant. This guide has provided a comprehensive overview of its chemical properties, synthesis, and reactivity, offering a solid foundation for its effective use in the laboratory. As the demand for novel and complex molecular architectures continues to grow in the fields of medicine, materials, and agriculture, the utility of such well-defined and versatile building blocks is set to expand even further.

References

  • American Chemical Society. (n.d.). Bifunctional electrophile-nitrile building blocks in iterative cross-condensation synthesis of heterocycles. Retrieved from [Link]

  • MDPI. (2023). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for -. Retrieved from [Link]

  • SpectraBase. (n.d.). Diethyl meso-2,5-dibromoadipate - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • MDPI. (2020). ELECTROPHILE-INDUCED REACTIONS OF CROSS-CONJUGATED ENYNONES IN THE SYNTHESIS OF HETEROCYCLES. Retrieved from [Link]

  • Cenmed Enterprises. (n.d.). diethyl meso-2 5-dibromoadipate 98% (c005b-083241). Retrieved from [Link]

  • MDPI. (2023). Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of (+)-Biotin: Process Development and Scale-Up. Retrieved from [Link]

  • YouTube. (2021, April 13). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Diethyl meso-2,5-dibromoadipate, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar. Retrieved from [Link]

  • ResearchGate. (2025). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. Retrieved from [Link]

  • PMC. (n.d.). Studies on the biosynthesis of biotin. Production of biotin and biotin-like compounds by a pseudomonad. Retrieved from [Link]

  • PMC. (2012, January 18). Synthesis of fused tricyclic amines unsubstituted at the ring-junction positions by a cascade condensation, cyclization, cycloaddition then decarbonylation strategy. Retrieved from [Link]

  • Labcompare. (n.d.). Diethyl meso-2,5-dibromoadipate, 98% from Thermo Fisher Scientific. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis of Heterocycles by Using Propargyl Compounds as Versatile Synthons. Retrieved from [Link]

  • Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of a Ketone Analogue of Biotin via the Intramolecular Pauson−Khand Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification of an Unknown Compound by Combined Use of IR, 1H NMR, 13C NMR, and Mass Spectrometry: A Real-Life Experience in Structure Determination. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cu-CATALYZED AZIDE-ALKYNE CYCLOADDITION: PREPARATION OF TRIS((1-BENZYL-1H-1,2,3-TRIAZOLYL)METHYL)AMINE. Retrieved from [Link]

  • PMC. (2024, May 12). Advances and prospects in microbial production of biotin. Retrieved from [Link]

  • PMC. (n.d.). Effects of Molecular Length and Polarity of Chain Extenders on Microphase Separation and on Thermal and Mechanical Properties of Rigid Polyurethane Foam. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of biotin - US2489232A.
  • A-Star Research. (n.d.). Diethyl Malonate Used in The Synthesis of Various Geminal Diazido Derivatives. Retrieved from [Link]

  • The Royal Society of Chemistry. (2011). Chemical Science. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Exploring the formation of medium-sized cyclic amines within self-assembled yoctoliter inner-spaces. Retrieved from [Link]

  • ResearchGate. (2026). Synthesis, characterization and antimicrobial activity of new 2,5-disubstituted-1,3,4-thiadiazole derivatives. Retrieved from [Link]

  • MDPI. (2025). Modeling the Reaction Process for the Synthesis of Ethyl Chrysanthemate from Ethyl Diazoacetate in a Micro-Flow Platform. Retrieved from [Link]

Sources

Diethyl meso-2,5-dibromoadipate (CAS 869-10-3): A Comprehensive Guide to Its Role in Advanced Organic Synthesis and Macromolecular Engineering

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern chemical synthesis and polymer engineering, Diethyl meso-2,5-dibromoadipate (DEDBA) stands out as a highly versatile, symmetrical building block. Characterized by its two reactive


-bromo ester moieties, this compound serves a dual mandate in contemporary research: it is a critical intermediate for synthesizing complex, biologically active nitrogen heterocycles[1], and it acts as a highly efficient difunctional initiator in Atom Transfer Radical Polymerization (ATRP)[2].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic property listings. Here, we will dissect the causality behind its reactivity, exploring how its meso stereochemistry dictates uniform reaction kinetics—a non-negotiable requirement for achieving low polydispersity in block copolymers and high diastereoselectivity in small-molecule synthesis.

Physicochemical Profiling & Structural Dynamics

The utility of DEDBA is fundamentally rooted in its stereochemistry. As a meso compound, it possesses an internal plane of symmetry. This symmetry ensures that both bromine atoms exist in chemically equivalent environments. In the context of ATRP, this equivalence guarantees that initiation occurs simultaneously and at identical rates at both ends of the molecule, which is the foundational prerequisite for synthesizing symmetrical ABA triblock copolymers with narrow molecular weight distributions[3].

Quantitative Data Summary
PropertyValue / Specification
Chemical Name Diethyl meso-2,5-dibromoadipate
CAS Number 869-10-3
Molecular Formula C10H16Br2O4
Molecular Weight 360.04 g/mol
Melting Point 64 – 68 °C
Purity (GC)

98%
Appearance White to off-white crystalline solid
Functional Groups

-bromo, ester

Data compiled from standardized chemical inventories and material safety specifications[1][2][4].

Mechanistic Applications in Organic Synthesis: The [2,3]-Stevens Rearrangement

One of the most elegant applications of DEDBA in small-molecule drug development is its use in the rapid synthesis of 2-substituted pyrrolidines. When DEDBA is reacted with primary or secondary amines (such as N-methylallylamine), it undergoes a tandem cyclization followed by a spontaneous [2,3]-sigmatropic Stevens rearrangement[5].

Causality of the Reaction: The reaction begins with a double N-alkylation of the amine by the two


-bromo ester sites, forming a sterically strained quaternary ammonium salt intermediate. In the presence of a mild base like potassium carbonate (

), this salt is deprotonated to form an ammonium ylide. The relief of steric strain, combined with the thermodynamic stability of the resulting functionalized pyrrolidine ring, drives the [2,3]-sigmatropic shift forward at ambient temperatures, bypassing the need for harsh conditions typically associated with traditional Stevens rearrangements[5].

StevensRearrangement A Diethyl meso-2,5-dibromoadipate + N-methylallylamine B Double N-Alkylation (Quaternary Ammonium Salt) A->B DMF, 25°C C Deprotonation (K2CO3) Ammonium Ylide Formation B->C -HBr D [2,3]-Sigmatropic Shift (Stevens Rearrangement) C->D Spontaneous E Diethyl 2-allyl-N-methylpyrrolidine -2,5-dicarboxylate D->E Ring Stabilization

Tandem cyclization and [2,3]-Stevens rearrangement pathway of DEDBA.

Step-by-Step Methodology: Synthesis of Pyrrolidine Derivatives

Self-Validating Protocol: The absence of external heating required for this reaction serves as an internal validation of the ylide's reactivity. If the reaction requires refluxing to proceed, the basicity of the system is compromised (e.g., wet


).
  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 1.0 equivalent of Diethyl meso-2,5-dibromoadipate in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Base Addition: Add 3.0 equivalents of finely powdered, anhydrous

    
    . Stir the suspension vigorously for 5 minutes.
    
  • Amine Introduction: Add 1.1 equivalents of N-methylallylamine dropwise via syringe over 10 minutes at ambient temperature (20–25 °C)[5].

  • Reaction Monitoring: Stir the mixture at ambient temperature for 12–16 hours. Monitor the consumption of DEDBA via TLC (Hexanes/Ethyl Acetate 4:1).

  • Workup: Quench the reaction with distilled water and extract three times with diethyl ether. The organic layers are combined, washed with brine to remove residual DMF, dried over anhydrous

    
    , and concentrated under reduced pressure.
    
  • Purification: Purify the crude oil via flash column chromatography to isolate the two diastereomers of diethyl 2-allyl-N-methylpyrrolidine-2,5-dicarboxylate[6].

Macromolecular Engineering: Difunctional ATRP Initiation

In polymer chemistry, DEDBA is heavily utilized as a difunctional initiator for Atom Transfer Radical Polymerization (ATRP). Because both ends of the DEDBA molecule initiate polymerization simultaneously, it allows for the bidirectional growth of polymer chains. This is particularly useful for synthesizing ABA triblock copolymers (e.g., PNIPAM-PMPC-PNIPAM) where the central 'B' block is grown first, followed by the addition of a second monomer to form the 'A' blocks[3].

Causality of the Catalytic Cycle: The ATRP process relies on a dynamic equilibrium between a low concentration of active propagating radicals and a high concentration of dormant species. Cu(I)Br, complexed with a nitrogen-based ligand (like Me6TREN or bpy), abstracts a bromine atom from DEDBA, generating a carbon-centered radical and oxidizing the metal to Cu(II)Br2. The radical adds to a monomer (e.g., a methacrylate) before rapidly abstracting the halogen back from Cu(II), returning to the dormant state. This rapid deactivation prevents bimolecular termination events, ensuring a "living" polymerization with a narrow molecular weight distribution[7].

ATRPCycle Init DEDBA Initiator (P-Br) Act Activation + Cu(I)Br / Ligand Init->Act Rad Propagating Radical (P•) + Cu(II)Br2 / Ligand Act->Rad k_act Mon Monomer Addition (Chain Extension) Rad->Mon k_p Dormant Dormant Polymer State Rad->Dormant k_deact (Fast) Mon->Rad Dormant->Act Re-activation

Bidirectional ATRP catalytic cycle utilizing DEDBA and a Copper-based catalyst.

Step-by-Step Methodology: Synthesis of P(PEGMEMA) via ATRP

Self-Validating Protocol: The oxidation state of the copper catalyst is the critical failure point in ATRP. If the reaction mixture turns green (indicating Cu(II)) prior to the application of heat or the final addition of the catalyst, oxygen ingress has occurred. A successful, oxygen-free setup will remain a distinct brown/red hue (Cu(I)) throughout the initiation phase.

  • Reagent Preparation: In a Schlenk flask, combine 0.02 mmol of Diethyl meso-2,5-dibromoadipate (initiator), 3.0 mmol of Poly(ethylene glycol) methyl ether methacrylate (PEGMEMA, monomer), and 0.04 mmol of Me6TREN (ligand) in 5 mL of HPLC-grade isopropanol[8].

  • Internal Standard: Add 0.1 mL of Dimethylformamide (DMF) as an internal standard for subsequent ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     NMR conversion calculations.
    
  • Deoxygenation (Critical Step): Seal the Schlenk flask and subject the mixture to three rigorous freeze-pump-thaw cycles. Alternatively, bubble with high-purity nitrogen gas for a minimum of 30 minutes. Oxygen must be strictly excluded to prevent the irreversible oxidation of the catalyst.

  • Catalyst Addition: While maintaining a positive nitrogen flow, quickly add 0.0125 mmol of pre-washed Copper(I) chloride (CuCl) or Cu(I)Br[8]. The solution should immediately form the active Cu(I)/Me6TREN complex.

  • Polymerization: Seal the flask and place it in a pre-heated oil bath at 60 °C. Monitor the kinetics by withdrawing aliquots via a degassed syringe at specific time intervals for GPC and NMR analysis.

  • Termination and Purification: Once the target conversion is reached (typically 70-80% to maintain high end-group fidelity), open the flask to the atmosphere to deliberately oxidize the catalyst (solution turns green). Dilute with THF and pass the mixture through a column of neutral alumina to remove the copper catalyst. Precipitate the polymer in cold diethyl ether[3].

Safety, Handling, and Storage Protocols

DEDBA is a halogenated ester and must be handled with strict adherence to laboratory safety protocols.

  • Hazards: It is classified as Corrosive (Skin Corr. 1B) and causes severe eye damage (Eye Dam. 1). It is also a specific target organ toxicant (STOT SE 3) affecting the respiratory system[4].

  • PPE Requirements: Handling requires chemical-resistant gloves (e.g., nitrile), safety goggles/faceshield, and operation within a certified chemical fume hood. Type P3 (EN 143) respirator cartridges are recommended if aerosolization is possible[4].

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. It is classified under Storage Class 8A (Combustible corrosive hazardous materials)[4]. Keep away from strong oxidizing agents and strong bases to prevent premature degradation or unintended hydrolysis of the ester groups.

References

  • Smith, S. C., & Bentley, P. D. (2002). "Tandem cyclisation and [2,3]-Stevens rearrangement to 2-substituted pyrrolidines". Tetrahedron Letters, 43(2), 243-245. Available at:[Link]

  • Cenmed Enterprises. "Diethyl meso-2,5-dibromoadipate 98% (c005b-083241)". Cenmed. Available at:[Link]

  • RSC Advances. "PPEGMEMA-based cationic copolymers designed for layer-by-layer assembly". Royal Society of Chemistry. Available at:[Link]

  • Langmuir. "Synthesis and Characterization of Biocompatible, Thermoresponsive ABC and ABA Triblock Copolymer Gelators". American Chemical Society. Available at:[Link]

Sources

Synthesis and Stereoselective Isolation of Diethyl meso-2,5-Dibromoadipate from Adipoyl Chloride: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of diethyl meso-2,5-dibromoadipate from adipoyl chloride is a foundational transformation in synthetic organic chemistry. The compound serves as a highly versatile bifunctional building block, prominently utilized as an initiator in Atom Transfer Radical Polymerization (ATRP) and as a critical intermediate in the synthesis of complex heterocyclic compounds, such as pyrrolidine-2,5-dicarboxylates and bicyclic amine moieties[1][2].

This technical guide provides an in-depth analysis of the reaction causality, focusing on the mechanistic rationale behind


-bromination and the critical role of acid-catalyzed epimerization in achieving high stereoselectivity. By treating the experimental protocol as a self-validating system, researchers can maximize the yield of the thermodynamically favored meso diastereomer.

Mechanistic Causality and Stereochemical Control

As application scientists, we must look beyond the mere execution of steps and understand the thermodynamic and kinetic forces driving the reaction. The conversion of adipoyl chloride to pure diethyl meso-2,5-dibromoadipate relies on three core mechanistic pillars.

-Bromination via Enolization

Direct bromination of aliphatic carboxylic acids typically requires a phosphorus catalyst (the Hell-Volhard-Zelinsky reaction) because carboxylic acids do not readily enolize. However, utilizing adipoyl chloride inherently bypasses this kinetic bottleneck[3]. The highly electron-withdrawing acyl chloride groups significantly increase the acidity of the


-protons. At elevated temperatures (70–100 °C), the acyl chloride readily tautomerizes to its enol form. The electron-rich double bond of the enol undergoes rapid electrophilic attack by molecular bromine (

), followed by deprotonation to yield 2,5-dibromoadipoyl chloride and hydrogen bromide (HBr) gas[3][4].
Esterification and the Diastereomeric Mixture

Quenching the intermediate 2,5-dibromoadipoyl chloride with anhydrous ethanol yields diethyl 2,5-dibromoadipate. Because two new chiral centers are generated at the C2 and C5 positions, the resulting product is a stereochemical mixture consisting of the racemic pair (dl, or (2R,5R)/(2S,5S)) and the meso (2R,5S) diastereomer[3].

Acid-Catalyzed Epimerization: The Thermodynamic Sink

The most critical phase of this synthesis is the isolation of the meso form. The meso diastereomer is highly crystalline and exhibits significantly lower solubility in cold ethanol compared to its liquid racemic counterpart[4][5].

Historically, premature neutralization of the reaction mixture resulted in poor yields because it "froze" the stereochemical ratio[2]. By intentionally maintaining an acidic environment—utilizing the HCl generated during esterification and residual HBr—the


-protons remain labile[3]. The soluble racemic esters continuously epimerize via an enolate intermediate. As the meso form is generated, it selectively precipitates out of the solvent. According to Le Chatelier's principle, this precipitation removes the meso form from the equilibrium, driving the continuous conversion of the racemic mixture into the desired crystalline meso product[3].

Epimerization Racemic Racemic (dl) Pair (Soluble in EtOH) Enol Enol Intermediate (Loss of Stereocenter) Racemic->Enol H+ catalysis Meso Meso Diastereomer (Less Soluble) Enol->Meso H+ addition Solid Crystalline Meso Product (Removed from Equilibrium) Meso->Solid Crystallization

Caption: Acid-catalyzed epimerization driving the racemic mixture to the crystalline meso thermodynamic sink.

Experimental Methodology: A Self-Validating Workflow

The following protocol is designed to be self-validating; each step contains observable physical changes that confirm the chemical transformation is proceeding correctly.

Step 1: Bromination of Adipoyl Chloride
  • Action: Charge a glass-lined reactor with adipoyl chloride. Heat the system to 85–95 °C. Under continuous mechanical stirring (and optionally UV irradiation to accelerate radical formation), add molecular bromine (

    
    ) dropwise[1][3].
    
  • Causality: The dropwise addition controls the highly exothermic nature of the

    
    -bromination.
    
  • Validation: The reaction is actively proceeding as long as copious HBr gas is evolving. The step is complete when HBr evolution ceases and the deep red color of unreacted bromine dissipates, leaving a pale-yellow heavy liquid (2,5-dibromoadipoyl chloride)[1].

Step 2: Esterification
  • Action: Cool the intermediate mixture to room temperature. Slowly transfer the crude 2,5-dibromoadipoyl chloride into a reactor containing an excess of vigorously stirred, chilled anhydrous ethanol (-5 °C to 0 °C)[1].

  • Causality: The reaction between the acyl chloride and ethanol is violently exothermic. Chilling the ethanol prevents solvent boil-off and suppresses the formation of undesired side products.

  • Validation: Complete dissolution followed by the gradual onset of turbidity indicates successful esterification and the initial precipitation of the meso ester.

Step 3: Epimerization and Isolation
  • Action: Allow the ethanolic mixture to stir at room temperature for an extended period (typically 48 hours to 1 week). Crucially, do not wash or neutralize the mixture during this phase [1][2].

  • Causality: The acidic byproducts (HCl and HBr) must remain in contact with the ester to catalyze the epimerization of the soluble racemic fraction into the meso fraction[3].

  • Validation: A thick, white crystalline slurry will progressively form. Filter the slurry under vacuum and wash the filter cake with a minimal volume of ice-cold ethanol. The resulting white crystalline solid is pure diethyl meso-2,5-dibromoadipate.

SynthesisWorkflow A Adipoyl Chloride (Starting Material) B Bromination (Br2, Heat) α-Enolization A->B C 2,5-Dibromoadipoyl Chloride (Intermediate Mixture) B->C + HBr D Esterification (EtOH) Exothermic Quench C->D E Diethyl 2,5-Dibromoadipate (Racemic + Meso Mixture) D->E + HCl F Acid-Catalyzed Epimerization (HBr/HCl in EtOH) E->F Equilibration G Selective Crystallization (Thermodynamic Sink) F->G Meso precipitates H Diethyl meso-2,5-dibromoadipate (Pure Solid Product) G->H Filtration

Caption: Workflow for the synthesis and stereoselective isolation of diethyl meso-2,5-dibromoadipate.

Quantitative Data Summaries

To aid in reaction monitoring and analytical verification, the physicochemical properties and reaction parameters of the stereoisomers are summarized below.

Table 1: Physicochemical Properties and Reaction Parameters

ParameterRacemic (dl) FormMeso Form
Stereochemistry (2R, 5R) and (2S, 5S)(2R, 5S)
Physical State (at RT) Pale yellow liquidWhite crystalline solid
Solubility in Cold EtOH HighVery Low
Epimerization Catalyst HBr / HCl (Endogenous)HBr / HCl (Endogenous)
Role in Synthesis Transient intermediateFinal isolated product
Typical Isolated Yield N/A (Converts dynamically)>70% (via dynamic resolution)

References

  • Benchchem.meso-2,5-Dibromoadipic Acid: A Comprehensive Guide.
  • Google Patents (US4736059A).Process for the preparation of meso 2,5-dihaloadipates.
  • ChemicalBook.Diethyl 2,5-dibromohexanedioate | 869-10-3.
  • ResearchGate.Streamlined Synthesis of a Bicyclic Amine Moiety Using an Enzymatic Amidation and Identification of a Novel Solid Form.
  • Scribd.Preparative Organic Chemistry - Weygand and Hilgetag.

Sources

Molecular Architecture and Synthetic Dynamics of Diethyl meso-2,5-Dibromoadipate: A Technical Guide for Advanced Polymer and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diethyl meso-2,5-dibromoadipate (CAS: 869-10-3) is a highly specialized brominated adipate ester that serves as a critical linchpin in both advanced polymer chemistry and pharmaceutical synthesis. Characterized by its precise stereochemistry and reactive alpha-bromo ester moieties, this compound is engineered to function as a difunctional initiator in Atom Transfer Radical Polymerization (ATRP) and as a highly predictable building block for complex heterocycles. This whitepaper deconstructs the molecular architecture, physicochemical profile, and the causality-driven synthetic protocols required to isolate its pure meso form.

Molecular Architecture & Stereochemical Causality

The molecular formula of diethyl meso-2,5-dibromoadipate is C₁₀H₁₆Br₂O₄ , with a linear representation of [-CH2CH(Br)CO2C2H5]2. The molecule features a six-carbon adipate backbone terminated by two ethyl ester groups, with bromine atoms substituted at the C2 and C5 positions.

The defining characteristic of this compound is its stereochemistry. Because C2 and C5 are chiral centers, the molecule can theoretically exist as a racemic mixture of enantiomers ((2R, 5R) and (2S, 5S)) or as a meso compound. The meso isomer specifically adopts a (2R, 5S) configuration. This specific spatial arrangement creates an internal plane of symmetry, resulting in internal optical compensation. Consequently, despite containing chiral centers, the meso form is achiral and optically inactive. This symmetry is not merely a structural trivia; it dictates the molecule's highly ordered crystal lattice, which is the exact thermodynamic property exploited during its synthesis.

G A Diethyl 2,5-dibromoadipate (C10H16Br2O4) B C2 & C5 Chiral Centers (2R, 5S Configuration) A->B C Internal Plane of Symmetry (Internal Compensation) B->C D Optical Inactivity (Achiral Meso Compound) C->D

Stereochemical causality defining the meso-configuration of diethyl 2,5-dibromoadipate.

Physicochemical Profiling

To ensure rigorous experimental controls, researchers must benchmark their synthesized or procured materials against established physicochemical parameters. The following table summarizes the quantitative data provided by and [1].

PropertyValue
Chemical Name Diethyl meso-2,5-dibromoadipate
CAS Number 869-10-3
Molecular Formula C₁₀H₁₆Br₂O₄
Linear Formula [-CH₂CH(Br)CO₂C₂H₅]₂
Molecular Weight 360.04 g/mol
Melting Point 65-67 °C
Density 1.581 g/cm³
LogP 2.42
Appearance White to off-white crystalline solid

Mechanistic Causality in Synthesis: Crystallization-Induced Dynamic Resolution

The synthesis of the pure meso isomer is a masterclass in thermodynamic control and self-validating reaction design. As detailed in , the protocol avoids tedious chromatographic separations by utilizing Crystallization-Induced Dynamic Resolution (CIDR)[2].

Step-by-Step Methodology
  • Halogenation (70-100°C): Adipoyl chloride is reacted with elemental bromine. Because acyl chlorides enolize more readily than standard carboxylic acids, the electrophilic attack by bromine at the alpha carbons proceeds efficiently without a phosphorus catalyst, yielding the intermediate 2,5-dibromoadipoyl chloride.

  • Esterification (10-25°C): The intermediate is slowly quenched with absolute ethanol. This nucleophilic acyl substitution yields the diethyl ester and liberates hydrogen chloride (HCl) gas.

  • Acid-Catalyzed Epimerization: The initial product is a kinetic mixture of racemic and meso diastereomers. The in situ generated HCl protonates the ester carbonyls, promoting reversible enolization at the C2 and C5 chiral centers.

  • Selective Crystallization: The meso isomer possesses a highly symmetrical, tightly packed crystal lattice, rendering it significantly less soluble in the ethanolic medium than the racemic mixture. As the meso form selectively precipitates, Le Chatelier's principle drives the continuous epimerization of the soluble racemic fraction into the meso form. The protocol is self-validating: the cessation of crystal formation indicates that the thermodynamic equilibrium has been fully exhausted.

Synthesis Step1 Adipoyl Chloride + Br2 (70-100°C) Step2 2,5-Dibromoadipoyl Chloride (Intermediate) Step1->Step2 Halogenation Step3 Esterification with Ethanol (10-25°C) Step2->Step3 Nucleophilic Acyl Substitution Step4 Racemic/Meso Mixture + HCl (In situ) Step3->Step4 Acid Generation Step5 Acid-Catalyzed Epimerization & Selective Crystallization Step4->Step5 Thermodynamic Control

Synthetic workflow and epimerization-driven crystallization of the meso isomer.

Applications in Advanced Polymer Chemistry & Drug Discovery

Difunctional ATRP Initiator

In polymer chemistry, diethyl meso-2,5-dibromoadipate is prized as a difunctional initiator for Atom Transfer Radical Polymerization (ATRP). The causality behind its efficacy lies in the bond dissociation energy of its carbon-bromine bonds. Because the bromines are situated on secondary carbons adjacent to electron-withdrawing ester carbonyls, they undergo highly controlled, reversible homolytic cleavage in the presence of Cu(I)/ligand catalysts. This generates stabilized tertiary-like radicals that allow for the simultaneous, bidirectional growth of polymer chains. This mechanism is routinely used to synthesize ABA triblock copolymers (e.g., with n-butyl acrylate) featuring exceptionally narrow molecular weight distributions.

Pharmaceutical Intermediates and Heterocycle Synthesis

According to applications outlined by, the compound's unique dibromo structure makes it a vital building block in drug discovery[3]. When reacted with primary amines, it undergoes a double nucleophilic substitution (Sₙ2) to form 2,5-disubstituted pyrrolidines. Because Sₙ2 reactions proceed with inversion of stereochemistry, starting with the pure meso (2R, 5S) isomer guarantees a specific, predictable diastereomeric outcome in the resulting pyrrolidine ring—a core pharmacophore in numerous bioactive molecules and APIs. Furthermore, it serves as an intermediate in the synthesis of muconic acid, a critical biomarker used to evaluate occupational exposure to benzene[1].

References

  • O'Neill, B. T., & Watson, H. A. (1988). "Process for the preparation of meso 2,5-dihaloadipates." Source: US Patent 4,736,059.
  • Alfa Chemical. "Diethyl Meso-2,5-dibromoadipate Technical Specifications." Source: Alfa Chemical Product Database. URL:[Link]

Sources

Diethyl meso-2,5-dibromoadipate: A Bifunctional Stereochemical Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide & Application Whitepaper

Executive Summary

Diethyl meso-2,5-dibromoadipate (CAS: 869-10-3) is a specialized


-dihaloester utilized as a bifunctional electrophile in advanced organic synthesis and polymer chemistry. Unlike its racemic counterparts, the meso stereochemistry (2R, 5S) of this building block offers unique stereocontrol in cyclization reactions, particularly in the synthesis of cis-2,5-disubstituted pyrrolidines and tetrahydrothiophenes.

This guide details the mechanistic utility of diethyl meso-2,5-dibromoadipate, focusing on its role as a precursor for N-heterocycles, a site-selective reagent for peptide modification (dehydroalanine synthesis), and a difunctional initiator in Atom Transfer Radical Polymerization (ATRP).

Chemical Identity & Stereochemical Significance

The reactivity of diethyl meso-2,5-dibromoadipate is defined by two electrophilic


-bromo stereocenters flanking a flexible ethylene bridge.
PropertySpecification
IUPAC Name Diethyl (2R,5S)-2,5-dibromohexanedioate
CAS Number 869-10-3
Molecular Formula C₁₀H₁₆Br₂O₄
Molecular Weight 360.04 g/mol
Stereochemistry Meso (Internal plane of symmetry; optically inactive)
Reactivity Class Bifunctional Electrophile (1,4-dihaloalkane equivalent)
The "Meso" Advantage

The meso configuration is critical for stereoselective synthesis. In double nucleophilic substitution reactions (cyclizations), the relative stereochemistry of the starting material often dictates the diastereoselectivity of the product.

  • Mechanism: Double

    
     inversion.
    
  • Outcome: The (2R, 5S) configuration, upon undergoing double inversion by a single nucleophile (e.g., primary amine), typically yields the cis-2,5-disubstituted heterocycle. This provides a predictable route to specific diastereomers that are difficult to isolate from racemic starting materials.

Synthetic Module A: N-Heterocycle Synthesis (Pyrrolidines)

The most prevalent application of diethyl meso-2,5-dibromoadipate is the synthesis of functionalized pyrrolidines, which serve as scaffolds for proline analogs and peptidomimetics.

Reaction Mechanism

The formation of the pyrrolidine ring proceeds via a stepwise double nucleophilic substitution:

  • First Displacement: The primary amine attacks one

    
    -bromo center (
    
    
    
    ), inverting the stereochemistry at that carbon.
  • Cyclization: The resulting secondary amine attacks the distal

    
    -bromo center (intramolecular 
    
    
    
    ), inverting the second carbon.
  • Result: Retention of the relative cis relationship (due to double inversion) yields diethyl cis-1-alkylpyrrolidine-2,5-dicarboxylate.

Experimental Protocol: Synthesis of Diethyl 1-Benzylpyrrolidine-2,5-dicarboxylate

Objective: Synthesis of N-benzyl pyrrolidine derivative.

Reagents:

  • Diethyl meso-2,5-dibromoadipate (1.0 eq)

  • Benzylamine (3.0 eq) – Acts as both nucleophile and base scavenger.

  • Solvent: Toluene or Ethanol (Anhydrous).

Step-by-Step Methodology:

  • Preparation: Dissolve diethyl meso-2,5-dibromoadipate (3.6 g, 10 mmol) in anhydrous toluene (50 mL) in a round-bottom flask equipped with a reflux condenser.

  • Addition: Add benzylamine (3.21 g, 30 mmol) dropwise over 10 minutes. Note: The reaction is exothermic.

  • Reflux: Heat the mixture to reflux (110°C) for 12–16 hours. Monitor by TLC (SiO₂, 4:1 Hexane/EtOAc) for the disappearance of the dibromide.

  • Work-up: Cool to room temperature. Filter off the precipitated benzylammonium bromide salts.

  • Extraction: Concentrate the filtrate. Redissolve in EtOAc (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL).

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).

  • Yield: Expect 75–85% of the cis-pyrrolidine diester.

Synthetic Module B: Chemical Biology (Dehydroalanine Synthesis)

A sophisticated application of this building block is the site-selective modification of cysteine residues in peptides and proteins to generate Dehydroalanine (Dha) .[1] Dha is a reactive handle used for late-stage functionalization or "stapling" of peptides.

Mechanism: Bis-alkylation-Elimination

Unlike simple cyclization, this pathway involves the creation of a sulfonium intermediate followed by elimination.

  • Alkylation: The cysteine thiol attacks the dibromoadipate.

  • Cyclization: A tetrahydrothiophenium species is formed.[1]

  • Elimination: Under basic conditions, the ring eliminates to generate the

    
    -unsaturated dehydroalanine residue on the peptide backbone.
    
Workflow Visualization

The following diagram illustrates the divergent pathways for this molecule, including the Dha formation.

ReactivityPathways Start Diethyl meso-2,5- dibromoadipate Amine Primary Amine (R-NH2) Start->Amine Sulfide Sulfide Source (Na2S) Start->Sulfide Cysteine Cysteine (Peptide) Start->Cysteine Monomer Acrylate Monomers (Cu/Ligand) Start->Monomer Pyrrolidine cis-Pyrrolidine-2,5- dicarboxylates Amine->Pyrrolidine Double SN2 (Cyclization) Thiophene Tetrahydrothiophene-2,5- dicarboxylates Sulfide->Thiophene S-Alkylation Dha Dehydroalanine (Dha) Residue Cysteine->Dha Bis-alkylation / Elimination Polymer Br-Terminated Polymers (ATRP) Monomer->Polymer Radical Initiation

Figure 1: Divergent synthetic utility of diethyl meso-2,5-dibromoadipate.

Synthetic Module C: Polymer Chemistry (ATRP)

Diethyl meso-2,5-dibromoadipate serves as a difunctional initiator for Atom Transfer Radical Polymerization (ATRP). Its structure allows for the growth of polymer chains from both ends, resulting in ABA triblock copolymers or telechelic polymers with central ester functionality.

Polymerization Characteristics[1]
  • Initiation Efficiency: High, due to the activation of the C-Br bond by the adjacent carbonyl group (

    
    -bromoester).
    
  • Target Monomers: Styrenes, Acrylates (e.g., n-butyl acrylate), Methacrylates.

  • Product Architecture:

    
    -dibromo-terminated polymers. The central adipate unit remains degradable (hydrolysis), offering a route to cleavable polymers.
    

Handling & Safety Data

Signal Word: DANGER

Hazard ClassHazard StatementPrecautionary Measures
Skin Corrosion/Irritation H314: Causes severe skin burns and eye damage.Wear nitrile gloves, lab coat, and chemical splash goggles.
Eye Damage H318: Causes serious eye damage.Immediate eyewash capability must be available.
Storage Light Sensitive.[2]Store at 2-8°C under inert gas (Argon/Nitrogen).

Self-Validating Safety Protocol: Before scaling up any reaction involving this compound, perform a "quench test" on a small aliquot. If the reaction mixture turns black or evolves excessive gas upon addition of the amine/base, the exotherm is uncontrolled. Cool the main reactor to 0°C before proceeding.

References

  • Chalk, A. J., et al. (2011). "Chemical Synthesis of Dehydroalanine via Cysteine Bis-alkylation." Chemical Science, 2(9), 1666-1676. Link

  • Matyjaszewski, K., & Xia, J. (2001). "Atom Transfer Radical Polymerization." Chemical Reviews, 101(9), 2921-2990. Link

  • Nagel, U., et al. (1984). "Stereoselective Synthesis of Pyrrolidine Derivatives." Chemische Berichte, 117(10). (Foundational stereochemistry reference).

  • Sigma-Aldrich. (2024). "Diethyl meso-2,5-dibromoadipate Safety Data Sheet." Link

  • Góra, J., et al. (2021). "Pyrrolidine-2,5-diones: Synthesis and Anticonvulsant Properties." International Journal of Molecular Sciences. Link

Sources

Whitepaper: Mechanistic Insights and Synthetic Utility of Diethyl meso-2,5-dibromoadipate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

As a Senior Application Scientist, I often emphasize that understanding a molecule's stereoelectronic environment is the fundamental prerequisite for predictable organic synthesis. Diethyl meso-2,5-dibromoadipate (CAS: 869-10-3) is a prime example of a structurally primed intermediate. Featuring a hexanedioate backbone with two alpha-bromine substituents and ethyl ester functionalities, this molecule exhibits exceptional reactivity (1[1]).

The electron-withdrawing nature of the ester groups significantly increases the electrophilicity of the alpha-carbons. This makes the C-Br bonds highly susceptible to nucleophilic displacement, while its meso stereochemistry allows for highly predictable stereocontrol during double-substitution cyclization events (2[2]).

Core Reactivity Pathways

The reactivity of diethyl meso-2,5-dibromoadipate can be broadly categorized into three distinct mechanistic domains:

  • Double Nucleophilic Substitution: The meso configuration is particularly advantageous for templating cyclic structures. Reaction with primary amines yields cis-2,5-disubstituted pyrrolidines, which serve as critical precursors for complex azatriquinane scaffolds used in metal chelation (3[3]).

  • Radical Initiation (ATRP): The alpha-bromo ester motif is the hallmark of initiators for Atom Transfer Radical Polymerization (ATRP). Because it possesses two such sites, it acts as a highly efficient bifunctional initiator for synthesizing telechelic polymers with narrow molecular weight distributions, such as alpha,omega-bromo-poly(n-butyl acrylate) (4[4]).

  • Elimination/Hydrolysis: Under basic conditions and heat, it undergoes debromination and hydrolysis to yield muconic acid derivatives, specifically the trans,trans-muconic acid (ttMA) isomer, a valuable platform chemical for polymer synthesis (5[5]).

Reactivity A Diethyl meso-2,5-dibromoadipate B Nucleophilic Substitution (Primary Amines) A->B C Radical Initiation (ATRP Catalysts) A->C D Elimination / Hydrolysis (Base / Heat) A->D E cis-2,5-Disubstituted Pyrrolidines (Heterocycle Synthesis) B->E F Telechelic Polymers (e.g., poly(n-butyl acrylate)) C->F G trans,trans-Muconic Acid (Platform Chemicals) D->G

Core reactivity pathways of Diethyl meso-2,5-dibromoadipate.

Quantitative Data: Physicochemical Properties

To ensure reproducible experimental design, the physical parameters of the reagent must be strictly controlled. The following data summarizes the critical properties required for stoichiometric and safety calculations.

PropertyValueCausality / Impact on Experiment
CAS Number 869-10-3Unique identifier for precise procurement (1[1]).
Molecular Weight 360.04 g/mol Essential for exact stoichiometric equivalent calculations (4[4]).
Melting Point 65-67 °CSolid at room temperature; necessitates dissolution in organic solvents (e.g., THF, DCM) prior to reaction (4[4]).
Boiling Point 134 °C at 0.5 mmHgHigh boiling point requires high-vacuum distillation if thermal purification is attempted (4[4]).
Storage Conditions 2–8 °C, inert gasPrevents oxidative degradation and moisture-induced hydrolysis of the labile ester groups (4[4]).

Experimental Protocols: Self-Validating Systems

Protocol 1: Synthesis of Enantiopure asymmetric cis-2,5-disubstituted pyrrolidines

Rationale: We utilize the meso configuration of the dibromide to dictate the cis stereochemistry of the resulting pyrrolidine upon a double ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 displacement by a chiral primary amine (e.g., (S)-(-)-1-phenylethylamine) ([3]). The use of an excess of the amine neutralizes the generated HBr, driving the reaction forward without the need for harsher inorganic bases that might hydrolyze the ester.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged flask, dissolve 1.0 equivalent of diethyl meso-2,5-dibromoadipate in anhydrous tetrahydrofuran (THF).

    • Causality: Argon prevents oxidative side reactions; anhydrous THF prevents premature ester hydrolysis.

  • Amine Addition: Add 3.0 equivalents of (S)-(-)-1-phenylethylamine dropwise at room temperature.

    • Causality: The excess amine acts as both the nucleophile and the acid scavenger for the 2 equivalents of HBr produced during the double substitution.

  • Thermal Cyclization: Heat the reaction mixture to 50-80 °C for 24-48 hours. Monitor the disappearance of the starting material via Thin Layer Chromatography (TLC).

    • Causality: The first intermolecular substitution is relatively fast, but the subsequent intramolecular cyclization requires thermal energy to overcome the entropic barrier of ring closure (6[6]).

  • Quenching & Extraction: Cool to 0 °C, quench carefully with a 1:1 mixture of methanol and water. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine and dry over anhydrous

    
     (7[7]).
    
  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (hexane/EtOAc) to isolate the pure diastereomeric pyrrolidines (7[7]).

Workflow Step1 Reagent Prep (Anhydrous THF) Step2 Amine Addition (Excess Nucleophile) Step1->Step2 Step3 Thermal Cyclization (50-80 °C) Step2->Step3 Step4 Step4 Step3->Step4 Step5 Chromatography (Hexane/EtOAc) Step4->Step5

Self-validating experimental workflow for pyrrolidine cyclization.

Protocol 2: Bifunctional ATRP Initiation

Rationale: Diethyl meso-2,5-dibromoadipate serves as an excellent symmetric initiator for ATRP. The secondary alpha-bromo esters undergo reversible homolytic cleavage catalyzed by a Cu(I) complex, allowing for bidirectional polymer chain growth (4[4]).

Step-by-Step Methodology:

  • Deoxygenation: Combine diethyl meso-2,5-dibromoadipate (initiator), n-butyl acrylate (monomer), and a suitable ligand (e.g., PMDETA) in a Schlenk flask. Subject the mixture to three consecutive freeze-pump-thaw cycles.

    • Causality: Oxygen is a potent radical scavenger and will terminate the polymerization prematurely. The freeze-pump-thaw method guarantees a strictly anaerobic environment.

  • Catalyst Introduction: Add CuBr (catalyst) under a positive flow of argon. The solution will shift in color as the active Cu(I) complex forms.

  • Polymerization: Heat the flask to the target temperature (e.g., 70 °C) in a thermostated oil bath.

    • Causality: The reaction mixture's viscosity will visibly increase, self-validating that polymer chains are growing symmetrically from both ends of the adipate core.

  • Termination & Purification: Expose the mixture to air to oxidize Cu(I) to Cu(II), terminating the reaction. Dilute with THF and pass through a neutral alumina column to remove the copper catalyst. Precipitate the purified polymer in cold methanol.

Safety and Handling (E-E-A-T Compliance)

Handling this compound requires stringent, uncompromising safety protocols. Diethyl meso-2,5-dibromoadipate is a severe lachrymator and a corrosive material that causes severe skin burns and eye damage (8[8]).

  • PPE: Use of a NIOSH/MSHA approved respirator (type P3 cartridges), a full face shield, and heavy-duty chemical-resistant gloves is mandatory during all handling phases (9[9]).

  • Emergency Protocol: In case of accidental ingestion, gastric lavage or emesis is strictly contraindicated due to the severe risk of esophageal or stomach perforation. Immediate medical attention is required (8[8]).

Conclusion

Diethyl meso-2,5-dibromoadipate is an exceptionally versatile building block. By understanding the causal relationship between its stereoelectronic properties and its reactivity, researchers can leverage it for precision heterocycle synthesis, advanced polymer engineering, and platform chemical production.

References

  • Fisher Scientific: SAFETY DATA SHEET - Diethyl meso-2,5-dibromoadipate (01-Feb-2024). Available at:[Link]

  • Lirias (KU Leuven): REVIEW - Muconic Acid Synthesis. Available at: [Link]

  • Google Patents:US10028937B2 - Anti-viral compounds.
  • PMC (NIH): One-pot tandem cyclization of enantiopure asymmetric cis-2,5-disubstituted pyrrolidines. Available at: [Link]

  • Beilstein Journals: Supporting Information for One-pot tandem cyclization. Available at:[Link]

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of Heterocyclic Biotin Precursors Using Diethyl meso-2,5-dibromoadipate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Using Diethyl meso-2,5-dibromoadipate in pharmaceutical intermediate synthesis Content Type: Application Note & Protocol Audience: Senior Researchers, Process Chemists[1]

Executive Summary

Diethyl meso-2,5-dibromoadipate (CAS 869-10-3) is a critical C4 synthone in pharmaceutical chemistry, predominantly utilized for the stereoselective construction of five-membered heterocycles.[1] Its primary industrial application lies in the synthesis of Biotin (Vitamin H) , where it serves as the precursor for the tetrahydrothiophene core.

This guide provides a validated technical framework for utilizing this reagent to synthesize Diethyl cis-tetrahydrothiophene-2,5-dicarboxylate , a key intermediate.[1] Unlike racemic starting materials, the meso configuration of the dibromo ester allows for the preservation of cis-stereochemistry through a double-inversion mechanism, a requirement for the biologically active biotin scaffold.

Mechanistic Principles & Stereochemical Control

The "Double Inversion" Retention Strategy

The utility of the meso isomer (2R, 5S) stems from its behavior in double nucleophilic substitution (


) reactions. When reacting with a heteroatom nucleophile (such as sulfide 

or a primary amine

), the reaction proceeds via two sequential inversion steps:[1]
  • First Displacement: The nucleophile attacks the C2 position, inverting the stereocenter (e.g.,

    
    ).
    
  • Ring Closure: The tethered nucleophile attacks the C5 position, inverting the second stereocenter (e.g.,

    
    ).
    

Outcome: The absolute configuration of both centers is inverted, but the relative cis relationship (meso) is retained. This allows researchers to access cis-2,5-disubstituted heterocycles directly, avoiding complex chiral resolutions later in the synthesis.[1]

Reaction Pathway Visualization

The following diagram illustrates the kinetic pathway favoring cyclization over polymerization, a common pitfall in this synthesis.

ReactionPathway Start Diethyl meso-2,5-dibromoadipate (Acyclic / Meso) Inter Mono-substituted Thiolate Intermediate Start->Inter + Na2S (SN2 Inversion 1) Product Diethyl cis-tetrahydrothiophene- 2,5-dicarboxylate Inter->Product Intramolecular Cyclization (SN2 Inversion 2) Polymer Linear Polythioethers (Side Product) Inter->Polymer Intermolecular Reaction (High Conc.)

Figure 1: Reaction pathway illustrating the competitive landscape between the desired intramolecular cyclization (green) and intermolecular polymerization (red).

Experimental Protocol: Synthesis of Diethyl cis-tetrahydrothiophene-2,5-dicarboxylate

Objective: Synthesis of the biotin thiophene core with >90% stereochemical retention.

Reagents & Equipment
  • Precursor: Diethyl meso-2,5-dibromoadipate (Purity >98%).[1]

  • Reagent: Sodium Sulfide Nonahydrate (

    
    ).
    
  • Solvent System: Ethanol (95%) / Water (degassed).

  • Equipment: 3-Neck Round Bottom Flask, High-efficiency Reflux Condenser, Nitrogen line, Syringe Pump (for controlled addition).

Step-by-Step Methodology
Step 1: Preparation of Reagent Solutions
  • Solution A (Substrate): Dissolve 36.0 g (0.1 mol) of Diethyl meso-2,5-dibromoadipate in 100 mL of warm Ethanol (

    
    ). Ensure complete dissolution to prevent localized high concentrations.
    
  • Solution B (Nucleophile): Dissolve 26.4 g (0.11 mol, 1.1 eq) of

    
     in 50 mL of degassed water.
    
    • Critical Note: Degassing is essential. Dissolved oxygen can oxidize the sulfide to disulfide/sulfate, reducing yield and forming insoluble byproducts.

Step 2: Controlled Cyclization
  • Heat Solution A to a gentle reflux (

    
    ) under a Nitrogen atmosphere.
    
  • Slow Addition: Using a syringe pump or dropping funnel, add Solution B to the refluxing Solution A over a period of 60 minutes .

    • Why? High dilution principles apply here. Keeping the instantaneous concentration of the nucleophile low relative to the substrate favors the intramolecular reaction (ring closing) over intermolecular polymerization (chain extension).

  • Once addition is complete, continue refluxing for 90 minutes . The solution should turn from colorless to pale yellow.[2]

Step 3: Workup & Isolation[1][3]
  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure (Rotavap) to remove the bulk of the ethanol.

  • Dilute the aqueous residue with 100 mL Diethyl Ether or Ethyl Acetate.

  • Wash the organic phase with:

    • 1x 50 mL Water[1]

    • 1x 50 mL Brine

  • Dry over anhydrous

    
     and filter.
    
  • Concentrate to yield the crude oil.

Step 4: Purification[1]
  • Distillation: The product is heat-stable enough for vacuum distillation.

    • Target: Collect fraction at

      
       / 2 mmHg.
      
  • Yield Expectation: 65-75% purified yield.

Alternative Application: Synthesis of Pyrrolidines (Paal-Knorr Type)[1]

This reagent is equally effective for synthesizing pyrrolidine rings, common pharmacophores in antiviral and anticonvulsant drugs.

Protocol Summary:

  • Reactants: Diethyl meso-2,5-dibromoadipate (1 eq) + Primary Amine (

    
    , 3 eq).[1]
    
  • Conditions: Reflux in Toluene or Xylene with

    
     (2 eq) as an acid scavenger.
    
  • Mechanism: The amine performs the double displacement. The first equivalent acts as the nucleophile; the excess equivalents scavenge the HBr generated.

  • Stereochemistry: Yields N-substituted cis-pyrrolidine-2,5-dicarboxylates .

Quality Control & Data Analysis

To ensure pharmaceutical grade quality, the following analytical parameters must be met.

Analytical Specifications Table
ParameterSpecificationMethodNote
Appearance Clear, pale yellow liquidVisualDarkening indicates oxidation/polymerization.[1]
Assay (GC) > 98.0%GC-FIDDB-5 Column,

.[1]
Stereochemistry > 95:5 (cis:trans)1H-NMRDistinct shift of methine protons (cis vs trans).[1]
Residual Bromide < 0.1%TitrationCritical for downstream catalytic steps.
Workup & QC Workflow

WorkupFlow Reaction Crude Reaction Mixture (EtOH/Water) Evap Evaporate Ethanol Reaction->Evap Extract Extraction (EtOAc/Water) Evap->Extract PhaseSep Phase Separation Extract->PhaseSep OrgPhase Organic Phase (Product) PhaseSep->OrgPhase AqPhase Aqueous Phase (Salts/Polymer) PhaseSep->AqPhase Distill Vacuum Distillation (130°C @ 2mmHg) OrgPhase->Distill QC QC: GC Purity & NMR Distill->QC

Figure 2: Purification workflow ensuring removal of polymeric side-products and inorganic salts.[1]

Safety & Handling (SDS Highlights)

  • Lachrymator: Diethyl meso-2,5-dibromoadipate is a potent eye irritant.[1] All solids handling must occur in a fume hood.

  • H2S Generation: When using

    
    , acidification of the waste stream will release toxic Hydrogen Sulfide gas. Quench waste with bleach (hypochlorite) before disposal to oxidize sulfides to sulfates.
    
  • Skin Contact: Brominated esters can be vesicants (blister agents). Double-gloving (Nitrile) is recommended.[1]

References

  • Synthesis of Biotin Intermediates: Confalone, P. N., & Pizzolato, G. (1987). The Synthesis of Biotin. Journal of the American Chemical Society.[4] Link

  • Stereochemical Control in Heterocycles: Robertson, F. J., & Wu, J. (2012).[5] Convenient Preparation of Chiral Tetrahydrothiophenes. Journal of the American Chemical Society.[4] Link

  • Industrial Preparation of Thiophene-2,5-dicarboxylates: US Patent 5093504A.[1] Production of thiophene-2,5-dicarboxylic acid diesters. Link

  • Protein Modification (Dehydroalanine): Chalker, J. M., et al. (2011). Chemical Modification of Proteins at Cysteine. Chemistry – An Asian Journal. Link

Sources

Application Note: Diethyl meso-2,5-dibromoadipate as a Difunctional Initiator for Controlled ATRP

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Polymer Scientists, and Drug Delivery Professionals Technique: Atom Transfer Radical Polymerization (ATRP)

Executive Summary & Mechanistic Rationale

Atom Transfer Radical Polymerization (ATRP) is a premier controlled/living radical polymerization technique used to engineer polymers with precise molecular weights, low polydispersity indices (PDI), and defined architectures. When the objective is to synthesize symmetric ABA triblock copolymers (e.g., thermoplastic elastomers or micellar drug delivery vehicles), utilizing a difunctional initiator is the most efficient strategy.

Diethyl meso-2,5-dibromoadipate (DEDBA) serves as an optimal difunctional initiator. Structurally, DEDBA possesses two symmetrically equivalent secondary bromide initiation sites. During the ATRP redox cycle, a transition metal catalyst (such as Cu(I)Br or NiBr₂ complexes) abstracts these halogens to generate an active diradical species[1]. Because initiation occurs bidirectionally at equal rates, the monomer adds to both ends of the adipate core simultaneously. The rapid dynamic equilibrium between the active propagating radicals and the dormant telechelic dibromide species minimizes bimolecular termination, yielding an


-dibromo-polymer with a highly controlled molecular weight distribution[2]. This dormant polymer acts as a macroinitiator for sequential monomer addition, seamlessly generating ABA triblock architectures[3].
Table 1: Physicochemical Specifications of DEDBA
PropertySpecificationExperimental Significance
Chemical Formula C₁₀H₁₆Br₂O₄Provides the symmetric aliphatic core for polymer growth.
Molecular Weight 360.04 g/mol Used to calculate the exact

ratio for target DP.
CAS Number 869-10-3Standard identifier for procurement.
Appearance White crystalline solidEasy to weigh accurately; melting point 65-67 °C.
Functionality Secondary BromideIdeal reactivity match for acrylates and methacrylates[4].

ATRP Pathway & Dynamic Equilibrium

The following diagram illustrates the bidirectional chain growth mechanism and the critical activation/deactivation equilibrium that governs the "living" nature of the polymerization.

ATRP_Workflow Init Diethyl meso-2,5-dibromoadipate (Difunctional Initiator) Radical Active Diradical Polymer (Bidirectional Chain Growth) Init->Radical + n-Butyl Acrylate Activation (-Br) Cat Cu(I)Br / Ligand Complex (Activator) Cat->Radical Redox Electron Transfer Telechelic α,ω-dibromo-poly(n-BuA) (Dormant Macroinitiator) Radical->Telechelic ATRP Equilibrium k_act / k_deact Triblock ABA Triblock Copolymer (e.g., PMMA-b-PnBA-b-PMMA) Telechelic->Triblock + Methyl Methacrylate Chain Extension

ATRP dynamic equilibrium and ABA triblock copolymer synthesis using DEDBA.

Experimental Protocols

The following self-validating protocols describe the synthesis of a poly(methyl methacrylate)-block-poly(n-butyl acrylate)-block-poly(methyl methacrylate) (PMMA-b-PnBA-b-PMMA) triblock copolymer.

Protocol A: Synthesis of -dibromo-poly(n-butyl acrylate) Macroinitiator

Objective: Synthesize the soft middle block (PnBA) with active bromide end-groups.

Step 1: Reagent Preparation & Degassing

  • To a dry 50 mL Schlenk flask equipped with a magnetic stir bar, add DEDBA (1.0 eq) and CuBr (1.0 eq)[2].

  • Add n-butyl acrylate (n-BuA, 100 eq), anisole (solvent, 30% v/v relative to monomer), and

    
    -pentamethyldiethylenetriamine (PMDETA, 1.05 eq).
    
  • Causality Checkpoint: Seal the flask and perform three consecutive freeze-pump-thaw cycles. Why? Dissolved oxygen is a potent radical scavenger that will irreversibly terminate the propagating chains and oxidize the Cu(I) activator to the inactive Cu(II) state, halting the reaction[4].

Step 2: Polymerization

  • Backfill the flask with ultra-pure Argon and immerse it in a pre-heated oil bath at 70 °C[1].

  • Self-Validation: At

    
     hours, extract a 0.1 mL anaerobic aliquot using a purged syringe. Dilute in 
    
    
    
    and analyze via
    
    
    -NMR. Calculate conversion by comparing the integration of the vinylic protons (5.8–6.4 ppm) to the ester
    
    
    protons. Do not proceed to termination until conversion reaches ~80% to ensure high end-group fidelity.

Step 3: Termination & Purification

  • Quench the reaction by opening the flask to the atmosphere and diluting with tetrahydrofuran (THF). Why? Oxygen rapidly oxidizes the Cu(I) complex to Cu(II), permanently shifting the equilibrium to the dormant state and terminating polymerization[4].

  • Pass the green solution through a column of neutral alumina. Why? This removes the transition metal catalyst. Residual copper can cause unwanted polymer degradation and cytotoxicity in downstream biological applications.

  • Precipitate the polymer in cold methanol, filter, and dry under vacuum.

Protocol B: Chain Extension to ABA Triblock Copolymer

Objective: Grow the hard outer blocks (PMMA) from the PnBA macroinitiator.

Step 1: Halogen Exchange Setup

  • In a new Schlenk flask, combine the

    
    -dibromo-poly(n-BuA) macroinitiator (1.0 eq), Methyl Methacrylate (MMA, 200 eq), and CuCl  (2.0 eq).
    
  • Causality Checkpoint: Notice the switch from CuBr to CuCl. Why? Methacrylates propagate much faster than acrylates. By using a chloride catalyst with a bromide macroinitiator (Halogen Exchange), the cross-propagation initiation rate is artificially accelerated relative to the homopolymerization propagation rate. This ensures all chains begin growing simultaneously, preserving a narrow PDI[3].

Step 2: Polymerization & Isolation

  • Add PMDETA (2.1 eq) and anisole. Degas via three freeze-pump-thaw cycles.

  • Heat at 90 °C for 6-8 hours.

  • Validate conversion via

    
    -NMR, quench with air, pass through alumina, and precipitate into hexanes to isolate the final PMMA-b-PnBA-b-PMMA triblock copolymer.
    

Quantitative Data & Troubleshooting

Table 2: Expected Outcomes & Quality Control Metrics
ParameterExpected ValueAnalytical MethodTroubleshooting / Causality
Monomer Conversion 80 - 90%

-NMR
If <50% after 8h, suspect oxygen contamination oxidizing the Cu(I) catalyst[4].
Molecular Weight (

)
Matches theoreticalGPC (THF eluent)If experimental

> theoretical

, initiation efficiency is low. Ensure DEDBA is fully dissolved.
Polydispersity (PDI) 1.10 - 1.25GPC (MALS detector)If PDI > 1.4, the deactivation rate (

) is too slow. Add 5 mol% of Cu(II)Br₂ at the start to suppress early termination[1].
End-Group Fidelity > 95% BromineMALDI-TOF MSLoss of end-groups prevents block copolymerization. Avoid pushing conversion >95% to prevent side reactions.

References

  • Controlled Radical Polymerization of (Meth)acrylates by ATRP with NiBr2(PPh3)2 as Catalyst Source: Macromolecules (ACS Publications) URL:[Link]

  • Poly(methyl methacrylate)-block-poly(n-butyl acrylate)-block-poly(methyl methacrylate) copolymers by two-step controlled radical polymerization (ATRP) Source: ORBi ULiège URL:[Link]

  • Liquid-Crystalline Polymethacrylates by Atom-Transfer Radical Polymerization at Ambient Temperature Source: Centre National de la Recherche Scientifique (CNRS) URL:[Link](Verified via Grounding Index 1.8)

  • Controlled radical polymerization of (meth)

Sources

Synthesis of ABA triblock copolymers using Diethyl meso-2,5-dibromoadipate

Author: BenchChem Technical Support Team. Date: March 2026

Focus: PMMA-b-PnBA-b-PMMA Thermoplastic Elastomers using Diethyl meso-2,5-dibromoadipate

Executive Summary

This application note details the protocol for synthesizing well-defined ABA triblock copolymers using Diethyl meso-2,5-dibromoadipate (dedbAd) as a bifunctional initiator. While applicable to various monomer combinations, this guide focuses on the synthesis of Poly(methyl methacrylate)-block-poly(n-butyl acrylate)-block-poly(methyl methacrylate) (PMMA-b-PnBA-b-PMMA) .

This specific triblock architecture acts as a thermoplastic elastomer (TPE) : the central poly(n-butyl acrylate) (PnBA) block provides elasticity (soft segment, low


), while the outer poly(methyl methacrylate) (PMMA) blocks provide physical cross-linking (hard segment, high 

). The use of dedbAd ensures symmetric growth from the center outward, yielding high structural fidelity and narrow dispersity (

).
Scientific Foundation & Mechanism
2.1 The Role of Diethyl meso-2,5-dibromoadipate

In Atom Transfer Radical Polymerization (ATRP), control is dictated by the equilibrium between active radicals and dormant alkyl halide species.

  • Bifunctionality: dedbAd contains two secondary bromide initiation sites (

    
    
    
    
    
    -bromoesters). This symmetry allows the polymer chains to grow simultaneously in two directions.
  • Reactivity Matching: The structure of dedbAd mimics the chain end of a poly(acrylate). This structural similarity ensures that the initiation rate constant (

    
    ) is close to the propagation rate constant (
    
    
    
    ) of acrylate monomers, a critical requirement for low dispersity (
    
    
    ).
2.2 Strategic Route: The "Soft-Core" First Approach

To synthesize an ABA triblock using a bifunctional initiator, the central B-block is synthesized first to create a telechelic macroinitiator (


).
  • Step 1 (Core Synthesis): Polymerization of n-butyl acrylate (nBA) initiated by dedbAd. Result: Br-PnBA-Br .

  • Step 2 (Chain Extension): The Br-PnBA-Br macroinitiator initiates the polymerization of methyl methacrylate (MMA). Result: PMMA-PnBA-PMMA .

2.3 Critical Technique: Halide Exchange

A common pitfall in growing methacrylates from acrylate macroinitiators is poor control due to the "fast initiation, slow deactivation" of the tertiary methacrylate radical.

  • The Problem: The resulting PMMA chain end is a tertiary bromide, which is more active (easier to homolyze) than the secondary bromide of the PnBA macroinitiator.

  • The Solution: Use CuCl instead of CuBr for the second step. The chlorine atom rapidly exchanges with the bromine at the chain end. The resulting Carbon-Chlorine bond is stronger than the Carbon-Bromine bond, shifting the equilibrium toward the dormant state. This slows down the reaction just enough to suppress radical termination and ensure uniform block growth.

Experimental Workflow Visualization

ATRP_Workflow cluster_legend Phase Logic Start Reagent Prep (Monomers, dedbAd, Catalyst) Step1 Step 1: Core Synthesis (n-Butyl Acrylate + dedbAd) Start->Step1 CuBr/PMDETA, 70°C Purify1 Purification 1 (Alumina Column + Vac Drying) Step1->Purify1 Remove Catalyst Macro Macroinitiator (Br-PnBA-Br) Purify1->Macro Step2 Step 2: Chain Extension (MMA + CuCl/Ligand) Macro->Step2 + MMA, CuCl/PMDETA (Halide Exchange) Purify2 Purification 2 (Precipitation in Methanol) Step2->Purify2 Final Final Product (PMMA-b-PnBA-b-PMMA) Purify2->Final Synthesis Synthesis Purification Purification

Caption: Workflow for the two-step synthesis of ABA triblock copolymers using dedbAd.

Detailed Protocol
Phase 1: Synthesis of Br-PnBA-Br Macroinitiator

Reagents:

  • Monomer: n-Butyl Acrylate (nBA) – Purify by passing through a basic alumina column to remove inhibitor.

  • Initiator: Diethyl meso-2,5-dibromoadipate (dedbAd).[1]

  • Catalyst: Copper(I) Bromide (CuBr) – Must be white/light green. If green/blue, wash with glacial acetic acid and ethanol, then dry.

  • Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA).[2]

  • Solvent: Anisole (optional, can run in bulk if target MW is low).

Target:


 g/mol , Conversion ~60-70%.

Procedure:

  • Stoichiometry Calculation: Target DP = 156. Ratio [M]:[I]:[Cu]:[L] = 156 : 1 : 1 : 1.

  • Setup: Equip a Schlenk flask with a magnetic stir bar.

  • Charging: Add CuBr (1 eq) to the flask. Seal with a rubber septum.[3] Cycle vacuum/Nitrogen (3x) to deoxygenate the solid.[3]

  • Liquid Addition: In a separate vial, mix deoxygenated nBA (156 eq), dedbAd (1 eq), PMDETA (1 eq), and Anisole (if used, 1:1 v/v with monomer). Degas this solution by bubbling Nitrogen for 15-20 mins.

  • Injection: Syringe the liquid mixture into the Schlenk flask containing CuBr under Nitrogen flow. The solution should turn light green/brown as the complex forms.

  • Polymerization: Place flask in a thermostated oil bath at 70°C . Stir at 400 rpm.

  • Monitoring: Take aliquots every hour for NMR (conversion) and GPC (MW evolution).

  • Termination: Stop reaction at ~70% conversion (to preserve end-group fidelity) by exposing to air and cooling to room temperature. The solution will turn blue/green (oxidation of Cu(I) to Cu(II)).

  • Purification (Crucial):

    • Dilute with THF.[4]

    • Pass through a neutral alumina column to remove Copper catalyst (solution becomes colorless).

    • Concentrate via rotary evaporation.

    • Precipitate into cold Methanol/Water (80:20) mixture (since PnBA is sticky, cold precipitation helps).

    • Dry under high vacuum for 24h.

Checkpoint: Analyze the Br-PnBA-Br macroinitiator by GPC. The peak should be monomodal with


.
Phase 2: Chain Extension to PMMA-b-PnBA-b-PMMA

Reagents:

  • Macroinitiator: Br-PnBA-Br (from Phase 1).

  • Monomer: Methyl Methacrylate (MMA) – Purified.

  • Catalyst: Copper(I) Chloride (CuCl) – Used for Halide Exchange.[5]

  • Ligand: PMDETA.[2]

  • Solvent: Anisole (Required to solubilize the macroinitiator).

Procedure:

  • Stoichiometry: Target total

    
     of PMMA blocks = 20,000  g/mol  (10k per side). Ratio [MMA]:[Macroinitiator]:[CuCl]:[PMDETA] = 200 : 1 : 1 : 1.
    
  • Dissolution: Dissolve Br-PnBA-Br in Anisole in the Schlenk flask. Add CuCl.[4][6] Deoxygenate (freeze-pump-thaw x3).

  • Monomer Addition: Add deoxygenated MMA and PMDETA via syringe.

  • Polymerization: Heat to 90°C . (Methacrylates require slightly higher temp than acrylates).

  • Reaction Time: Monitor closely. Viscosity will increase significantly. Stop at ~60% conversion to avoid coupling reactions.

  • Purification:

    • Dilute with THF.[4]

    • Pass through alumina column (remove Cu).

    • Precipitate into Hexane or Petroleum Ether . (Note: PMMA-PnBA-PMMA precipitates well in non-polar solvents where PMMA is insoluble, or use Methanol if the PnBA content is low, but Hexane is often better for triblocks to avoid sticky clumps).

    • Filter and dry.

Data Analysis & Characterization
5.1 Quantitative Summary Table
ParameterMethodExpected ObservationNotes
Conversion

H NMR
60-70% (Step 1 & 2)Higher conversion risks loss of end-group fidelity.
Molecular Weight (

)
GPC (THF)Shift to higher MWClear shift from Macroinitiator peak to Triblock peak.
Dispersity (

)
GPC< 1.3Broadening suggests termination or slow initiation.[1]
Composition

H NMR
Ratio of -OCH

(PMMA, 3.6 ppm) to -OCH

- (PnBA, 4.0 ppm)
Used to calculate weight fraction of blocks.
Thermal Properties DSCTwo

values
~

C (PnBA) and ~

C (PMMA). Indicates microphase separation.
5.2 Troubleshooting Guide
  • Problem: GPC shows a shoulder on the low MW side.

    • Cause: Dead macroinitiator chains (lost Br functionality).

    • Fix: Stop Step 1 at lower conversion; ensure absolute oxygen-free transfer.

  • Problem: GPC shows a peak at 2x Molecular Weight.

    • Cause: Radical-Radical coupling (termination).

    • Fix: Lower the reaction temperature; increase solvent dilution.

  • Problem: Reaction turns green immediately upon heating.

    • Cause: Oxygen leak.

    • Fix: Check septa; re-flame dry glassware.

References
  • Jérôme, R., et al. "Controlled Radical Polymerization of (Meth)acrylates by ATRP with NiBr2(PPh3)2 as Catalyst." Macromolecules, vol. 32, no. 13, 1999, pp. 4482–4490. Link

    • Establishes dedbAd as a viable bifunctional initiator for acryl
  • Matyjaszewski, K., et al. "Atom Transfer Radical Polymerization." Chemical Reviews, vol. 101, no. 9, 2001, pp. 2921–2990. Link

    • The authoritative review on
  • Tong, J. D., et al. "Synthesis of ABA Triblock Copolymers via a Tandem Ring-Opening Metathesis Polymerization - Atom Transfer Radical Polymerization Approach." Macromolecules, vol. 33, no. 5, 2000, pp. 1482–1486. Link

    • Provides context on ABA triblock synthesis str
  • Sigma-Aldrich. "Diethyl meso-2,5-dibromoadipate Product Sheet." Link

    • Source for physical property data of the initiator.[7]

Sources

Advanced Application Note: Diethyl meso-2,5-dibromoadipate in Precision Polymer Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Application of Diethyl meso-2,5-dibromoadipate in Specialty Polymer Development Content Type: Advanced Application Note & Protocol Guide Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Researchers

Executive Summary

Diethyl meso-2,5-dibromoadipate (dedbA) (CAS: 869-10-3) is a high-value bifunctional electrophile used primarily as a symmetric initiator for Atom Transfer Radical Polymerization (ATRP) and a stereochemically defined scaffold for synthesizing functionalized heterocycles and "click-ready" monomers.

Unlike generic dibromoalkanes, the meso stereochemistry of dedbA provides a unique geometric constraint, essential for controlling the tacticity and folding properties of resultant polymers. This guide details its application in synthesizing telechelic homopolymers , ABA triblock copolymers , and azide-functionalized step-growth precursors .

Core Application: Bifunctional ATRP Initiator

The Mechanism

In ATRP, dedbA acts as a difunctional initiator .[1] The two secondary bromine atoms are activated by a transition metal catalyst (typically Cu(I)/Ligand), generating radicals that propagate polymerization in two directions simultaneously. This "divergent" growth mechanism is critical for synthesizing symmetric ABA triblock copolymers or telechelic polymers with high end-group fidelity.

Experimental Protocol: Synthesis of -Dibromo-Poly(n-Butyl Acrylate)

Objective: Synthesize a low-polydispersity homopolymer with reactive bromine end-groups using dedbA.

Materials:
  • Monomer: n-Butyl Acrylate (nBA) - Purified by passing through basic alumina to remove inhibitors.

  • Initiator: Diethyl meso-2,5-dibromoadipate (dedbA).[1][2][3][4]

  • Catalyst: Copper(I) Bromide (CuBr).

  • Ligand: PMDETA (N,N,N',N'',N''-pentamethyldiethylenetriamine).

  • Solvent: Anisole (optional, for solution polymerization) or Bulk.

Step-by-Step Workflow:
  • Stoichiometry Calculation: Target Degree of Polymerization (DP) = 200. Molar Ratio:

    
    .
    
  • Deoxygenation (Critical Step):

    • Add CuBr (1 eq) to a dry Schlenk flask equipped with a magnetic stir bar.

    • Seal and cycle vacuum/nitrogen (

      
      ) three times to remove oxygen.
      
    • In a separate vial, mix nBA (200 eq), dedbA (1 eq), and PMDETA (1 eq). Degas this solution by bubbling

      
       for 20 minutes.
      
  • Initiation:

    • Transfer the degassed liquid mixture into the Schlenk flask containing CuBr via a cannula or degassed syringe under

      
       flow.
      
    • The solution should turn light green/blue (depending on the complex formation).

  • Polymerization:

    • Immerse the flask in an oil bath pre-heated to 70°C .

    • Stir at 300 RPM.

    • Kinetics Check: Take aliquots every 30 minutes for GC/NMR analysis to monitor conversion. Stop at ~80-90% conversion to preserve end-group fidelity.

  • Termination & Purification:

    • Expose the reaction to air (oxidizes Cu(I) to Cu(II), stopping the reaction).

    • Dilute with THF and pass through a short column of neutral alumina to remove the copper catalyst (solution turns from green to colorless).

    • Precipitate into cold methanol/water (90:10).

    • Dry under vacuum at 40°C for 24 hours.

Data Validation Parameters:
ParameterMethodExpected Outcome
Conversion

NMR
Disappearance of vinyl protons (5.8–6.4 ppm).
Molecular Weight (

)
GPC (THF)Linear increase vs. conversion.
Dispersity (Đ) GPC

(Indicates controlled growth).
End-Group Fidelity

NMR
Presence of

-bromo ester signal (~4.1-4.3 ppm).

Application: Precursor for "Click" Chemistry Scaffolds

dedbA is a primary precursor for Diethyl 2,5-diazidoadipate , a monomer used to create nitrogen-rich polymers via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or to synthesize diamines for polyamides.

Reaction Logic

The secondary bromines are susceptible to


 substitution. However, because the starting material is meso, double inversion by azide nucleophiles typically yields the racemic diazido product (or specific diastereomers depending on conditions), which affects the crystallinity of the final polymer.
Protocol: Synthesis of Diethyl 2,5-Diazidoadipate
  • Reagents:

    • dedbA (10 mmol)

    • Sodium Azide (

      
      ) (25 mmol, 2.5 eq)
      
    • Solvent: DMSO (Dimethyl sulfoxide) - Promotes

      
       mechanism.
      
  • Procedure:

    • Dissolve dedbA in DMSO (0.5 M concentration).

    • Caution: Add

      
       slowly at room temperature. (Azides are shock-sensitive; use a blast shield).
      
    • Stir at room temperature for 24 hours . (Heating is rarely needed and increases safety risks).

    • Workup: Pour into ice water. Extract with Ethyl Acetate (

      
      ). Wash organics with brine, dry over 
      
      
      
      , and concentrate.
  • Utilization:

    • The resulting diazido diester can be polymerized with di-alkynes to form Polytriazoles .

Visualizing the Workflow

Figure 1: Divergent ATRP Synthesis Strategy

This diagram illustrates the mechanism where dedbA serves as the central core, growing polymer chains outward to form a telechelic homopolymer.

ATRP_Workflow dedbA Diethyl meso-2,5-dibromoadipate (Initiator) Radical Activated Radical Species (Propagation from both ends) dedbA->Radical Activation CuI Activator (CuBr/Ligand) CuI->Radical Catalysis Radical->Radical Propagation (k_p) Polymer Telechelic Polymer Br-[Poly]-Core-[Poly]-Br Radical->Polymer Termination/Isolation Monomer Monomer (e.g., n-Butyl Acrylate) Monomer->Radical Addition

Caption: Divergent ATRP mechanism using dedbA as a bifunctional initiator to synthesize symmetric telechelic polymers.

Figure 2: Functionalization Pathway (Azidation)

This diagram details the conversion of dedbA into "Click-Ready" monomers.

Azidation_Pathway Start Diethyl meso-2,5-dibromoadipate (Electrophile) Intermediate SN2 Transition State (Double Inversion) Start->Intermediate + NaN3 Reagent Sodium Azide (NaN3) DMSO, RT, 24h Product Diethyl 2,5-diazidoadipate ('Click' Monomer) Intermediate->Product - 2 NaBr App1 Application A: Polytriazoles (via CuAAC) Product->App1 App2 Application B: Reduction to Diamines (Polyamide Precursor) Product->App2

Caption: Synthetic pathway for converting dedbA into high-value diazido monomers for Step-Growth polymerization.

Technical Specifications & Safety

PropertySpecificationHandling Note
Molecular Weight 360.04 g/mol
Physical State White/Off-white solidStore at 2-8°C.
Melting Point 64 - 68 °C
Solubility Soluble in DMSO, DMF, THFInsoluble in water.
Hazards Corrosive (Cat 1B), IrritantWear nitrile gloves and face shield.

Troubleshooting Tips:

  • Low Initiation Efficiency: If the experimental

    
     is significantly higher than the theoretical 
    
    
    
    , the initiator efficiency is low. Ensure the dedbA is high purity (>98%) and the reaction is strictly oxygen-free.
  • Broad Dispersity: Often caused by insufficient deactivator (Cu(II)). Add 5-10%

    
     to the initial catalyst mix to control the rate.
    

References

  • Sigma-Aldrich. Diethyl meso-2,5-dibromoadipate Product Sheet & Applications.Link

  • Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization.[1][2][3] Chemical Reviews. (Fundamental reference for ATRP mechanism using halo-esters). Link

  • BenchChem. Reaction of meso-2,5-dibromoadipic Acid with Nucleophiles: Application Notes. (Protocols for nucleophilic substitution).[5] Link

  • Ozkal, E., et al. Atom Transfer Radical Polymerization of Octadecyl Ester Ether Dimer.[1][2] (Specific citation for dedbA as ATRP initiator). Link

Sources

Application Note: Enhancing Polymer Thermal Stability with Diethyl meso-2,5-dibromoadipate as a Crosslinking Agent

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Enhanced Thermal Stability in Advanced Materials

The relentless pursuit of high-performance materials in sectors ranging from aerospace and automotive to microelectronics and drug delivery necessitates polymers with superior thermal stability. Thermal degradation, a process involving chain scission and cross-linking at elevated temperatures, can compromise the mechanical integrity, chemical resistance, and overall performance of polymeric materials[1]. Crosslinking, the process of forming covalent bonds between polymer chains, is a well-established strategy to mitigate thermal degradation by creating a robust three-dimensional network structure[2]. This network restricts polymer chain mobility, thereby enhancing thermal stability.[3][4]

This application note details the use of Diethyl meso-2,5-dibromoadipate as a versatile and effective crosslinking agent for enhancing the thermal stability of various polymer systems. Its unique bifunctional nature, characterized by two reactive bromine substituents, allows for the formation of strong covalent linkages between polymer chains.[5][6] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the underlying principles, detailed experimental protocols, and expected outcomes when employing this crosslinking agent.

Physicochemical Properties of Diethyl meso-2,5-dibromoadipate

PropertyValue
CAS Number 869-10-3[6]
Molecular Formula C₁₀H₁₆Br₂O₄[6]
Molecular Weight 360.04 g/mol [6]
Appearance White to off-white powder[6]
Melting Point 64 - 68 °C[6]
Purity ≥ 98% (GC)[6]
Storage Conditions Store at 0 - 8 °C[6]

Mechanism of Crosslinking: A Nucleophilic Substitution Approach

The efficacy of diethyl meso-2,5-dibromoadipate as a crosslinking agent stems from its ability to participate in nucleophilic substitution reactions.[6] The bromine atoms, being good leaving groups, are susceptible to attack by nucleophilic functional groups present on the polymer backbone, such as amines (-NH₂), hydroxyls (-OH), or thiols (-SH).

The crosslinking process typically proceeds via a nucleophilic substitution reaction, where a nucleophilic group on a polymer chain attacks one of the bromine-bearing carbons of the diethyl meso-2,5-dibromoadipate molecule. This forms a covalent bond and displaces a bromide ion. The second bromine atom on the crosslinking agent can then react with a nucleophilic group on an adjacent polymer chain, creating a stable crosslink.

crosslinking_mechanism Polymer1 Polymer Chain 1 with Nucleophile (-NuH) Intermediate Singly-reacted Intermediate (Polymer1-Nu-R-Br) Polymer1->Intermediate Nucleophilic Attack (SN2) - HBr Crosslinker Diethyl meso-2,5-dibromoadipate (Br-R-Br) Crosslinker->Intermediate Polymer2 Polymer Chain 2 with Nucleophile (-NuH) CrosslinkedPolymer Crosslinked Polymer (Polymer1-Nu-R-Nu-Polymer2) Polymer2->CrosslinkedPolymer Intermediate->CrosslinkedPolymer Second Nucleophilic Attack - HBr

Figure 1: Proposed mechanism for polymer crosslinking using diethyl meso-2,5-dibromoadipate.

Experimental Protocols

This section outlines a general protocol for the crosslinking of a model polymer containing nucleophilic functional groups (e.g., a hydroxyl-functionalized polyester or a polyamide) with diethyl meso-2,5-dibromoadipate. Researchers should optimize the reaction conditions based on the specific polymer and desired degree of crosslinking.

Materials and Equipment
  • Polymer with nucleophilic functional groups (e.g., Poly(vinyl alcohol), a hydroxyl-terminated polyester, or a polyamide)

  • Diethyl meso-2,5-dibromoadipate (≥98% purity)[6]

  • Anhydrous aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

  • Non-nucleophilic base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (TEA))

  • Reaction vessel with a mechanical stirrer, condenser, and nitrogen inlet

  • Heating mantle with temperature controller

  • Filtration apparatus

  • Drying oven or vacuum oven

  • Analytical instruments:

    • Thermogravimetric Analyzer (TGA)

    • Differential Scanning Calorimeter (DSC)

    • Fourier-Transform Infrared (FTIR) Spectrometer

Safety Precautions
  • Diethyl meso-2,5-dibromoadipate is a hazardous substance that can cause severe skin burns and eye damage.[7] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8]

  • Consult the Safety Data Sheet (SDS) for diethyl meso-2,5-dibromoadipate before use for comprehensive safety information.[7][8]

  • Organic solvents like DMF and DMSO are flammable and have their own associated health risks. Handle with care and in accordance with safety guidelines.

Step-by-Step Crosslinking Procedure
  • Polymer Dissolution: In a clean, dry reaction vessel, dissolve the polymer in the chosen anhydrous aprotic solvent under a nitrogen atmosphere. The concentration will depend on the polymer's solubility and the desired reaction viscosity.

  • Addition of Base: Add the non-nucleophilic base to the polymer solution. The base acts as a scavenger for the hydrogen bromide (HBr) generated during the reaction, driving the equilibrium towards the crosslinked product.

  • Introduction of Crosslinking Agent: In a separate container, dissolve the desired amount of diethyl meso-2,5-dibromoadipate in the same anhydrous solvent. The molar ratio of the crosslinking agent to the polymer's functional groups will determine the crosslinking density and should be systematically varied for optimization.

  • Reaction Initiation: Slowly add the diethyl meso-2,5-dibromoadipate solution to the heated polymer solution with vigorous stirring.

  • Reaction Progression: Maintain the reaction at an elevated temperature (e.g., 80-120 °C) for a specified period (e.g., 4-24 hours). The optimal temperature and time will depend on the reactivity of the polymer's nucleophilic groups.

  • Isolation of Crosslinked Polymer: After the reaction is complete, allow the mixture to cool to room temperature. The crosslinked polymer may precipitate out of the solution. If not, precipitate the polymer by adding a non-solvent.

  • Purification: Filter the precipitated polymer and wash it thoroughly with a suitable solvent to remove any unreacted crosslinking agent, base, and byproducts.

  • Drying: Dry the purified crosslinked polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.

experimental_workflow Start Start DissolvePolymer 1. Dissolve Polymer in Anhydrous Solvent Start->DissolvePolymer AddBase 2. Add Non-nucleophilic Base DissolvePolymer->AddBase PrepareCrosslinker 3. Prepare Diethyl meso-2,5-dibromoadipate Solution AddBase->PrepareCrosslinker React 4. Add Crosslinker Solution to Polymer Solution PrepareCrosslinker->React Heat 5. Heat and Stir under N2 React->Heat Isolate 6. Isolate Crosslinked Polymer Heat->Isolate Purify 7. Purify by Washing Isolate->Purify Dry 8. Dry in Vacuum Oven Purify->Dry Characterize 9. Characterize Thermal Properties (TGA, DSC) Dry->Characterize End End Characterize->End

Figure 2: General experimental workflow for polymer crosslinking.

Characterization of Crosslinked Polymers

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[5][9] It is a crucial technique for assessing the thermal stability of the crosslinked polymers.

  • Protocol:

    • Place a small amount of the dried polymer sample (5-10 mg) into a TGA pan.

    • Heat the sample from room temperature to a high temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.[9]

    • Record the mass loss as a function of temperature.

  • Expected Results: The TGA thermogram of the crosslinked polymer is expected to show a higher onset temperature of decomposition compared to the uncrosslinked polymer, indicating enhanced thermal stability.[9]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated or cooled.[5] It is used to determine the glass transition temperature (Tg) of the polymer.

  • Protocol:

    • Seal a small amount of the dried polymer sample (5-10 mg) in a DSC pan.

    • Heat the sample to a temperature above its expected Tg, then cool it rapidly.

    • Reheat the sample at a constant rate (e.g., 10 °C/min) and record the heat flow.[5]

  • Expected Results: The crosslinked polymer is expected to exhibit a higher Tg than the uncrosslinked polymer. This is because the crosslinks restrict the mobility of the polymer chains, requiring more energy for the transition from a glassy to a rubbery state.

Illustrative Data

The following table presents hypothetical data illustrating the expected improvement in thermal properties of a model polymer after crosslinking with diethyl meso-2,5-dibromoadipate.

Polymer SampleCrosslinker Content (mol%)Onset Decomposition Temp. (TGA, °C)Glass Transition Temp. (DSC, °C)
Uncrosslinked Polymer0350120
Crosslinked Polymer A2.5375135
Crosslinked Polymer B5.0390148
Crosslinked Polymer C10.0410160

Applications in Drug Development and Beyond

The enhanced thermal stability imparted by crosslinking with diethyl meso-2,5-dibromoadipate opens up a wide range of applications, particularly in the pharmaceutical and biomedical fields.

  • Drug Delivery Systems: Thermally stable polymer matrices are essential for protecting sensitive therapeutic agents during storage and processing, and for controlling their release profiles.

  • Medical Devices and Implants: Crosslinked polymers with improved thermal and mechanical properties are suitable for fabricating robust and durable medical devices.

  • Advanced Materials: In material science, this crosslinking strategy can be employed to develop high-performance coatings, adhesives, and specialty polymers for demanding applications.[5][6]

Conclusion

Diethyl meso-2,5-dibromoadipate is a highly effective crosslinking agent for enhancing the thermal stability of polymers containing nucleophilic functional groups. The straightforward nucleophilic substitution reaction mechanism allows for the creation of a robust, three-dimensional polymer network. The resulting crosslinked polymers exhibit significantly improved thermal properties, as evidenced by increased onset decomposition temperatures in TGA and higher glass transition temperatures in DSC. This application note provides a foundational guide for researchers to explore the potential of diethyl meso-2,5-dibromoadipate in the development of advanced, thermally stable materials for a variety of scientific and industrial applications.

References

  • Konieczny, K., et al. (2024). Thermal Characterization of Crosslinked Polymeric Microspheres Bearing Thiol Groups Studied by TG/FTIR/DSC under Non-Oxidative Conditions. Polymers, 16(6), 819. Available at: [Link]

  • iPolytech. Thermal Analysis of Polymers (DSC, TGA, DMA, TMA). Available at: [Link]

  • Tejani, J. G. (2023). The Influence of Crosslinking Agents on the Properties of Thermoplastic Elastomers. Silicon Valley Tech Review, 2(1), 1-12. Available at: [Link]

  • Wilkie, C. A., & Morgan, A. B. (Eds.). (2010).
  • Rivas, B. L., Maturana, H. A., & Peric, I. M. (1992). Crosslinking effect on sorption and thermal stability by crosslinked poly(ethyleneimine). Polymer Bulletin, 28(5), 601-606. Available at: [Link]

  • Cenmed Enterprises. diethyl meso-2 5-dibromoadipate 98% (c005b-083241). Available at: [Link]

  • Patsnap. How Thermal Degradation Affects Polymer Performance Over Time. Available at: [Link]

  • Wu, F., Misra, M., & Mohanty, A. (2020). The reaction mechanism between the biodegradable polymers and free radical initiators. ResearchGate. Available at: [Link]

  • Shao, F., Yang, Q., & Lu, D. (2013). Self-Cross-Linking Characterization of Poly (fumaric-co-itaconic-co-butanediol). Asian Journal of Chemistry, 25(18), 10331.
  • Hedberg, F. L. (1978). Synthesis of Thermally Stable Polymers. Defense Technical Information Center. Available at: [Link]

  • Gomez-Elvira, J. M., et al. (2000). Effect of crosslinking on the mechanical and thermal properties of poly (vinyl alcohol). Polymer, 41(14), 5437-5444. Available at: [Link]

  • Kyselá, G., et al. (2021). Influence of Cross-Linking Agent Concentration/Beta Radiation Surface Modification on the Micro-Mechanical Properties of Polyamide 6. Polymers, 13(21), 3724. Available at: [Link]

Sources

Using Diethyl meso-2,5-dibromoadipate for the synthesis of bioactive heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis of Bioactive Heterocycles using Diethyl meso-2,5-dibromoadipate

Executive Summary

Diethyl meso-2,5-dibromoadipate (DEDBA) is a critical bifunctional electrophile in the synthesis of 5-membered heterocycles. Unlike simple alkyl halides, DEDBA possesses latent


-symmetry (or meso configuration), making it a privileged starting material for generating pyrrolidine-2,5-dicarboxylates  and tetrahydrothiophene-2,5-dicarboxylates . These scaffolds are foundational to the development of C2-symmetric chiral ligands , biotin analogues , and peptidomimetics  (e.g., Hepatitis C virus protease inhibitors).

This guide details the "Double Inversion" synthetic strategy, providing validated protocols for N- and S-cyclization, stereochemical control, and purification.

Mechanistic Grounding: The "Double Inversion" Strategy

The utility of DEDBA lies in its stereochemical information. The meso-(2R, 5S) configuration allows for predictable stereochemical outcomes via double nucleophilic substitution (


).[1]
  • Step 1: Nucleophilic attack at C2 causes the first inversion of configuration.

  • Step 2: Intramolecular attack at C5 causes the second inversion.

Theoretical Outcome: If the reaction proceeds via a pure double-


 mechanism, the relative stereochemistry is retained (Inversion + Inversion = Retention of Relative Configuration). Thus, meso-DEDBA should yield cis-heterocycles (meso products).

Practical Reality: While S-cyclization (using sulfides) typically adheres to this rule yielding cis-products, N-cyclization (using primary amines) often yields a mixture or favors the trans-isomer. This is driven by steric repulsion between the incoming nucleophile and the ester groups in the transition state, or partial


 character due to the stabilizing ester groups.

Workflow Visualization

G cluster_0 Pathway A: N-Heterocyclization cluster_1 Pathway B: S-Heterocyclization Start Diethyl meso-2,5-dibromoadipate (DEDBA) Amine Primary Amine (R-NH2) (e.g., Benzylamine) Start->Amine Solvent: Toluene/EtOH Heat Sulfide Sodium Sulfide (Na2S) Start->Sulfide Solvent: EtOH/H2O Reflux Inter_N Intermediate: Mono-alkylated Species Amine->Inter_N SN2 Attack (C2) Prod_N Diethyl 1-substituted-pyrrolidine- 2,5-dicarboxylate (Often Trans-Dominant) Inter_N->Prod_N Intramolecular Cyclization (C5) Prod_S Diethyl tetrahydrothiophene- 2,5-dicarboxylate (Cis-Dominant / Biotin Analog) Sulfide->Prod_S Double Inversion

Figure 1: Divergent synthesis pathways for N- and S-heterocycles from DEDBA. Note the stereochemical divergence based on the nucleophile and reaction conditions.

Experimental Protocols

Protocol A: Synthesis of Diethyl 1-Benzylpyrrolidine-2,5-dicarboxylate

Target: Bioactive pyrrolidine scaffolds and C2-symmetric ligand precursors.

Reagents:

  • Diethyl meso-2,5-dibromoadipate (1.0 equiv)

  • Benzylamine (3.0 equiv)

  • Toluene (Anhydrous)

  • Potassium Carbonate (

    
    ) (Optional, as acid scavenger)
    

Procedure:

  • Preparation: Dissolve Diethyl meso-2,5-dibromoadipate (10 mmol, 3.60 g) in anhydrous toluene (50 mL) in a round-bottom flask equipped with a reflux condenser.

  • Addition: Add Benzylamine (30 mmol, 3.21 g) dropwise. Note: Excess amine acts as both nucleophile and hydrobromide scavenger.

  • Reflux: Heat the mixture to reflux (

    
    ) for 12–16 hours. Monitor via TLC (Hexane:EtOAc 4:1). The starting dibromide (
    
    
    
    ) should disappear, replaced by the amine product (
    
    
    ).
  • Workup: Cool to room temperature. Filter off the precipitated benzylamine hydrobromide salts.

  • Extraction: Concentrate the filtrate. Redissolve in diethyl ether, wash with water (

    
    ) and brine. Dry over 
    
    
    
    .
  • Purification: The crude oil is often a mixture of cis and trans isomers.

    • Trans-isomer isolation: Often crystallizes from ethanol or solidifies upon standing.

    • Cis-isomer isolation: Requires flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Yield: Typically 65–75%.

Protocol B: Synthesis of Diethyl Tetrahydrothiophene-2,5-dicarboxylate

Target: Biotin analogs and sulfur-containing functional materials.

Reagents:

  • Diethyl meso-2,5-dibromoadipate (1.0 equiv)

  • Sodium Sulfide Nonahydrate (

    
    ) (1.1 equiv)
    
  • Ethanol (95%) / Water (1:1 mixture)

Procedure:

  • Solubilization: Dissolve Diethyl meso-2,5-dibromoadipate (10 mmol) in Ethanol (40 mL).

  • Reagent Prep: Dissolve

    
     (11 mmol) in Water (40 mL).
    
  • Cyclization: Add the sulfide solution dropwise to the dibromide solution at room temperature over 30 minutes.

  • Reaction: Heat to mild reflux (

    
    ) for 4 hours.
    
  • Workup: Evaporate the bulk of the ethanol under reduced pressure. Extract the aqueous residue with Diethyl Ether (

    
    ).
    
  • Drying: Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Result: This reaction predominantly yields the cis-(meso) isomer due to the favorable geometry of the sulfur attack and lack of steric bulk compared to the amine pathway.

Yield: Typically 70–85%.

Comparative Data & Optimization

ParameterN-Cyclization (Amine)S-Cyclization (Sulfide)
Primary Solvent Toluene or Benzene (Non-polar)Ethanol/Water (Polar/Protic)
Nucleophile Equiv. 3.0 - 4.0 eq (Acts as base)1.0 - 1.2 eq
Major Stereoisomer Trans (Thermodynamic)Cis (Kinetic/Meso)
Key Side Reaction Elimination to diethyl muconatePolymerization (if conc. is too high)
Purification Column Chromatography / CrystallizationDistillation (High vac) or Column

Expert Tip: To maximize the cis-pyrrolidine yield (for C2-symmetric ligand synthesis), use a polar aprotic solvent like DMF at lower temperatures (


) rather than refluxing toluene. This promotes the 

pathway over thermodynamic equilibration.

Safety & Handling

  • Lachrymator Hazard: Diethyl meso-2,5-dibromoadipate is a potent lachrymator (tear gas agent) and skin irritant. All weighing and transfers must be performed in a functioning fume hood.

  • Hydrolysis: The alpha-bromo ester moiety is susceptible to hydrolysis. Store the compound under inert gas (Nitrogen/Argon) in a desiccator.

  • Waste: Amine hydrobromide salts and sulfur waste must be segregated. Sulfide waste should be treated with bleach (hypochlorite) before disposal to prevent

    
     evolution.
    

References

  • Goldberg, M. W., & Sternbach, L. H. (1949). Synthesis of Biotin. Chemical Reviews, 45(2), 319-389. Link

  • Ezquerra, J., et al. (1993).[2] Short and efficient enantioselective synthesis of cis and trans pyrrolidine-2,5-dicarboxylic acids. Tetrahedron Letters, 34(31), 4989-4992. Link

  • BenchChem. (2025). Application Notes: Reaction of meso-2,5-dibromoadipic Acid with Nucleophiles.[1] BenchChem Technical Library. Link

  • Overberger, C. G., & Roberts, C. W. (1949). Meso- and Racemic-Diethyl 2,5-Dibromoadipate. Journal of the American Chemical Society, 71(11), 3618-3621. Link

  • Nagel, U. (1984). Chiral pyrrolidines as ligands for rhodium(I)-catalyzed asymmetric hydrogenation. Angewandte Chemie International Edition, 23(6), 435-436. Link

Sources

Application Note: Precision Conversion of Peptide Cysteine to Dehydroalanine using Diethyl meso-2,5-dibromoadipate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dehydroalanine (Dha) is a non-canonical amino acid containing an


-unsaturated carbonyl group.[1][2] It serves as a versatile "chemical handle" in peptides and proteins, enabling late-stage functionalization via Michael addition (e.g., for glycosylation, lipidation, or stapling) or serving as a probe for covalent inhibition.

This application note details a robust protocol for converting Cysteine (Cys) residues to Dehydroalanine (Dha) using Diethyl meso-2,5-dibromoadipate . Unlike oxidative elimination methods (e.g., using O-mesitylenesulfonylhydroxylamine) which can oxidize methionine, or simple base-mediated eliminations which are often inefficient, this method utilizes a bis-alkylation-elimination strategy. The reagent alkylates the cysteine thiol twice to form a cyclic sulfonium intermediate, which subsequently undergoes spontaneous


-elimination under mild conditions to yield Dha.[3][4]
Key Advantages[1][5]
  • Selectivity: Targets Cysteine thiols over other nucleophiles (Lys, His) under controlled pH.

  • Mild Conditions: Operates in aqueous/organic mixtures at physiological to varying basic pH (pH 7–9).

  • Efficiency: Driven by the formation of a stable cyclic sulfide byproduct.

Mechanism of Action

The transformation proceeds through a "Bis-alkylation-Elimination" sequence.[1][2][3][5][6][7]

  • First Alkylation: The thiolate of the Cysteine residue attacks one of the electrophilic carbons (C2 or C5) of Diethyl meso-2,5-dibromoadipate, displacing a bromide ion.

  • Cyclization (Second Alkylation): The sulfur atom, now a thioether, performs an intramolecular nucleophilic attack on the second electrophilic carbon. This forms a five-membered cyclic sulfonium species (tetrahydrothiophenium derivative).

  • 
    -Elimination:  The high acidity of the 
    
    
    
    -proton of the Cysteine residue (induced by the adjacent electron-withdrawing sulfonium) allows a base to abstract the proton. This triggers
    
    
    -elimination, releasing the cyclic sulfide byproduct and generating the Dehydroalanine alkene.
Mechanistic Diagram

G Cys Cysteine Peptide (Nucleophilic Thiol) MonoAlk Mono-Alkylated Thioether Cys->MonoAlk  Step 1: Nucleophilic Attack   Reagent Diethyl meso-2,5- dibromoadipate Reagent->MonoAlk Sulfonium Cyclic Sulfonium Intermediate (5-membered ring) MonoAlk->Sulfonium  Step 2: Cyclization   Elimination Beta-Elimination (Base Mediated) Sulfonium->Elimination  Step 3: Activation   Dha Dehydroalanine (Dha) Peptide Elimination->Dha  Formation   Byproduct Byproduct: Diethyl tetrahydrothiophene- 2,5-dicarboxylate Elimination->Byproduct  Release  

Caption: Reaction pathway showing the conversion of Cysteine to Dehydroalanine via a cyclic sulfonium intermediate.

Materials and Reagents

ComponentSpecificationNotes
Target Peptide Cysteine-containing peptideMust be reduced (free thiol). Avoid TCEP during the reaction if possible (see Note 1).
Reagent Diethyl meso-2,5-dibromoadipateCommercially available.[8] Store at 4°C, protect from light.
Solvent A Acetonitrile (MeCN) or DMFFor dissolving the hydrophobic reagent.
Buffer 50 mM Phosphate or Tris-HCl, pH 8.0Can use Carbonate buffer (pH 9) for faster elimination.
Base Potassium Carbonate (K₂CO₃) or DBUOptional: Added if elimination is slow at pH 8.
Quench Formic Acid or TFATo stop the reaction for analysis.

Note 1 (Reducing Agents): Strong nucleophilic reducing agents like DTT or


-mercaptoethanol will react with the dibromoadipate reagent. Reductants like TCEP are phosphines and can also alkylate. It is best to reduce the peptide beforehand, purify (or desalt), and then perform the reaction on the pure, reduced peptide.

Experimental Protocol

Preparation of Stock Solutions
  • Peptide Stock: Dissolve the peptide in water or Buffer (pH 8.[3]0) to a concentration of 1–2 mM .

    • Tip: If the peptide is insoluble at this pH, use a minimal amount of DMF/DMSO, ensuring the final organic solvent concentration does not exceed 50%.

  • Reagent Stock: Prepare a 200 mM solution of Diethyl meso-2,5-dibromoadipate in Acetonitrile (MeCN) or DMF.

    • Freshness: Prepare immediately before use to prevent hydrolysis of the ester groups.

Reaction Setup (Standard Scale)

This protocol describes a reaction volume of 100


L. Scale linearly as needed.
  • Combine: In a microcentrifuge tube, add 50

    
    L  of Peptide Stock (1 mM final conc. in reaction).
    
  • Buffer: Add 40

    
    L  of 50 mM Phosphate Buffer (pH 8.0).
    
  • Initiate: Add 10

    
    L  of Reagent Stock (20 mM final conc., 20 equivalents ).
    
    • Rationale: A large excess (10–50 equiv) ensures intramolecular bis-alkylation (forming the ring on one Cys) dominates over intermolecular crosslinking (stapling two different Cys residues).

  • Incubate: Vortex gently and incubate at 37°C for 2 to 4 hours .

    • Monitoring: If the peptide is stable, temperatures up to 50°C can accelerate the elimination step.

Reaction Monitoring

Monitor the reaction via LC-MS.[3]

  • Target Mass Shift: -34.0 Da (Loss of H₂S).

    • Cys (-CH₂-SH)

      
       Dha (-C=CH₂).
      
    • Calculation: Mass(Product) = Mass(Starting Material) - 34.0 Da.

  • Intermediates: You may observe a mass shift of +252 Da (or similar, depending on the exact reagent adduct) if the sulfonium intermediate is stable and has not yet eliminated. If this persists, increase pH or temperature.

Work-up and Purification[4]
  • Quench: Acidify the reaction mixture with 1% Formic Acid or 0.1% TFA to pH < 4. This stops the elimination and stabilizes the peptide.

  • Extraction (Optional): Wash the reaction mixture with diethyl ether to remove excess dibromoadipate reagent (which is organic-soluble).

  • Purification: Purify immediately via Reverse-Phase HPLC (C18 column).

    • Gradient: Standard Water/Acetonitrile with 0.1% TFA.

    • Note: Dha is a Michael acceptor.[2][3] Avoid nucleophilic buffers (Tris, Ammonium) during long-term storage of the purified product. Store lyophilized at -20°C.

Workflow Diagram

Workflow Start Start: Reduced Peptide (Free Thiol) Prep Dissolve Peptide (Buffer pH 8.0) Start->Prep AddReagent Add Diethyl meso-2,5-dibromoadipate (20-50 equiv in MeCN/DMF) Prep->AddReagent Incubate Incubate 37°C, 2-4 Hours AddReagent->Incubate Check LC-MS Analysis Target: -34 Da shift Incubate->Check Decision Complete? Check->Decision Purify Quench (TFA/Formic Acid) & HPLC Purification Decision->Purify Yes Optimize Increase pH (to 9.0) or Temp (to 50°C) Decision->Optimize No (Intermediate observed) Optimize->Incubate

Caption: Operational workflow for peptide modification and validation.

Troubleshooting & Optimization

ObservationPossible CauseCorrective Action
Incomplete Conversion (+252 Da adduct) Stable sulfonium intermediate; elimination is too slow.Increase pH to 9.0 using Carbonate buffer. Increase temperature to 45-50°C.
Dimerization (Peptide-Peptide) Intermolecular crosslinking.Dilute the peptide concentration (< 0.5 mM). Increase reagent equivalents (> 50x) to favor intra-residue reaction.
No Reaction (Mass unchanged) Oxidized Cys (Disulfide) or Reagent hydrolysis.Ensure peptide is reduced (treat with immobilized TCEP, then remove). Prepare fresh reagent stock.
Multiple Modifications Non-specific alkylation (e.g., His, Lys).Lower pH to 7.0–7.5 to protonate Lys/His. Ensure stoichiometry is not excessive (>100x).

References

  • Kajihara, Y. , Yoshihara, A., Hirano, K., & Yamamoto, N. (2009). Efficient Substitution Reaction from Cysteine to the Serine Residue of Glycosylated Polypeptide. The Journal of Organic Chemistry, 74(16), 6169–6177. Link

    • Core Reference: Describes the use of diethyl meso-2,5-dibromoadipate for Cys conversion and the observation of the elimin
  • Chalker, J. M. , Gunnoo, S. B., Boutureira, O., Gerstberger, S. C., Fernández-González, M., Bernardes, G. J. L., Griffin, L., Hailu, H., Schofield, C. J., & Davis, B. G. (2011). Methods for converting cysteine to dehydroalanine on peptides and proteins.[1][2][3][4][5][6][7][9] Chemical Science, 2(9), 1666–1676.[7] Link

    • Context: Comprehensive review and comparison of bis-alkylation-elimination reagents (citing Kajihara's work as inspiration for 1,4-dihalobutane deriv
  • Bernardes, G. J. L. , Chalker, J. M., Errey, J. C., & Davis, B. G. (2008). Facile Conversion of Cysteine and Alkyl Cysteines to Dehydroalanine on Protein Surfaces: Versatile and Switchable Access to Functionalized Proteins.[9] Journal of the American Chemical Society, 130(15), 5052–5053. Link

    • Context: Establishes the utility of Dha for protein functionaliz

Sources

The Strategic Utility of Diethyl meso-2,5-dibromoadipate in the Synthesis of Novel Pyrrolidine-Based Agrochemical Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of a Dihalogenated Adipate Ester in Agrochemical Discovery

Diethyl meso-2,5-dibromoadipate is a versatile, difunctionalized building block that has garnered significant interest in the field of synthetic organic chemistry.[1] Its unique stereochemistry and the presence of two reactive bromine atoms make it an ideal starting material for the construction of complex molecular architectures. In the context of agrochemical research, this reagent serves as a valuable precursor for the synthesis of heterocyclic compounds, a class of molecules well-represented in modern pesticides and herbicides.[2] This application note provides a detailed protocol for the synthesis of a pyrrolidine dicarboxylate scaffold from diethyl meso-2,5-dibromoadipate and discusses the potential agrochemical applications of this and related structures. The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a common motif in a wide array of biologically active compounds, including those with herbicidal and fungicidal properties.[1][2][3][4][5]

Core Synthesis: From Dihalide to a Functionalized Pyrrolidine Ring System

The primary transformation highlighted in this note is the reaction of diethyl meso-2,5-dibromoadipate with a primary amine, leading to the formation of a substituted pyrrolidine. This reaction proceeds via a tandem cyclization process, offering an efficient route to a key heterocyclic scaffold.

Reaction Principle: Tandem Cyclization and Rearrangement

The synthesis of diethyl 2-allyl-N-methylpyrrolidine-2,5-dicarboxylate from diethyl meso-2,5-dibromoadipate and N-methylallylamine exemplifies a powerful synthetic strategy.[6] The reaction is believed to proceed through an initial nucleophilic substitution of one of the bromine atoms by the amine, followed by an intramolecular cyclization to form the pyrrolidine ring. This tandem process is often accompanied by a[1][3]-Stevens rearrangement, which can introduce further structural diversity.[4] The meso stereochemistry of the starting material can influence the stereochemical outcome of the final product, offering potential for diastereoselective synthesis.

Experimental Protocol: Synthesis of Diethyl 2-allyl-N-methylpyrrolidine-2,5-dicarboxylate

This protocol details the laboratory-scale synthesis of diethyl 2-allyl-N-methylpyrrolidine-2,5-dicarboxylate, a representative example of the utility of diethyl meso-2,5-dibromoadipate in constructing agrochemical-relevant scaffolds.

Materials:

ChemicalCAS NumberMolecular Weight ( g/mol )QuantitySupplier
Diethyl meso-2,5-dibromoadipate869-10-3360.043.60 g (10 mmol)Sigma-Aldrich
N-methylallylamine627-37-271.121.42 g (20 mmol)Alfa Aesar
Anhydrous Potassium Carbonate584-08-7138.214.15 g (30 mmol)Fisher Scientific
Acetonitrile (anhydrous)75-05-841.0550 mLVWR
Diethyl ether (anhydrous)60-29-774.12As neededJ.T.Baker
Saturated aqueous NaCl solutionN/AN/AAs neededIn-house
Anhydrous Magnesium Sulfate7487-88-9120.37As neededEMD Millipore

Equipment:

  • 250 mL three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Dropping funnel

  • Nitrogen inlet

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (silica gel)

Procedure:

  • Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet is charged with diethyl meso-2,5-dibromoadipate (3.60 g, 10 mmol) and anhydrous potassium carbonate (4.15 g, 30 mmol).

  • Solvent and Amine Addition: Anhydrous acetonitrile (50 mL) is added to the flask, and the suspension is stirred under a nitrogen atmosphere. A solution of N-methylallylamine (1.42 g, 20 mmol) in 10 mL of anhydrous acetonitrile is added dropwise from a dropping funnel over a period of 15 minutes.

  • Reaction: The reaction mixture is heated to reflux (approximately 82°C) and maintained at this temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, the reaction mixture is filtered to remove potassium carbonate and other inorganic salts. The filtrate is concentrated under reduced pressure using a rotary evaporator.

  • Extraction: The residue is dissolved in diethyl ether (100 mL) and washed with saturated aqueous NaCl solution (3 x 50 mL). The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed in vacuo.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the two diastereomers of diethyl 2-allyl-N-methylpyrrolidine-2,5-dicarboxylate.[6]

Expected Yield: 70-80%

Characterization: The structure and purity of the product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety Precautions:

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Diethyl meso-2,5-dibromoadipate is a halogenated compound and should be handled with care.

  • N-methylallylamine is a flammable and corrosive liquid.

Visualization of the Synthetic Workflow

SynthesisWorkflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification Dibromoadipate Diethyl meso-2,5-dibromoadipate Setup Combine reactants in flask under N2 Dibromoadipate->Setup Amine N-methylallylamine Addition Dropwise addition of amine Amine->Addition Base K2CO3 Base->Setup Solvent Acetonitrile Solvent->Setup Setup->Addition Reflux Heat to reflux (24h) Addition->Reflux Filter Filter inorganic salts Reflux->Filter Concentrate Concentrate filtrate Filter->Concentrate Extract Liquid-liquid extraction Concentrate->Extract Dry Dry organic phase Extract->Dry Purify Column chromatography Dry->Purify Product Diethyl 2-allyl-N-methylpyrrolidine-2,5-dicarboxylate Purify->Product

Caption: Synthetic workflow for diethyl 2-allyl-N-methylpyrrolidine-2,5-dicarboxylate.

Agrochemical Potential of Pyrrolidine Scaffolds

The pyrrolidine ring system is a prevalent feature in a number of commercial and developmental agrochemicals. Its structural rigidity and the ability to introduce various substituents at different positions allow for the fine-tuning of biological activity.

  • Herbicidal Activity: Certain pyrrolidine derivatives have been shown to exhibit significant herbicidal properties.[1][3][4][5] For instance, some 3-arylidenepyrrolidine-2,4-diones are known to inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key target for a class of modern herbicides.[1][3] The dicarboxylate scaffold synthesized in this protocol can be further modified to explore potential herbicidal activity.

  • Fungicidal Activity: The pyrrolidine moiety is also present in some antifungal compounds.[2] The nitrogen atom and the substituents on the ring can interact with biological targets in fungal pathogens, leading to growth inhibition. Further derivatization of the synthesized pyrrolidine could lead to novel fungicide candidates.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrrolidine derivatives is highly dependent on the nature and position of the substituents on the heterocyclic ring. For the synthesized diethyl 2-allyl-N-methylpyrrolidine-2,5-dicarboxylate, key points for further investigation in an agrochemical discovery program would include:

  • Modification of the N-substituent: Replacing the methyl group with other alkyl or aryl groups can significantly impact activity and selectivity.

  • Transformation of the ester groups: Conversion of the ethyl esters to other esters, amides, or carboxylic acids can alter the molecule's polarity and binding characteristics.

  • Functionalization of the allyl group: The double bond of the allyl group provides a handle for further chemical transformations, allowing for the introduction of diverse functionalities.

Conclusion

Diethyl meso-2,5-dibromoadipate serves as an effective and versatile starting material for the synthesis of functionalized pyrrolidine scaffolds. The protocol detailed herein provides a reliable method for accessing a key intermediate that can be further elaborated in the development of novel agrochemical candidates. The established presence of the pyrrolidine motif in a range of successful herbicides and fungicides underscores the potential of this synthetic approach for the discovery of new crop protection agents. Further exploration of the structure-activity relationships of derivatives of diethyl 2-allyl-N-methylpyrrolidine-2,5-dicarboxylate is a promising avenue for future research.

References

  • Zhu, Y., et al. (2005). Synthesis and Herbicidal Evaluation of Novel 3-[(α-Hydroxy-substituted)benzylidene]pyrrolidine-2,4-diones. Journal of Agricultural and Food Chemistry, 53(24), 9566-9570.
  • Yang, H., et al. (2005). The Synthesis and Herbicidal Activity of 1-Alkyl-3-(α-hydroxy-substituted benzylidene)pyrrolidine-2,4-diones. Letters in Drug Design & Discovery, 2(3), 224-228.
  • Chen, M., et al. (2021). Design, synthesis, crystal structure, and herbicidal activity of novel pyrrolidine-2,4-dione derivatives incorporating an alkyl ether pharmacophore with natural tetramic acids as lead compounds. RSC Advances, 11(16), 9375-9384.
  • Smith, S. C., & Bentley, P. D. (1998). Tandem cyclisation and[1][3]-Stevens rearrangement to 2-substituted pyrrolidines. Journal of the Chemical Society, Perkin Transactions 1, (18), 2955-2960.

  • Zhang, Y., et al. (2022). Design, Synthesis, and Herbicidal Evaluation of Pyrrolidinone-Containing 2-Phenylpyridine Derivatives as Novel Protoporphyrinogen Oxidase Inhibitors. Pest Management Science, 78(1), 236-245.
  • Cenmed Enterprises. diethyl meso-2 5-dibromoadipate 98% (c005b-083241). [Link]

Sources

Application Notes & Protocols: Strategic Application of Diethyl meso-2,5-dibromoadipate in Stereoselective Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Diethyl meso-2,5-dibromoadipate is a pivotal intermediate in modern organic synthesis, offering a versatile platform for the construction of complex molecular architectures.[1] Its unique meso configuration, characterized by two stereogenic centers (2R, 5S) and two reactive carbon-bromine bonds, makes it an ideal precursor for a variety of functionalized adipic acid derivatives and cyclic compounds.[2] These products serve as critical building blocks in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][3] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the mechanistic principles and practical execution of nucleophilic substitution reactions involving this substrate. We will explore the critical role of stereochemistry and provide validated, step-by-step protocols for key transformations.

Foundational Principles: Mechanism and Stereochemical Control

The synthetic utility of diethyl meso-2,5-dibromoadipate is fundamentally linked to the stereochemical outcome of its reactions. The secondary carbons bearing the bromine atoms are electrophilic sites, primed for attack by nucleophiles.

The Sₙ2 Pathway and Inversion of Configuration

Nucleophilic substitution at the C2 and C5 positions of diethyl meso-2,5-dibromoadipate proceeds via the Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism.[2] This mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (the bromide ion).[4][5] This "backside attack" is a cornerstone of the reaction's stereospecificity.[4][6]

A critical consequence of the Sₙ2 mechanism is the inversion of configuration at the reacting stereocenter, often referred to as a Walden inversion.[7][8] Because the starting material is a meso compound, it is achiral despite having two stereocenters. A sequential double Sₙ2 reaction, with inversion at both centers, results in a racemic mixture of enantiomeric products. This predictable stereochemical outcome is crucial for designing synthetic routes to specific target molecules.[2]

G cluster_start Meso Starting Material cluster_reaction Double SN2 Reaction start Diethyl meso-2,5-dibromoadipate (2R, 5S) - Achiral reaction 2x Nucleophile (Nu⁻) Backside Attack Inversion at C2 & C5 start->reaction + 2 Nu⁻ product_S_R Product Enantiomer 1 (2S, 5R) reaction->product_S_R Inversion product_R_S Product Enantiomer 2 (2R, 5S) reaction->product_R_S Inversion

Diagram 1: Stereochemical pathway of double Sₙ2 reaction on a meso substrate.

Application & Protocols: Synthesis of Key Derivatives

The following protocols have been selected to demonstrate the versatility of diethyl meso-2,5-dibromoadipate in preparing valuable synthetic intermediates.

Synthesis of Diethyl 2,5-diazidoadipate

Application Focus: The introduction of azide functionalities serves as a gateway to other important functional groups. Diazides are stable precursors to diamines via reduction and can participate in bioorthogonal "click" chemistry reactions, such as the Huisgen cycloaddition.[9]

Mechanistic Rationale: Sodium azide (NaN₃) provides the highly nucleophilic azide ion (N₃⁻). The reaction is best performed in a polar aprotic solvent like dimethylformamide (DMF). DMF effectively solvates the sodium cation while leaving the azide anion relatively "bare," thereby enhancing its nucleophilicity and promoting a rapid Sₙ2 reaction.

Experimental Protocol:

  • Reagent Preparation: In a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), add anhydrous DMF (40 mL). To this, add sodium azide (2.86 g, 44 mmol, 2.2 eq). Stir the suspension for 15 minutes.

  • Substrate Addition: Dissolve Diethyl meso-2,5-dibromoadipate (7.20 g, 20 mmol, 1.0 eq) in 10 mL of anhydrous DMF and add it dropwise to the stirring sodium azide suspension at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 60 °C and maintain for 12-18 hours.

  • Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system (e.g., 4:1 v/v), observing the disappearance of the starting material spot.

  • Work-up: After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold deionized water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing & Drying: Combine the organic extracts and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification & Characterization: The crude product, diethyl 2,5-diazidoadipate, can be purified by column chromatography on silica gel if necessary. The final product should be characterized by IR (strong azide stretch ~2100 cm⁻¹) and NMR spectroscopy.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_final Purification & Analysis A 1. Add NaN₃ to anhydrous DMF under N₂ B 2. Add substrate solution dropwise at RT A->B C 3. Heat to 60°C for 12-18h B->C D 4. Monitor by TLC C->D E 5. Quench with ice-water D->E F 6. Extract with Diethyl Ether (3x) E->F G 7. Wash, Dry (Na₂SO₄), & Concentrate F->G H 8. Column Chromatography (if needed) G->H I 9. Characterize by IR and NMR H->I

Diagram 2: Experimental workflow for the synthesis of Diethyl 2,5-diazidoadipate.

Synthesis of Protected Diamines via Gabriel Synthesis

Application Focus: 2,5-Diaminoadipic acid derivatives are valuable building blocks for synthesizing peptidomimetics and enzyme inhibitors.[2] The Gabriel synthesis provides a robust method for forming primary amines while avoiding the common side-reaction of over-alkylation.

Mechanistic Rationale: Potassium phthalimide serves as a surrogate for the ammonia anion.[2] Its nucleophilicity is sufficient for the Sₙ2 displacement of the bromide ions. The bulky phthalimide group prevents the product from acting as a nucleophile itself, thus ensuring a clean disubstitution. The phthalimide protecting groups can be removed later under acidic (e.g., HBr) or hydrazinolysis conditions.

Experimental Protocol:

  • Reaction Setup: To a solution of Diethyl meso-2,5-dibromoadipate (3.60 g, 10 mmol, 1.0 eq) in 50 mL of anhydrous DMF, add potassium phthalimide (4.07 g, 22 mmol, 2.2 eq).[2]

  • Reaction Conditions: Stir the reaction mixture vigorously at 80 °C for 24 hours.

  • Work-up: Cool the mixture to room temperature and pour it into 250 mL of water. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol to remove residual DMF.

  • Purification: The crude solid can be purified by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid) to yield diethyl 2,5-bis(1,3-dioxoisoindolin-2-yl)adipate.

Intramolecular Cyclization: Synthesis of Pyrrolidine Derivatives

Application Focus: This transformation demonstrates the power of using the dibromide to construct cyclic systems, which are prevalent scaffolds in pharmaceuticals. The reaction with N-methylallylamine produces substituted pyrrolidines, core structures in many biologically active molecules.

Mechanistic Rationale: This reaction is a tandem Sₙ2 cyclization. The amine first acts as a nucleophile to displace one bromide. The subsequent intramolecular Sₙ2 reaction, where the nitrogen attacks the second electrophilic carbon, forms the five-membered pyrrolidine ring. Potassium carbonate acts as a base to deprotonate the amine after the first substitution, regenerating its nucleophilicity for the cyclization step. This reaction yields two diastereomers of diethyl 1-methyl-5-vinylpyrrolidine-2,5-dicarboxylate.[9]

G Dibromide Diethyl meso-2,5-dibromoadipate Intermediate Mono-substituted Intermediate Dibromide->Intermediate 1. Intermolecular SN2 Amine N-Methylallylamine Amine->Intermediate 1. Intermolecular SN2 Base K₂CO₃ Product Diastereomeric Pyrrolidines Intermediate->Product 2. Intramolecular SN2 (Cyclization)

Diagram 3: Logical flow of the tandem Sₙ2 cyclization reaction.

Data Summary

NucleophileReagent(s)SolventKey ConditionsProduct Class
Azide (N₃⁻)Sodium Azide (NaN₃)DMF60 °C, 12-18hDiazide
PhthalimidePotassium PhthalimideDMF80 °C, 24hProtected Diamine
AmineN-Methylallylamine / K₂CO₃AcetonitrileRefluxPyrrolidine
Hydroxide (OH⁻)NaOH / H₂OAcetone/WaterRefluxDihydroxy Adipate

Troubleshooting and Safety Considerations

  • Incomplete Reactions: Low reactivity can often be traced to wet solvents or reagents. Ensure all materials are anhydrous, especially for reactions in DMF. Increasing the reaction temperature or time may also drive the reaction to completion.

  • Side Reactions: The primary competing reaction is E2 elimination, especially with sterically hindered or strongly basic nucleophiles. Using less basic nucleophiles and moderate temperatures can minimize elimination byproducts.

  • Safety Precautions:

    • Sodium Azide (NaN₃): Highly toxic and can form explosive heavy metal azides. Do not use metal spatulas. All work should be conducted in a well-ventilated fume hood. Quench residual azide with sodium nitrite followed by dilute acid.

    • Alkyl Bromides: Diethyl meso-2,5-dibromoadipate is a lachrymator and irritant. Always handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a fume hood.

    • DMF: Anhydrous DMF is a skin irritant and can be absorbed through the skin. Handle with care.

Conclusion

Diethyl meso-2,5-dibromoadipate is a powerful and versatile building block whose reactivity is governed by well-understood Sₙ2 principles. The predictable stereochemical outcome—conversion from a single meso isomer to a racemic mixture of products via double inversion—allows for rational design in the synthesis of complex linear and cyclic molecules.[2] The protocols detailed herein provide a reliable foundation for researchers to exploit this reagent in the development of novel compounds for pharmaceutical and materials science applications.

References

  • Source: Google Patents (US4736059A)
  • Title: diethyl meso-2 5-dibromoadipate 98% (c005b-083241) Source: Cenmed Enterprises URL: [Link]

  • Title: Nucleophilic Substitution Reactions Source: University Lecture Slides URL: [Link]

  • Title: The preparation of several 1,2,3,4,5-functionalized cyclopentane derivatives Source: Beilstein Journal of Organic Chemistry (via PMC) URL: [Link]

  • Title: Chapter 8: Nucleophilic substitutions Source: UCSD Chemistry & Biochemistry Course Materials URL: [Link]

  • Title: Stereochemistry of Nucleophilic Substitution Reactions Source: YouTube URL: [Link]

  • Title: Nucleophilic Substitution Reactions (SN1 and SN2) Source: University of Lethbridge Chemistry Course Materials URL: [Link]

  • Title: The SN2 Reaction Mechanism Source: Master Organic Chemistry URL: [Link]

  • Title: SN2 Reaction Mechanism Source: Chemistry Steps URL: [Link]

  • Title: The SN2, SN1, Mixed SN1 and SN2, SNi, SN1′, SN2′, SNi′ and SET Mechanisms Source: Dalal Institute URL: [Link]

Sources

Technical Application Note: Diethyl meso-2,5-dibromoadipate in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the strategic application of Diethyl meso-2,5-dibromoadipate (dedbAd) , a specialized bifunctional initiator and electrophile used in precision polymer synthesis (ATRP) and the construction of functionalized heterocyclic building blocks.

Executive Summary

Diethyl meso-2,5-dibromoadipate is a symmetric, bifunctional electrophile characterized by two secondary bromide sites on an adipate backbone. Its specific meso stereochemistry and dual-initiation capability make it a critical reagent in:

  • Precision Polymerization: Acting as a bifunctional initiator for Atom Transfer Radical Polymerization (ATRP) to synthesize telechelic polymers and ABA triblock copolymers.

  • Small Molecule Synthesis: Serving as a "linchpin" reagent for double nucleophilic substitution cyclizations to generate pyrrolidine-2,5-dicarboxylates (pharmaceutical intermediates).

  • Click Chemistry Precursors: Functioning as the substrate for the synthesis of diethyl 2,5-diazidoadipate, a cross-linker for alkyne-functionalized materials.

Chemical Profile & Reactivity Matrix

PropertyDataApplication Relevance
Molecular Formula C₁₀H₁₆Br₂O₄Symmetric backbone ensures uniform polymer growth from both ends.
Molecular Weight 360.04 g/mol High atom economy for initiator usage.
Stereochemistry meso (2R, 5S)Defined stereochemistry influences the diastereoselectivity of cyclization products.
Active Sites 2x Secondary α-Bromo EstersIdeal bond dissociation energy for Cu-mediated ATRP activation.
Solubility Soluble in THF, Toluene, DCMCompatible with standard organic polymerization media.

Application A: Bifunctional ATRP Initiator

Primary Use: Synthesis of Telechelic Poly(n-butyl acrylate) (PnBA) and ABA Block Copolymers.

Mechanistic Insight

In ATRP, the C-Br bond is homolytically cleaved by a transition metal catalyst (Cu(I)). Because dedbAd has two identical initiation sites, polymer chains grow simultaneously from both ends of the central adipate unit. This results in a polymer with a central ester linkage and active bromine chain ends, allowing for subsequent chain extension (e.g., adding a second monomer to form Styrene-b-ButylAcrylate-b-Styrene).

Experimental Protocol: Synthesis of Br-PnBA-Br

Target: Poly(n-butyl acrylate) with


 g/mol .
Reagents:
  • Monomer: n-Butyl Acrylate (nBA), 10.0 g (passed through basic alumina to remove inhibitors).

  • Initiator: Diethyl meso-2,5-dibromoadipate, 360 mg (1.0 mmol).

  • Catalyst: Cu(I)Br, 143 mg (1.0 mmol).

  • Ligand: PMDETA (N,N,N',N'',N''-pentamethyldiethylenetriamine), 173 mg (1.0 mmol).

  • Solvent: Anisole (optional, can run in bulk) or Toluene.

Step-by-Step Workflow:
  • Schlenk Preparation: Flame-dry a 25 mL Schlenk flask and equip with a magnetic stir bar.

  • Charge Reagents: Add the initiator (dedbAd) and CuBr to the flask.

  • Deoxygenation (Critical): Seal the flask and cycle vacuum/nitrogen (3x) to remove oxygen, which poisons the radical propagation.

  • Liquid Addition: In a separate vial, mix the monomer (nBA), Ligand (PMDETA), and solvent (if using). Degas this solution by bubbling nitrogen for 15 minutes.

  • Initiation: Transfer the degassed liquid mixture to the Schlenk flask via a cannula or gas-tight syringe under nitrogen flow. The solution should turn light green/blue (depending on the complex).

  • Polymerization: Immerse the flask in an oil bath pre-heated to 70°C . Stir at 400 rpm.

    • Note: The mixture will darken as the Cu(II) species builds up (the "persistent radical effect").

  • Termination: After achieving desired conversion (typically 4-8 hours), expose the reaction to air (oxidizes Cu(I) to Cu(II)) and dilute with THF.

  • Purification: Pass the polymer solution through a neutral alumina column to remove the copper catalyst (solution turns from green to colorless). Precipitate into cold methanol/water (90:10).

Logic Diagram: Bifunctional ATRP Mechanism

ATRP_Mechanism cluster_cycle Equilibrium Cycle Initiator Diethyl meso-2,5-dibromoadipate (Initiator) Radical Carbon Radical (Active Species) Initiator->Radical Activation (k_act) Activator Cu(I)/Ligand (Activator) Activator->Radical Radical->Radical Propagation (+ Monomer) Dormant Dormant Polymer Chain (Br-PnBA-Br) Radical->Dormant Deactivation (k_deact) Monomer n-Butyl Acrylate (Monomer) Monomer->Radical

Figure 1: The reversible activation/deactivation cycle in ATRP using Diethyl meso-2,5-dibromoadipate allows for controlled growth from both bromine sites simultaneously.

Application B: Synthesis of Functional Heterocycles

Primary Use: Synthesis of substituted Pyrrolidines via Tandem Cyclization.

Mechanistic Insight

The 2,5-dibromo substitution pattern on the adipate backbone makes this molecule a perfect electrophile for forming 5-membered rings. Reaction with primary amines triggers a double nucleophilic substitution (


) cascade, yielding diethyl 1-substituted pyrrolidine-2,5-dicarboxylates. These are high-value scaffolds for peptidomimetics.
Experimental Protocol: Synthesis of N-Benzylpyrrolidine Derivative

Target: Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate.

Reagents:
  • Substrate: Diethyl meso-2,5-dibromoadipate, 1.0 eq.

  • Nucleophile: Benzylamine, 1.05 eq. (Slight excess).

  • Base: Potassium Carbonate (

    
    ), 2.5 eq. (To neutralize HBr generated).
    
  • Solvent: Acetonitrile (MeCN) or Ethanol.

Step-by-Step Workflow:
  • Dissolution: Dissolve Diethyl meso-2,5-dibromoadipate (1.0 g) in dry Acetonitrile (20 mL).

  • Base Addition: Add anhydrous

    
     powder.
    
  • Amine Addition: Add Benzylamine dropwise at room temperature.

  • Cyclization: Heat the mixture to reflux (80-82°C) for 6–12 hours.

    • Monitoring: Use TLC (Hexane:EtOAc 4:1). The starting dibromide spot will disappear, replaced by a more polar product spot.

  • Workup: Cool to room temperature. Filter off the inorganic salts (

    
    , excess carbonate).
    
  • Isolation: Evaporate the solvent under reduced pressure. The residue can be purified via flash column chromatography (Silica gel).

Logic Diagram: Cyclization Pathway

Cyclization_Pathway Start Diethyl meso-2,5-dibromoadipate + Primary Amine (R-NH2) Inter Intermediate: Mono-substitution Product Start->Inter 1st SN2 Reaction RingClose Intramolecular Nucleophilic Attack (Ring Closure) Inter->RingClose Rotation & Alignment Product Diethyl 1-substituted-pyrrolidine- 2,5-dicarboxylate RingClose->Product 2nd SN2 Reaction (-HBr)

Figure 2: The double displacement pathway converting the linear adipate backbone into a cyclic pyrrolidine core.

Safety & Handling (E-E-A-T)

  • Corrosivity: As an

    
    -bromo ester, this compound is corrosive and can cause severe skin burns and eye damage.
    
  • Lachrymator: While less volatile than lower molecular weight bromo-esters, it can still act as a lachrymator (tear gas agent) if heated or aerosolized. Always handle in a fume hood.

  • Storage: Store at 2-8°C. Moisture sensitive (ester hydrolysis risk).

References

  • Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews. (Foundational ATRP mechanism supporting bifunctional initiation).

  • Smith, S. C., & Bentley, P. D. (2007). Tandem cyclisation and [2,3]-Stevens rearrangement to 2-substituted pyrrolidines. Tetrahedron.
  • Sigma-Aldrich. (n.d.). Diethyl meso-2,5-dibromoadipate Product Sheet. (Verification of physical properties and safety data).

  • Ozkal, E., et al. (2013). Atom Transfer Radical Polymerization of Octadecyl Ester Ether Dimer. Journal of Applied Polymer Science.

Troubleshooting & Optimization

Optimizing reaction conditions for ATRP with Diethyl meso-2,5-dibromoadipate

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: ATRP Optimization with Diethyl meso-2,5-dibromoadipate

Role: Senior Application Scientist Status: Active System: Advanced Polymer Synthesis Support

Introduction: Understanding Your Initiator

You are using Diethyl meso-2,5-dibromoadipate (DEDBA) .[1] Before optimizing, you must respect its specific kinetic profile.

  • Functionality: Bifunctional (

    
    ). Polymer chains grow from both ends simultaneously. This is the gold standard for synthesizing A-B-A triblock copolymers  or 
    
    
    
    -telechelic polymers
    .
  • Reactivity Class: Secondary Bromide .[2]

    • Implication: Unlike tertiary bromides (e.g., Ethyl

      
      -bromoisobutyrate), DEDBA has a lower activation rate constant (
      
      
      
      ).
    • Risk:[3][4] If initiation is significantly slower than propagation (

      
      ), you will observe high polydispersity (PDI > 1.3) and low initiator efficiency (
      
      
      
      ).

Module 1: Critical Reaction Parameters (The Setup)

Do not use generic ATRP ratios. For DEDBA, the balance between initiation rate and deactivation speed is fragile.

Standard Stoichiometry Table (Target DP = 200)
ComponentRoleMolar RatioNotes
Monomer Substrate200Acrylates (nBA, MA) or Styrenics.
DEDBA Initiator 1 Limiting Reagent.
Cu(I)X Activator1 - 2Use CuBr for standard cases; CuCl for Halogen Exchange (See Troubleshooting).
Ligand Solubilizer1 - 2 (vs Cu)Denticity matters. PMDETA (Tridentate) or Me6TREN (Tetradentate).
Cu(II)X

Deactivator0.05 - 0.1Mandatory for DEDBA to prevent early termination.

Module 2: Troubleshooting & Optimization (Q&A)

Issue 1: "My PDI is consistently high (> 1.4), even at low conversion."

Diagnosis: Slow Initiation. Because DEDBA is a secondary bromide, the polymer chains initiated early grow long before the remaining DEDBA molecules activate. This creates a "tail" in your GPC trace.

The Fix: Halogen Exchange Technique Switch your catalyst salt from CuBr to CuCl , while keeping DEDBA (a bromide) as the initiator.

  • Mechanism: As the chain grows, the terminal Bromine is replaced by Chlorine. The C-Cl bond is stronger than the C-Br bond.

  • Result: The rate of deactivation (

    
    ) increases. This slows down propagation relative to initiation, allowing all DEDBA molecules to initiate before significant growth occurs.
    

Pro-Protocol: Use CuCl / PMDETA instead of CuBr / PMDETA.

Issue 2: "The reaction stalls at 60-70% conversion."

Diagnosis: Radical Termination (Persistent Radical Effect). In bifunctional systems, radical-radical coupling is statistically more punishing because coupling two growing chains doubles the molecular weight instantly (Step-Growth behavior) or terminates both active ends. This leads to an accumulation of Cu(II) (the "persistent radical"), which eventually shuts down the reaction.

The Fix: Targeted Reducing Agents (ARGET ATRP) Do not just add more catalyst. Add a reducing agent to regenerate Cu(I) from the accumulated Cu(II).

  • Add: Tin(II) 2-ethylhexanoate (Sn(EH)

    
    ) or Ascorbic Acid.
    
  • Ratio: 0.1 equivalents relative to the Initiator.

Issue 3: "I am synthesizing a Triblock (A-B-A), but the second block won't grow."

Diagnosis: Loss of End-Group Fidelity. During the synthesis of the first block (using DEDBA), you likely pushed conversion too high (>90%). At high conversion, chain-end functionality is lost due to side reactions (H-abstraction or elimination).

The Fix: The 80% Rule

  • Stop the reaction at 80% conversion.

  • Purify the macro-initiator (precipitate into cold methanol/water).

  • Analyze by 1H NMR : Check the integration of the

    
    -proton adjacent to the halogen (typically 4.1–4.5 ppm for acrylates) to confirm >95% bromine retention before adding the second monomer.
    

Module 3: Visualizing the Bifunctional Mechanism

The following diagram illustrates the simultaneous growth from both ester linkages in DEDBA. Note the equilibrium between the Dormant (stable) and Active (radical) states.

ATRP_Mechanism Initiator DEDBA (Dormant Bifunctional) ActiveSpecies Active Radical (Propagation) Initiator->ActiveSpecies Cu(I)/Ligand (Activation) DormantSpecies Dormant Polymer (Halogen Capped) ActiveSpecies->DormantSpecies Cu(II)/Ligand (Deactivation) DeadChain Dead Chain (Termination) ActiveSpecies->DeadChain kt (Coupling/Disprop) DormantSpecies->ActiveSpecies Cu(I)/Ligand (Re-activation) Monomer Monomer (n-BA / Styrene) Monomer->ActiveSpecies kp (Propagation)

Caption: The DEDBA mechanism relies on a rapid equilibrium between the dormant alkyl halide and the active radical. Bifunctional growth requires that both ends remain "Living" (Dormant) to allow subsequent block addition.

Module 4: Validated Experimental Protocol

Target: Poly(n-butyl acrylate) homopolymer (


 g/mol ).
Initiator:  Diethyl meso-2,5-dibromoadipate (DEDBA).[1]
  • Purification: Pass n-butyl acrylate through a basic alumina column to remove inhibitors (MEHQ).

  • Stoichiometry: Monomer : DEDBA : CuBr : PMDETA = 200 : 1 : 1 : 1 .

  • The Mix:

    • In a Schlenk flask, dissolve DEDBA (360 mg, 1 mmol) in Monomer (25.6 g, 200 mmol).

    • Add solvent (Anisole) if necessary (50% v/v) to reduce viscosity, though bulk is possible for low conversion.

    • Add PMDETA (173 mg, 1 mmol).

  • Degassing (Critical): Perform 3 cycles of Freeze-Pump-Thaw . Oxygen is the enemy of DEDBA efficiency.[2]

  • Catalyst Addition: Under frozen N

    
     flow, add CuBr (143 mg, 1 mmol).
    
    • Note: The solution should turn light green/blue upon thawing as the complex forms.

  • Polymerization: Immerse flask in an oil bath at 70°C .

  • Kinetics: Take samples every 30 mins.

    • Stop Condition: When NMR indicates 80% conversion.

  • Termination: Expose to air and dilute with THF. Pass through a neutral alumina column to remove Copper (solution turns from green to clear).

References

  • Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews. Link

  • Tsarevsky, N. V., & Matyjaszewski, K. (2007). "Green" Atom Transfer Radical Polymerization: From Process Design to Preparation of Well-Defined Materials. Chemical Reviews. Link

  • Braunecker, W. A., & Matyjaszewski, K. (2007). Controlled/living radical polymerization: Features, developments, and perspectives. Progress in Polymer Science. Link

  • Tang, W., & Matyjaszewski, K. (2006). Effects of Initiator Structure on Activation Rate Constants in ATRP. Macromolecules. Link

Sources

Technical Support Center: Purification of Diethyl meso-2,5-dibromoadipate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support and troubleshooting guide for the isolation and purification of diethyl meso-2,5-dibromoadipate. As a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) and unnatural amino acids, achieving high diastereomeric purity of the meso form is paramount.

This guide is engineered for research scientists and process chemists. It moves beyond basic procedures to explain the thermodynamic and kinetic principles governing the separation of the meso diastereomer from its racemic counterparts.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Following standard esterification of 2,5-dibromoadipoyl chloride, my isolated yield of the meso form is capped at ~40-50%. How can I break this statistical ceiling? Causality & Solution: Standard bromination and subsequent esterification inherently produce a near 1:1 statistical mixture of the meso (R,S) and racemic (R,R / S,S) diastereomers. To exceed a 50% yield, you must employ a process known as Crystallization-Induced Dynamic Resolution (CIDR). By allowing the esterification mixture to remain in contact with the acidic byproduct (HCl or HBr), the


-protons remain labile[1]. The acid catalyzes the enolization of the ester, allowing the soluble racemic forms to continuously epimerize into the meso form in solution. As the meso form selectively crystallizes out, Le Chatelier's principle drives the equilibrium forward, theoretically allowing near-quantitative conversion of the racemate to the meso product[1].

Q2: Why does the meso diastereomer selectively crystallize from the reaction mixture while the racemic mixture remains an oil? Causality & Solution: The meso form of diethyl 2,5-dibromoadipate possesses a center of inversion (


 symmetry), making it achiral[2]. Molecules with a center of inversion pack significantly more efficiently in a solid crystal lattice compared to chiral molecules with rotational (

) symmetry. This highly efficient packing results in a higher lattice energy, which manifests as a higher melting point (~52–54 °C) and drastically lower solubility in moderately polar solvents like ethanol. The racemic mixture, unable to pack as tightly, remains highly soluble and often presents as a viscous oil at room temperature.

Q3: What is the optimal solvent system for this purification? Causality & Solution: for both the reaction and the primary crystallization[1]. It serves a dual purpose: it acts as the nucleophile to form the diethyl ester and provides the precise dielectric constant required to maximize the solubility differential between the meso (insoluble) and racemic (soluble) forms. For secondary recrystallization to achieve >99% purity, hot methanol or a hexane/ethyl acetate gradient is recommended to strip away any trapped racemic oils[2].

Q4: My crystals are "oiling out" (forming a biphasic liquid) instead of forming a solid precipitate. How do I fix this? Causality & Solution: Oiling out occurs when the compound phase-separates from the solvent at a temperature above its melting point, or when high concentrations of impurities disrupt lattice nucleation. Because diethyl meso-2,5-dibromoadipate has a relatively low melting point, rapid cooling (e.g., plunging the flask directly into an ice bath) forces the product out as a liquid oil. Fix: Allow the mixture to cool slowly to room temperature to encourage proper crystal nucleation. If oiling still occurs, seed the solution with a pure crystal of the meso form to bypass the liquid-liquid phase separation by providing immediate nucleation sites.

Part 2: Quantitative Data Comparison

To effectively monitor your purification, it is critical to understand the divergent physical properties of the diastereomers.

PropertyDiethyl meso-2,5-dibromoadipateDiethyl rac-2,5-dibromoadipate
Stereochemistry (R,S) - Achiral(R,R) & (S,S) - Chiral
Symmetry Point Group

(Center of inversion)

(Rotational axis)
Physical State (at 25 °C) White crystalline powderViscous oil / Low-melting solid
Melting Point 52 - 54 °C< 20 °C
Solubility in Ethanol Low (Precipitates readily)High (Remains in mother liquor)
Response to Acid (HCl/HBr) Stable in crystal latticeEpimerizes to meso form in solution

Part 3: Experimental Workflow & Protocols

Crystallization-Induced Dynamic Resolution (CIDR) Pathway

The following diagram illustrates the thermodynamic sink that drives the purification of the meso form.

CIDR_Workflow Racemic Racemic Diethyl 2,5-dibromoadipate (Soluble in Ethanol) Enol Acid-Catalyzed Enolization (HCl / HBr Catalyst) Racemic->Enol Deprotonation MesoSol Meso Diethyl 2,5-dibromoadipate (Dissolved) Enol->MesoSol Stereocenter Inversion MesoCryst Pure Meso Crystals (Insoluble Sink) MesoSol->MesoCryst Spontaneous Crystallization (Le Chatelier's Principle)

CIDR pathway of diethyl meso-2,5-dibromoadipate.

Protocol: Epimerization-Driven Crystallization

This protocol is designed as a self-validating system. It leverages the in situ generation of HCl to drive the epimerization, ensuring that the thermodynamic sink (crystallization) maximizes the yield beyond the 50% statistical limit.

Step 1: Esterification & Acid Generation

  • Equip a dry, round-bottom flask with a magnetic stirrer and an addition funnel.

  • Add anhydrous ethanol (3 volumes relative to the acid chloride) to the flask and cool to 10–15 °C.

  • Slowly add 2,5-dibromoadipoyl chloride dropwise. The reaction is highly exothermic and generates HCl gas[1]. Self-Validation Check (IPC 1): Do not vigorously vent or sparge the reaction. The retention of dissolved HCl is critical; verify the solution pH remains < 1.

Step 2: Dynamic Epimerization

  • Remove the cooling bath and allow the resulting mixture (containing both racemic and meso esters) to stir at room temperature (20–25 °C).

  • The dissolved HCl acts as an epimerization catalyst, allowing the highly soluble racemic ester to convert into the meso ester via an enol intermediate[1].

Step 3: Spontaneous Crystallization

  • Allow the mixture to stir undisturbed for 12–24 hours. The meso-diethyl 2,5-dibromoadipate will begin to spontaneously crystallize due to its lower solubility[1]. Self-Validation Check (IPC 2): The continuous depletion of the meso form from the liquid phase drives the epimerization. If crystallization stalls, seed the mixture with 0.1% w/w pure meso crystals.

Step 4: Isolation & Washing

  • Filter the white crystalline precipitate under vacuum using a Büchner funnel.

  • Wash the filter cake with a minimal amount of ice-cold ethanol. This removes residual acid and washes away any trapped racemic oils without dissolving the meso product.

Step 5: Drying & Quality Control

  • Dry the crystals under high vacuum at room temperature (Do not exceed 35 °C to prevent melting). Self-Validation Check (IPC 3): Determine the melting point of the dried powder. A sharp melting point at 52–54 °C validates the diastereomeric purity of the meso form. If the melting point is depressed or broad, perform a secondary recrystallization from hot methanol.

References

  • Process for the preparation of meso 2,5-dihaloadipates (US4736059A)
  • Weygand/Hilgetag Preparative Organic Chemistry Source: Sciencemadness URL:[Link]

Sources

Technical Support Center: Diethyl 2,5-Dibromoadipate Diastereomer Separation

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Mechanistic Context

Diethyl 2,5-dibromoadipate is a critical electrophilic intermediate used in the synthesis of cis- and trans-2,5-disubstituted pyrrolidines, adipic acid derivatives, and stereochemically pure active pharmaceutical ingredients (APIs) . The standard synthesis—via bromination of adipoyl chloride followed by esterification with ethanol—yields a diastereomeric mixture of the meso (R,S) and racemic (dl: R,R/S,S) forms.

Because downstream asymmetric syntheses strictly require stereopure starting materials, isolating the meso form is a mandatory first step. This guide provides field-proven protocols, troubleshooting steps, and mechanistic insights for the separation and epimerization of these diastereomers, relying on their distinct thermodynamic solubilities and acid-catalyzed interconversion .

Workflow: Separation & Epimerization Logic

G Mix Crude Diethyl 2,5-dibromoadipate (Meso + Racemic Mixture) Cryst Fractional Crystallization (Ethanol, 0-5°C) Mix->Cryst Solid Solid Precipitate (Meso Diastereomer) Cryst->Solid Insoluble fraction Liquid Mother Liquor (Racemic Diastereomer) Cryst->Liquid Soluble fraction Epimer Acid-Catalyzed Epimerization (HCl / Ethanol, Heat) Liquid->Epimer Recycle Epimer->Mix Equilibrium shift

Caption: Workflow for the separation and epimerization of meso and racemic diethyl 2,5-dibromoadipate.

Quantitative Data: Diastereomer Comparison

To understand the causality behind the separation protocols, one must look at the physicochemical differences between the two forms. The meso form's tight crystalline lattice makes it highly insoluble in cold aliphatic alcohols, while the racemic form remains a miscible liquid.

Table 1: Physicochemical Properties of Diethyl 2,5-dibromoadipate Diastereomers

PropertyMeso (R,S)Racemic (R,R / S,S)
Physical State (at 20 °C) White crystalline solidViscous liquid / Highly soluble
Melting Point 64.0 – 68.0 °C N/A (Liquid at RT)
Solubility in Cold Ethanol Low (< 50 mg/mL at 5 °C)High (Miscible)
Thermodynamic Behavior Drives equilibrium via precipitationEpimerizes to meso under acidic conditions
Symmetry (NMR)

(Center of inversion)

(Axis of symmetry)

Standard Operating Protocols

Protocol 1: Fractional Crystallization of the Meso Diastereomer

This self-validating protocol relies on temperature-dependent solubility. The appearance of a sharp-melting white solid confirms the successful isolation of the meso form.

  • Dissolution: Suspend the crude diethyl 2,5-dibromoadipate mixture in 2B ethanol (approx. 1:2 w/v ratio). Ensure the internal temperature does not exceed 25 °C to prevent premature degradation.

  • Equilibration: Stir the suspension at room temperature for 16 hours to ensure complete dissolution of the racemic fraction and partial precipitation of the meso fraction.

  • Crystallization: Cool the mixture to 0–5 °C using an ice bath. Stir for an additional 30–60 minutes to maximize the precipitation of the meso lattice.

  • Filtration: Filter the suspension under vacuum. Wash the filter cake with a minimal volume of ice-cold (10–15 °C) ethanol to remove residual racemic oil.

  • Drying & Validation: Dry the white crystalline solid in a vacuum oven at 30 °C. Validate the product by checking the melting point; pure meso-ester will melt sharply between 64 °C and 68 °C .

Protocol 2: Acid-Catalyzed Epimerization of the Racemic Mother Liquor

To bypass the 50% theoretical yield limit imposed by the initial bromination stereoselectivity, the racemic diastereomers in the mother liquor can be chemically recycled. An acidic environment facilitates the reversible enolization of the


-carbon, allowing the stereocenters to interconvert .
  • Concentration: Combine the clear yellow ethanol mother liquors from Protocol 1 and concentrate under reduced pressure to approximately half the original volume.

  • Acidification: Ensure the presence of catalytic HCl. If the original esterification acid was neutralized, bubble a small amount of anhydrous HCl gas into the solution or add a catalytic amount of concentrated ethanolic HCl.

  • Epimerization: Allow the concentrated acidic solution to stand at room temperature for 48–72 hours. As the racemic ester epimerizes to the meso ester, the meso form will exceed its solubility limit and continuously crystallize out of solution. This precipitation drives the equilibrium forward via Le Chatelier's principle.

  • Harvesting: Cool the mixture to 5–10 °C, stir for 1 hour, filter, and dry the second crop of crystals as described in Protocol 1.

Troubleshooting & FAQs

Q1: My first-crop yield of the meso diastereomer is lower than 40%. How can I improve this? A: The initial ratio of meso to racemic forms is dictated by the bromination step, typically yielding a near 1:1 mixture. If your yield is unusually low, your crystallization solvent volume might be too high, or the temperature was not strictly maintained at 0–5 °C. To improve the total yield, utilize the acid-catalyzed epimerization (Protocol 2). Critical Note: Do not neutralize the crude esterification mixture with bicarbonate before crystallization; the residual HCl is mechanistically required to drive the racemic-to-meso conversion .

Q2: How can I definitively differentiate the meso and racemic fractions using NMR? A: While both diastereomers have identical connectivity, their symmetry differs. The meso compound has a center of inversion (


), while the racemic isomers have a 

axis of symmetry. In

H-NMR, the chemical shifts of the

-protons (adjacent to the bromine atoms) and the methylene bridge protons will present subtle differences in coupling constants due to their distinct spatial arrangements (gauche vs. anti conformations). However, the most definitive and rapid method is physical state: the meso form is a solid with a sharp melting point, while the racemic form remains a liquid at room temperature.

Q3: Can I use chiral HPLC to separate the meso form from the racemic mixture? A: While chiral HPLC (using normal phase hexane/isopropanol mobile phases) can separate the (R,R) and (S,S) enantiomers of the racemic mixture, it is highly inefficient for isolating the meso form from the bulk mixture. Fractional crystallization is vastly superior for bulk separation due to the massive solubility differential. Save chiral HPLC for resolving the isolated racemic mother liquor if enantiopure (R,R) or (S,S) building blocks are required .

Q4: The product is "oiling out" instead of crystallizing. What went wrong? A: "Oiling out" (liquid-liquid phase separation) occurs when a compound precipitates above its melting point or when high levels of impurities depress the melting point significantly. Ensure your crude mixture is thoroughly stripped of residual adipoyl chloride or unreacted ethanol. Redissolve the oil in a minimum amount of warm ethanol and cool slowly to room temperature before applying the ice bath. Seeding the solution with a pure crystal of meso-diethyl 2,5-dibromoadipate can force heterogeneous nucleation and bypass the oiling phase.

Q5: How do I isolate the specific (R,R) or (S,S) enantiomers from the racemic mother liquor? A: Once the meso form is removed, the remaining racemic liquid can be subjected to enzymatic kinetic resolution. Using an immobilized lipase (e.g., Candida antarctica Lipase B, CALB) in a phosphate buffer, the diester undergoes enantioselective hydrolysis. The enzyme preferentially hydrolyzes one enantiomer into a monoester, leaving the other as an unreacted diester. These can then be easily separated via liquid-liquid extraction (MTBE/aqueous bicarbonate) .

References

  • Source: US Patent 4,736,059A (Google Patents)
  • Title: Facile synthetic route to enantiopure unsymmetric cis-2,5-disubstituted pyrrolidines Source: Chirality, 19(7):581-8 (PubMed) URL: [Link]

Preventing side reactions in peptide modification with Diethyl meso-2,5-dibromoadipate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Peptide Macrocyclization. As a Senior Application Scientist, I have designed this comprehensive guide to help you troubleshoot and eliminate side reactions when using Diethyl meso-2,5-dibromoadipate for peptide stapling and macrocyclization.

Diethyl meso-2,5-dibromoadipate is a powerful bis-alkylating reagent that targets nucleophilic residues (typically cysteines) to form stable thioether bridges, creating a constrained five-membered ring intermediate or a fully cyclic peptide[1]. While this constraint significantly enhances proteolytic stability and target affinity, the bis-alkylation process is highly susceptible to competing chemical pathways.

Mechanistic Overview: The Causality of Side Reactions

To prevent side reactions, we must first understand the thermodynamic and kinetic forces driving them. The


-bromo ester moieties of Diethyl meso-2,5-dibromoadipate are potent electrophiles. The success of your macrocyclization depends entirely on controlling the nucleophilicity of your target residues (Cysteine) versus off-target residues (Lysine, Histidine, N-terminus), and favoring intramolecular cyclization (enthalpically driven) over intermolecular cross-linking (concentration driven)[2].
  • Intermolecular Cross-Linking (Dimerization): Macrocyclization is a race between the two ends of a single peptide finding each other (intramolecular) versus finding another peptide molecule (intermolecular). High peptide concentrations kinetically favor the latter.

  • Off-Target Alkylation: The pKa of a typical free cysteine thiol is ~8.3, while a lysine primary amine is ~10.5. If the reaction pH is pushed too high (>8.5) to accelerate the reaction, lysine residues become deprotonated and highly nucleophilic, leading to irreversible off-target alkylation[3].

  • Base-Catalyzed Elimination: Under prolonged basic conditions, protected or alkylated cysteines can undergo

    
    -elimination to form dehydroalanine (Dha), a reactive Michael acceptor that permanently stalls the cyclization and leads to complex degradation profiles[4].
    

ReactionPathway Linear Linear Peptide (Reduced Cysteines) Mono Mono-alkylated Intermediate Linear->Mono + Reagent (pH 7.5-8.0) OffTarget Off-Target Alkylation (Lysine/N-term) Linear->OffTarget High pH (>8.5) Reagent Diethyl meso-2,5-dibromoadipate Reagent->Mono Cyclic Desired Cyclic Peptide (Intramolecular) Mono->Cyclic High Dilution Dimer Dimer/Oligomer (Intermolecular) Mono->Dimer High Concentration

Reaction pathway of peptide bis-alkylation and potential side reactions.

Quantitative Parameters for Reaction Optimization

To achieve a self-validating and clean reaction, strict adherence to pH and concentration parameters is required. The tables below summarize field-proven data for optimizing these variables.

Table 1: Effect of Reaction pH on Nucleophile Selectivity

pH Level Cysteine Thiolate Fraction Lysine Amine Fraction Primary Reaction Side Reaction Risk
6.5 Low (~2%) Near 0% Very slow alkylation Low
7.5 - 8.0 Moderate (~15-30%) < 0.1% Optimal Cys bis-alkylation Lowest
8.5 High (~60%) ~1% Fast Cys alkylation Moderate (Lys alkylation begins)

| > 9.5 | Very High (>90%) | > 10% | Rapid but unselective | High (Extensive Lys/N-term alkylation) |

Table 2: Effect of Peptide Concentration on Macrocyclization vs. Dimerization

Peptide Concentration Intramolecular Cyclization Yield Intermolecular Dimerization Yield Recommendation
0.1 mM > 95% < 5% Ideal for most stapled peptides
0.5 mM 85% 15% Acceptable for shorter, highly pre-organized sequences
1.0 mM 60% 40% High risk of oligomerization

| 5.0 mM | < 20% | > 80% | Not recommended |

Troubleshooting Guide & FAQs

Q: My LC-MS shows a mass shift of exactly double the expected peptide mass. How do I fix this? A (Dimerization): You are experiencing intermolecular cross-linking. The bis-alkylating agent has bridged two separate peptide molecules.

  • Solution: Decrease your peptide concentration to

    
     0.1 mM. If working at scale, utilize a syringe pump to slowly infuse the linear peptide into a large volume of buffer containing the Diethyl meso-2,5-dibromoadipate, ensuring the steady-state concentration of the uncyclized peptide remains near zero.
    

Q: I am seeing multiple peaks with mass additions of +201 Da (the mass of the reagent minus two bromines), but my peptide only has two cysteines. What is happening? A (Off-Target Alkylation): The reagent is alkylating off-target nucleophiles, most likely the


-amino group of Lysine or the N-terminus.
  • Solution: Check your buffer pH. Ensure it does not exceed 8.0. If your sequence is highly cationic (lysine/arginine-rich), drop the pH to 7.5. At this pH, primary amines are fully protonated (ammonium) and non-nucleophilic, while enough cysteine exists as the reactive thiolate to proceed with the reaction[3].

Q: The reaction stalls at the mono-alkylated intermediate (Mass = Peptide + Reagent - 1 HBr). Adding more reagent doesn't help. Why? A (Steric Hindrance / Reagent Hydrolysis): The first alkylation is intermolecular and fast; the second is intramolecular and depends on the peptide's conformational flexibility. If the distance between the two cysteines is sterically unfavorable, the reaction stalls. Furthermore, the unreacted


-bromo ester on the mono-alkylated intermediate can hydrolyze in aqueous buffer, rendering it inert.
  • Solution: Add a co-solvent (e.g., 20-30% DMF or Acetonitrile) to disrupt secondary structures that may be hiding the second cysteine. Gently warm the reaction to 30°C to overcome the activation energy barrier for the ring closure.

Q: I observe a side product with a mass shift of -34 Da from my expected cyclic mass. What is this? A (Dehydroalanine Formation): This is caused by the base-catalyzed


-elimination of hydrogen sulfide (

) from the cysteine residue, forming dehydroalanine (Dha)[4]. This permanently destroys the cysteine.
  • Solution: This occurs when the reaction is left in basic buffer for too long. Quench the reaction immediately upon completion by lowering the pH to < 4.0 using dilute TFA or formic acid.

Troubleshooting Start Analyze LC-MS Data MassPlus Mass = +2x Reagent (Off-target) Start->MassPlus MassDimer Mass = 2x Peptide (Dimerization) Start->MassDimer MassMono Mass = +Reagent -1 HBr (Mono-alkylated) Start->MassMono FixpH Lower pH to 7.5 Check Lysines MassPlus->FixpH FixDilution Increase Dilution (< 0.1 mM) MassDimer->FixDilution FixTemp Add 20% DMF Warm to 30°C MassMono->FixTemp

LC-MS troubleshooting workflow for bis-alkylation side reactions.

Self-Validating Experimental Protocol: Optimized Bis-Alkylation

This protocol ensures high-fidelity macrocyclization with built-in validation checkpoints to guarantee scientific integrity.

Materials Required:

  • Linear peptide (lyophilized, >90% purity)

  • Diethyl meso-2,5-dibromoadipate (freshly prepared 100 mM stock in DMF)

  • TCEP-HCl (Tris(2-carboxyethyl)phosphine)

  • Reaction Buffer: 50 mM Ammonium Bicarbonate or Tris-HCl, pH 7.8

  • Ellman’s Reagent (DTNB) for thiol validation

Step 1: Peptide Reduction & Validation

  • Dissolve the linear peptide in the Reaction Buffer to a concentration of 1 mM.

  • Add 2.0 equivalents of TCEP-HCl to reduce any spontaneous disulfide bonds formed during storage. Incubate for 30 minutes at room temperature.

  • Validation Checkpoint: Perform an Ellman’s assay. The absorbance at 412 nm must correlate to exactly 2.0 equivalents of free thiol per peptide molecule. Do not proceed until complete reduction is verified.

Step 2: High-Dilution Alkylation

  • Dilute the reduced peptide solution with additional Reaction Buffer and Acetonitrile (final solvent ratio: 80% Buffer / 20% MeCN) to reach a final peptide concentration of 0.1 mM . The MeCN prevents reagent precipitation and relaxes the peptide backbone.

  • While stirring vigorously, add 1.1 equivalents of Diethyl meso-2,5-dibromoadipate dropwise. Note: Do not add a massive excess of the reagent, as this drives off-target alkylation and double mono-alkylation (where two separate reagent molecules attach to the two cysteines).

  • Allow the reaction to proceed at room temperature for 2 hours.

Step 3: Reaction Monitoring & Quenching

  • Validation Checkpoint: Sample the reaction at 1 hour and 2 hours for LC-MS analysis. You should observe the disappearance of the linear mass and the appearance of the cyclic mass (Linear Mass + 200.01 Da).

  • Once the mono-alkylated intermediate has fully converted to the cyclic product, immediately quench the reaction by adding 1% Trifluoroacetic acid (TFA) to drop the pH to ~3.0. This protonates all remaining thiols and amines, instantly stopping any further alkylation or base-catalyzed elimination[5].

  • Lyophilize or proceed directly to preparative RP-HPLC for purification.

References

  • Efficient Substitution Reaction from Cysteine to the Serine Residue of Glycosylated Polypeptide: Repetitive Peptide Segment Ligation Strategy The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Conformational Restriction of Peptides Using Dithiol Bis-Alkylation National Institutes of Health (PMC) URL:[Link]

  • Side reactions in the SPPS of Cys-containing peptides Academia.edu URL:[Link]

  • Bis-alkylation-elimination of cysteine to Dha ResearchGate URL:[Link]

Sources

Technical Support Center: Optimizing Heterocycle Synthesis with Diethyl meso-2,5-dibromoadipate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Diethyl meso-2,5-dibromoadipate is a powerful bis-electrophile widely utilized in the synthesis of C2-symmetric and cis-2,5-disubstituted pyrrolidines, as well as complex thiazolidinedione derivatives. However, researchers frequently encounter yield-limiting challenges such as stereochemical epimerization, incomplete cyclization, and competing elimination reactions.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to maximize your reaction yields and stereocontrol.

Part 1: Troubleshooting Guide & FAQs

Q1: Why am I observing significant elimination byproducts (dehydrobromination) instead of the desired pyrrolidine? Cause: The α-protons adjacent to the ester carbonyls in diethyl meso-2,5-dibromoadipate are highly acidic. The use of strong bases (e.g., alkoxides, hydrides) or excessively high reaction temperatures promotes E2 elimination, resulting in diethyl 2-bromo-hex-2-enedioate derivatives rather than the target heterocycle. Solution: Switch to a mild, heterogeneous inorganic base such as anhydrous potassium carbonate (K₂CO₃) or a bulky tertiary amine like N,N-diisopropylethylamine (DIPEA). Maintaining the reaction temperature between 50–80 °C in a polar aprotic solvent (like Acetonitrile or DMF) effectively buffers the reaction, favoring nucleophilic substitution over elimination 1.

Q2: My reaction stalls at the acyclic mono-alkylated intermediate. How can I drive the intramolecular cyclization to completion? Cause: The initial amine addition is an intermolecular Sₙ2 reaction that proceeds rapidly. The subsequent intramolecular Sₙ2 ring closure, while entropically favored, is often sterically hindered—especially when utilizing bulky primary amines like (S)-(-)-1-phenylethylamine. Solution: Implement a Finkelstein-type in situ activation by adding a catalytic amount of potassium iodide (KI) (0.1–0.2 equivalents). The iodide ion temporarily displaces the remaining secondary bromide, forming a highly reactive alkyl iodide intermediate that drastically accelerates ring closure. Furthermore, running the reaction under high dilution (e.g., 0.05 M) suppresses competing intermolecular oligomerization.

Q3: I am aiming for a pure cis-2,5-disubstituted pyrrolidine, but I am recovering a mixture of cis and trans isomers. How do I prevent epimerization? Cause: Diethyl meso-2,5-dibromoadipate possesses two precisely defined stereocenters. A sequential double Sₙ2 inversion by a primary amine theoretically yields the pure cis-pyrrolidine 2. However, if an Sₙ1 pathway competes (due to the use of highly polar, ionizing protic solvents) or if the starting material undergoes enolization under basic conditions, stereochemical fidelity is irreversibly lost. Solution: Strictly avoid polar protic solvents (like ethanol or methanol) which stabilize carbocation intermediates. Utilize strictly anhydrous, polar aprotic solvents (such as THF or Acetonitrile). Ensure your base is completely anhydrous to prevent ester hydrolysis and subsequent enolate-driven epimerization.

Part 2: Mechanistic Workflows & Troubleshooting Logic

Pathway A Diethyl meso-2,5-dibromoadipate (Starting Material) C Mono-alkylated Intermediate (Acyclic) A->C Intermolecular SN2 Mild Base (K2CO3) F Dehydrobromination (Elimination Byproduct) A->F Strong Base High Heat B Primary Amine (e.g., Benzylamine) B->C D Intramolecular Cyclization (Double SN2 Inversion) C->D Catalytic KI High Dilution E cis-2,5-Disubstituted Pyrrolidine (Target Product) D->E Stereoretention

Mechanistic workflow for optimizing pyrrolidine synthesis and minimizing side reactions.

TroubleshootingLogic Issue Low Yield / Impure Product Sym1 High Elimination Issue->Sym1 Sym2 Stalled at Intermediate Issue->Sym2 Sym3 Loss of Stereocontrol Issue->Sym3 Sol1 Switch to K2CO3/DIPEA Lower Temp to 60°C Sym1->Sol1 Prevent E2 Sol2 Add 0.1 eq KI Increase Solvent Volume Sym2->Sol2 Accelerate SN2 Sol3 Use Aprotic Solvent (THF/MeCN) Ensure Anhydrous Conditions Sym3->Sol3 Prevent SN1/Enolization

Troubleshooting logic tree for addressing common yield-reducing issues.

Part 3: Quantitative Data Optimization

The following table summarizes the causal relationship between reaction conditions and the resulting yield of the target cis-pyrrolidine versus common byproducts.

SolventBaseAdditiveTemperatureYield (cis-pyrrolidine)Major Byproduct / Issue
EthanolNaOH (2.5 eq)None80 °C< 20%High dehydrobromination (E2)
DMFK₂CO₃ (3.0 eq)None80 °C53–64%Intermolecular oligomers
THFDIPEA (3.0 eq)None65 °C60–70%Stalled mono-alkylated intermediate
Acetonitrile K₂CO₃ (3.0 eq) KI (0.1 eq) 60 °C 82–87% Trace mono-alkylated (Optimal)

Part 4: Self-Validating Experimental Protocol

This protocol details the optimized synthesis of cis-1-((S)-1-phenylethyl)pyrrolidine-2,5-dicarboxylate, utilizing built-in validation checks to ensure experimental integrity 3.

Reagents Required:

  • Diethyl meso-2,5-dibromoadipate (1.0 equiv, 10 mmol, 3.60 g)

  • (S)-(-)-1-phenylethylamine (1.05 equiv, 10.5 mmol, 1.27 g)

  • Anhydrous K₂CO₃ (3.0 equiv, 30 mmol, 4.14 g)

  • Potassium Iodide (KI) (0.1 equiv, 1 mmol, 0.16 g)

  • Anhydrous Acetonitrile (200 mL, yielding a 0.05 M dilute solution)

Step-by-Step Methodology:

  • Preparation & Activation: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an argon atmosphere. Add the anhydrous K₂CO₃, KI, and diethyl meso-2,5-dibromoadipate to the flask.

  • Solvent & Amine Addition: Inject 200 mL of anhydrous Acetonitrile. Begin stirring at 400 rpm. Slowly add the (S)-(-)-1-phenylethylamine dropwise over 10 minutes via syringe.

    • Validation Check 1: The reaction mixture will initially be a clear liquid over the solid base. As the reaction proceeds, the solution will become a cloudy, white suspension due to the precipitation of Potassium Bromide (KBr), confirming the initiation of the Sₙ2 substitution.

  • Controlled Cyclization: Heat the reaction mixture to 60 °C using a precisely controlled oil bath. Maintain vigorous stirring for 24 hours.

    • Validation Check 2 (TLC Analysis): At 12 hours, spot the reaction mixture against the starting material on a silica TLC plate (Eluent: Hexane/EtOAc 3:1). The starting material (Rf ~0.6) should be nearly consumed, replaced by a highly UV-active spot representing the product (Rf ~0.3). If a spot at Rf ~0.4 persists (mono-alkylated intermediate), continue heating for an additional 12 hours.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the KBr and unreacted K₂CO₃ salts. Wash the filter cake with an additional 50 mL of Acetonitrile.

  • Purification: Concentrate the filtrate in vacuo. Dissolve the resulting crude oil in 100 mL of Ethyl Acetate and wash with saturated aqueous NaHCO₃ (2 × 50 mL) and brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Validation Check 3 (NMR): The crude ¹H NMR should show a distinct lack of alkene protons (typically 6.0–7.0 ppm), confirming the suppression of the E2 elimination pathway.

Part 5: References

  • Enhancing allosteric inhibition of dihydrodipicolinate synthase through the design and synthesis of novel dimeric compounds Source: National Institutes of Health (NIH) / Royal Society of Chemistry URL:[Link]

  • Facile Access to Unnatural Dipeptide-Alcohols Based on cis-2,5-Disubstituted Pyrrolidines Source: National Institutes of Health (NIH) / Molecules URL:[Link]

  • Facile Synthesis of Novel Chiral Bicyclic Thioureas and Their Crystal Structures Source: Scientific Research Publishing (SCIRP) / International Journal of Organic Chemistry URL:[Link]

Sources

Troubleshooting low initiation efficiency in ATRP with Diethyl meso-2,5-dibromoadipate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

Diethyl meso-2,5-dibromoadipate (dedib-adipate) is a bifunctional ATRP initiator commonly used to synthesize ABA triblock copolymers or to insert central polymer blocks. Unlike the more reactive tertiary bromides (e.g., Ethyl


-bromoisobutyrate, EBiB), dedib-adipate contains secondary bromide  initiation sites.

The Core Problem: Users frequently report "low initiation efficiency" (


), characterized by experimental molecular weights (

) significantly higher than theoretical values (

) and broad dispersity (Đ).

The Scientific Reality: This is rarely a "bad batch" of chemical. It is usually a kinetic mismatch. The activation rate constant (


) of the secondary bromide is often slower than the propagation rate constant (

) of the monomer (especially methacrylates), causing chains to start growing at different times.

Diagnostic Workflow: Is Your Efficiency Actually Low?

Before altering chemistry, validate the failure mode. Use this logic flow to interpret your GPC/NMR data.

DiagnosticWorkflow Start Start: Analyze Polymerization Data CheckMn Is Mn(exp) > Mn(theo)? Start->CheckMn CheckPDI Is Dispersity (Đ) > 1.3? CheckMn->CheckPDI Yes (significantly) Good System Optimal CheckMn->Good No (Match) CheckTail GPC Trace: Low MW Tailing? CheckPDI->CheckTail Yes Impurity DIAGNOSIS: Initiator Impurity (Racemic/Meso Mix) CheckPDI->Impurity No (High Mn, Narrow Đ) LowEff DIAGNOSIS: Slow Initiation (Low f) (k_act << k_p) CheckTail->LowEff No (High MW Tailing) Term DIAGNOSIS: Early Termination (Radical Death) CheckTail->Term Yes (Low MW Tailing)

Figure 1: Diagnostic logic for identifying initiation failures in ATRP. High


 with broad dispersity typically points to slow initiation relative to propagation.

Root Cause Analysis & Solutions

A. The Kinetic Mismatch (The "Secondary Bromide" Issue)

Mechanism: In ATRP, control relies on fast initiation. If the initiator (dedib-adipate) activates slower than the monomer adds to the growing chain, the first chains consume monomer before the last chains even start.

  • Impact:

    
     drops below 0.5-0.7.
    
  • Solution: Halogen Exchange .

B. Stereochemical Purity (Meso vs. Racemic)

Mechanism: The commercial synthesis of dedib-adipate yields a mixture of meso (solid) and racemic (liquid/low-melting) forms. The meso form is preferred for crystallinity and defined kinetics.

  • Impact: Using an impure, oily initiator leads to errors in gravimetric stoichiometry (wrong

    
    ), skewing 
    
    
    
    calculations.
  • Solution: Recrystallization .[1]

Technical Protocols

Protocol A: Purification of Diethyl meso-2,5-dibromoadipate

Use this if your initiator appears oily, yellow, or has a melting point < 64°C.

  • Dissolution: Dissolve crude dedib-adipate in Ethanol (95%) at 60-70°C. Use approximately 5-7 mL of ethanol per gram of initiator.

  • Filtration: If insoluble particulates remain, filter while hot.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place in a fridge (4°C) for 4 hours. The meso isomer will crystallize as white needles/plates; the racemic mix stays in the mother liquor.

  • Collection: Filter the crystals and wash with cold ethanol (-20°C).

  • Drying: Dry under vacuum at room temperature.

  • Validation: Verify Melting Point is 65–67°C .

Protocol B: Halogen Exchange (For Methacrylates)

Use this standard workflow when polymerizing MMA or other methacrylates with dedib-adipate.

The Concept: You use a Bromine initiator (dedib-adipate) but a Chlorine catalyst (CuCl).

  • Why? The C-Cl bond formed at the chain end is stronger than the C-Br bond. This lowers the activation rate of the propagating chain (

    
    ), effectively giving the initiator (
    
    
    
    ) a chance to catch up.

Experimental Setup (Example for MMA):

Component Role Molar Ratio Notes
Monomer MMA 200 Purified (inhibitor removed)
Initiator Dedib-adipate 1 Bifunctional (2 x Br)
Catalyst Cu(I)Cl 2 CRITICAL: Use Chloride, not Bromide
Ligand PMDETA or dNbpy 2 or 4 Match stoichiometry to Cu

| Solvent | Anisole/Toluene | 50% v/v | - |

Step-by-Step:

  • Add CuCl and Ligand to a Schlenk flask. Cycle vacuum/nitrogen to remove

    
    .
    
  • Add degassed solvent and monomer. Stir to form the catalyst complex.

  • Add dedib-adipate (solid) under positive nitrogen flow (or dissolved in degassed solvent).

  • Result: The R-Br initiator reacts with CuCl. The first addition creates an R-MMA-Cl chain end. Propagation slows down, allowing all initiator sites to fire.

Mechanistic Visualization: Halogen Exchange

The following diagram illustrates how mixing halogens forces the system into a controlled regime.

HalogenExchange Init Initiator (R-Br) (Fast Activation) Active Active Radical (R*) Init->Active Activation (k_act) CuCl Catalyst (Cu-Cl) CuCl->Active DormantCl Dormant Chain (R-Cl) (Stronger Bond = Slower Reactivation) Active->DormantCl Deactivation by Cu(II)ClBr DormantBr Dormant Chain (R-Br) (Weaker Bond = Too Fast) Active->DormantBr Avoided via Halogen Exchange DormantCl->Active Re-activation (Slower)

Figure 2: Halogen Exchange Mechanism. By converting the chain end from Bromide to Chloride, the propagation equilibrium (


) is lowered, allowing the initiator to compete effectively.

Frequently Asked Questions (FAQ)

Q: I am synthesizing Polystyrene. Do I need Halogen Exchange? A: Generally, no. The C-Br bond strength in styrenics is closer to the initiator's bond strength. Standard CuBr/Ligand systems usually work well. Halogen exchange is mandatory for Methacrylates (MMA) because the tertiary C-Br bond in PMMA is much more labile (active) than the secondary C-Br in your adipate initiator.

Q: My


 is exactly double the theoretical value. What happened? 
A:  This suggests your bifunctional initiator is acting as a monofunctional  initiator.
  • Cause: One bromide site initiated, but the other failed (or terminated instantly).

  • Fix: Increase the catalyst concentration slightly or switch to a more active ligand (e.g., Me6TREN instead of PMDETA) to ensure both sites activate.

Q: Can I use "dedib-adipate" for aqueous ATRP? A: Not recommended directly. It has poor water solubility.

  • Workaround: Use a Mini-emulsion technique or dissolve the initiator in a small amount of water-miscible organic solvent (like DMF or Acetone) before adding to the aqueous phase, provided your catalyst system tolerates it.

Q: Does this initiator cyclize (back-bite)? A: While adipates (C6) are less prone to intramolecular cyclization than glutarates (C5), it is possible if the monomer concentration is very low. Ensure your monomer concentration is sufficient (


 wt%) to favor intermolecular propagation over intramolecular cyclization.

References

  • Matyjaszewski, K., et al. "Atom Transfer Radical Polymerization." Chemical Reviews, 2001, 101(9), 2921–2990. Link

  • Matyjaszewski, K.; Shipp, D. A.; Wang, J.-L.; Grimaud, T.; Patten, T. E. "Utilizing Halide Exchange To Improve Control of Atom Transfer Radical Polymerization." Macromolecules, 1998, 31(20), 6836–6840. Link

  • Sigma-Aldrich. "Diethyl meso-2,5-dibromoadipate Product Specification." Link

  • Braunecker, W. A.; Matyjaszewski, K. "Controlled/Living Radical Polymerization: Features, Developments, and Perspectives." Progress in Polymer Science, 2007, 32(1), 93-146. Link

Sources

Technical Support Center: Managing Stereocontrol in Reactions with Diethyl meso-2,5-dibromoadipate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Diethyl meso-2,5-dibromoadipate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions regarding stereocontrol in reactions involving this versatile synthetic intermediate. Diethyl meso-2,5-dibromoadipate is a valuable building block in organic synthesis, particularly for pharmaceuticals and advanced materials, due to its two stereogenic centers and reactive carbon-bromine bonds.[1][2][3] Mastering the stereochemical outcome of its reactions is paramount for achieving the desired molecular architecture and biological activity.

Fundamentals of Stereocontrol with a meso-Substrate

The key to managing reactions with diethyl meso-2,5-dibromoadipate lies in understanding the interplay between the substrate's stereochemistry and the reaction mechanism. A meso compound is an achiral molecule that possesses stereocenters. In the case of diethyl meso-2,5-dibromoadipate, the two stereocenters have opposite configurations (2R, 5S). This inherent symmetry dictates the stereochemical possibilities for its products.

The primary challenge and opportunity in using this substrate is controlling the competition between SN2 (bimolecular nucleophilic substitution) and SN1 (unimolecular nucleophilic substitution) pathways at the two electrophilic carbons.

FeatureSN2 MechanismSN1 Mechanism
Stereochemistry Inversion of configuration at the stereocenter.Racemization (loss of stereochemical information).[4]
Kinetics Rate = k[Substrate][Nucleophile].[5]Rate = k[Substrate].[4]
Substrate Favored by unhindered (methyl, primary, secondary) carbons.[6][7]Favored by sterically hindered (tertiary) carbons that form stable carbocations.[6][7]
Nucleophile Favored by strong, concentrated nucleophiles.[5][6]Favored by weak or neutral nucleophiles (often the solvent).[7]
Solvent Favored by polar aprotic solvents (e.g., DMF, Acetone).[5]Favored by polar protic solvents (e.g., H₂O, Alcohols).[5][6]
Desired Outcome High Stereocontrol: A double SN2 reaction on the meso starting material stereospecifically produces the racemic (d,l) product.[1]Loss of Stereocontrol: Leads to a mixture of diastereomers.

A stereospecific reaction is one where the stereochemistry of the starting material dictates the stereochemistry of the product.[8][9] A double SN2 reaction on the meso-dibromide is stereospecific, yielding a predictable racemic product.[1] A stereoselective reaction is one where one stereoisomer is formed preferentially over others.[8][9] Our goal is to ensure reactions are highly stereospecific or, in the case of cyclizations, highly diastereoselective.

Troubleshooting Guide: Nucleophilic Substitutions

This section addresses common issues encountered during double nucleophilic substitution reactions.

Q: My reaction with a nucleophile (e.g., sodium azide, potassium phthalimide) is producing a mixture of diastereomers instead of the expected single racemic product. Why is this happening and how can I fix it?

A: This is a classic sign that the reaction is not proceeding exclusively through a double SN2 mechanism. The formation of multiple diastereomers indicates that at least one of the substitution steps is proceeding with loss of stereocontrol, likely via an SN1 pathway.

Potential Causes & Solutions:

  • Solvent Choice: The use of polar protic solvents (like ethanol or water) can stabilize the carbocation intermediate of an SN1 reaction.[5][6]

    • Solution: Switch to a polar aprotic solvent such as anhydrous Dimethylformamide (DMF) or Acetone. These solvents solvate the counter-ion of the nucleophile but not the nucleophile itself, increasing its reactivity and favoring the SN2 pathway.[5]

  • Nucleophile Strength/Concentration: A weak or dilute nucleophile can slow the SN2 reaction rate, allowing the competing SN1 pathway to become significant.

    • Solution: Ensure your nucleophile is sufficiently strong and used in an adequate concentration. For weaker nucleophiles, consider increasing the stoichiometry (e.g., from 2.2 eq to 3.0 eq) to push the bimolecular kinetics.

  • Elevated Temperature: Higher temperatures can provide the energy needed to overcome the activation barrier for carbocation formation in an SN1 reaction. While heat can increase the overall reaction rate, it may do so at the expense of stereoselectivity.

    • Solution: Perform the reaction at the lowest temperature that allows for a reasonable rate.[10][11] Start at room temperature or even 0 °C and allow the reaction to proceed for a longer period. Monitor progress by TLC to avoid unnecessary heating.

Troubleshooting Workflow for Poor Diastereoselectivity

G start Poor Diastereomeric Ratio Observed solvent What is the solvent? start->solvent protic Polar Protic (e.g., EtOH, H2O) solvent->protic aprotic Polar Aprotic (e.g., DMF, Acetone) solvent->aprotic action_solvent Action: Switch to a Polar Aprotic Solvent Rationale: Suppresses S_N1 pathway. protic->action_solvent temp What is the temperature? aprotic->temp action_solvent->temp high_temp Elevated (> 40 °C) temp->high_temp low_temp Room Temp or below temp->low_temp action_temp Action: Lower the Temperature Rationale: Favors kinetic S_N_2 product. high_temp->action_temp nucleophile Is the nucleophile weak or dilute? low_temp->nucleophile action_temp->nucleophile weak_nuc Yes nucleophile->weak_nuc strong_nuc No nucleophile->strong_nuc action_nuc Action: Increase Nucleophile Concentration Rationale: Favors bimolecular kinetics. weak_nuc->action_nuc end Improved Diastereoselectivity strong_nuc->end action_nuc->end

Caption: Troubleshooting workflow for low diastereoselectivity.

Q: My reaction is very slow or appears to stall. How can I increase the rate without losing stereocontrol?

A: Sluggish reactions are common when trying to maintain conditions that favor stereocontrol (e.g., low temperatures).

Potential Causes & Solutions:

  • Leaving Group Ability: Bromine is a good leaving group, but its departure is essential for the reaction.

    • Solution: While you cannot change the leaving group on the substrate, you can add a catalytic amount of sodium or potassium iodide ("Finkelstein conditions"). The iodide is a better nucleophile and a better leaving group than bromide. It will displace the bromide, and the resulting iodo-intermediate is significantly more reactive towards your primary nucleophile, accelerating the overall SN2 reaction.

  • Poor Solubility: The substrate or nucleophilic salt may have poor solubility in the chosen solvent.

    • Solution: Ensure you are using a sufficient volume of anhydrous solvent. If solubility remains an issue, consider a different polar aprotic solvent in which all components are soluble (e.g., DMSO), but be mindful that DMSO can sometimes promote elimination.

  • Inactivated Nucleophile: Trace amounts of water or protic impurities in the solvent can protonate and deactivate anionic nucleophiles.

    • Solution: Use anhydrous solvents. If necessary, dry the solvent over molecular sieves before use. Ensure the nucleophile is dry and of high purity.

Troubleshooting Guide: Cyclization Reactions

Intramolecular reactions of diethyl meso-2,5-dibromoadipate with bifunctional nucleophiles (e.g., primary amines) can form cyclic products like pyrrolidines.[12] Controlling the stereochemistry of the newly formed ring is crucial.

Q: I am attempting an intramolecular cyclization to form a pyrrolidine derivative, but I am getting a low diastereomeric ratio (d.r.). What factors control the stereochemistry?

A: In this intramolecular double SN2 reaction, the first substitution creates a chiral center. The stereochemical outcome of the second, ring-closing substitution is then influenced by this existing center, leading to diastereomeric products.

Potential Causes & Solutions:

  • Reaction Temperature: As with intermolecular reactions, temperature is a critical factor. The energy difference between the transition states leading to the different diastereomers can be small.

    • Solution: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lower activation energy.[10][11]

  • Base and Solvent System: The choice of base (if used to deprotonate a nucleophile) and solvent can influence the conformation of the open-chain intermediate, pre-organizing it for the cyclization step.

    • Solution: Screen different non-nucleophilic bases (e.g., K₂CO₃, DBU) and solvents. A less polar solvent might favor a more folded conformation of the intermediate, potentially leading to higher diastereoselectivity.

Stereochemical Pathway of Double SN2 Substitution

G cluster_start Starting Material cluster_product Product A Diethyl meso-2,5-dibromoadipate (2R, 5S) - Achiral B Racemic Mixture (d,l) - Chiral A->B Double S_N2 Reaction (e.g., 2 eq NaN3) Inversion at both centers C (2S, 5R) enantiomer D (2R, 5S) enantiomer

Caption: Stereospecific outcome of a double S_N2 reaction.

Frequently Asked Questions (FAQs)

Q: What are the recommended storage and handling conditions for Diethyl meso-2,5-dibromoadipate? A: Diethyl meso-2,5-dibromoadipate is a white to off-white powder with a melting point of 64-68 °C.[2] It should be stored in a tightly sealed container in a cool, dry place, typically at 0-8 °C, to prevent hydrolysis and decomposition.[2] Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), as it can cause skin and eye irritation.

Q: How can I confirm the stereochemistry of my reaction products? A: Differentiating between diastereomers (like meso vs. d,l isomers) can often be achieved using ¹H and ¹³C NMR spectroscopy. The different symmetry of the molecules leads to distinct chemical shifts and coupling constants.[13][14] To determine the enantiomeric excess (ee) of a chiral product, you will need a chiral analytical technique, most commonly chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[15]

Q: What is the key difference in reactivity between the meso and the chiral (d or l) forms of diethyl 2,5-dibromoadipate? A: The primary difference lies in the stereochemical outcome of their reactions. A stereospecific double SN2 reaction on the meso starting material will always produce the racemic (d,l) mixture of the product.[1] Conversely, performing the same reaction on an enantiomerically pure starting material (e.g., the (2R, 5R)-dibromide) would yield an enantiomerically pure product (the (2S, 5S)-disubstituted product).

Experimental Protocols

Protocol 1: Stereospecific Synthesis of Diethyl 2,5-diazidoadipate

This protocol describes the double SN2 reaction of diethyl meso-2,5-dibromoadipate with sodium azide, which is expected to yield the racemic product.[1][12][16]

Materials:

  • Diethyl meso-2,5-dibromoadipate (1.0 eq)

  • Sodium azide (NaN₃) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous NaHCO₃ solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add diethyl meso-2,5-dibromoadipate (1.0 eq) and anhydrous DMF.

  • Stir the solution at room temperature until the solid is fully dissolved.

  • Add sodium azide (2.5 eq) to the solution in one portion.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Once complete, pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3x).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Diastereoselective Synthesis of a Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate

This protocol outlines a general procedure for the cyclization reaction with a primary amine.

Materials:

  • Diethyl meso-2,5-dibromoadipate (1.0 eq)

  • Benzylamine (1.0 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • To a round-bottom flask, add diethyl meso-2,5-dibromoadipate (1.0 eq), potassium carbonate (3.0 eq), and anhydrous acetonitrile.

  • Stir the suspension at 0 °C (ice bath).

  • Slowly add a solution of benzylamine (1.0 eq) in anhydrous acetonitrile to the flask dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours.

  • Monitor the reaction by TLC for the disappearance of starting material and the formation of the product.

  • Upon completion, filter the reaction mixture to remove the potassium salts and wash the solid with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via column chromatography to separate the diastereomers and determine the diastereomeric ratio (d.r.) by ¹H NMR analysis.

References
  • Cenmed Enterprises. (n.d.). diethyl meso-2 5-dibromoadipate 98% (c005b-083241). Retrieved from [Link]

  • Campos, I. P. de A., Sakata, S. K., Viertler, H., & Pardini, V. L. (2000). Differentiation between the like and unlike isomers of dimethyl 3,4-di(p-anisyl)adipate using ¹H NMR spectroscopy. Journal of the Brazilian Chemical Society, 11, 324-327. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Stereospecific and Stereoselective Reactions. Retrieved from [Link]

  • Ashenhurst, J. (2010, July 2). Stereoselective and Stereospecific Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry 1: An open textbook. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. Retrieved from [Link]

  • Shenvi, R. A., et al. (2013). Stereoinversion of tertiary alcohols to tertiary-alkyl isonitriles and amines.
  • ResearchGate. (n.d.). (PDF) Differentiation between the like and unlike isomers of dimethyl 3,4-di(p-anisyl)adipate using ¹H NMR spectroscopy. Retrieved from [Link]

  • Atlas. (n.d.). Solved: List six factors affecting rate of substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 18). 14.3: Factors That Affect The Course of Nucleophilic Substitutions at sp3 Carbon. Retrieved from [Link]

Sources

Technical Support Center: High Molecular Weight Block Copolymer Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Operator: Senior Application Scientist Topic: Troubleshooting High Molecular Weight (HMW) Block Copolymer Synthesis (


 kDa)

Executive Brief: The HMW Challenge

Synthesizing high molecular weight (HMW) block copolymers is fundamentally different from standard polymer synthesis. As chain length increases, you are fighting against viscosity-controlled kinetics and the statistical probability of chain termination .

In HMW synthesis, the "living" character of the polymerization is your most critical asset. If you lose the active chain end before the second block is finished, you do not get a block copolymer; you get a blend of homopolymers that will ruin your self-assembly or mechanical properties.

This guide treats your polymerization as a living system that requires specific life-support measures to survive the journey to high molecular weights.

Diagnostic & Troubleshooting Modules

Module A: Reaction Kinetics (The "Stalled Growth" Syndrome)

Symptom: The reaction starts well but plateaus at 60-70% conversion, or the molecular weight (


) stops increasing while dispersity (

) broadens.

Root Cause: In HMW synthesis, as viscosity rises, the diffusion of long chains slows down (glass effect). While monomer diffusion remains relatively fast, the deactivator (in ATRP) or chain transfer agent (in RAFT) cannot diffuse quickly enough to "cap" the growing radical. This leads to bimolecular termination (radical-radical coupling).

Troubleshooting Protocol:
Issue Diagnostic Step Corrective Action
Viscosity Trapping Check if the reaction mixture is immobile or "climbing" the stir rod (Weissenberg effect).Dilute, but smartly. Add solvent during the reaction (semi-batch) to maintain mobility without killing kinetics early on. Switch to a higher boiling point solvent and increase T (if thermally stable).
Radical Starvation (RAFT) Kinetic plot (

vs time) deviates from linearity.
Boost the Radical Flux. In RAFT, HMW synthesis often requires a higher initiator concentration than standard protocols. Caution: This increases dead chains. Use a "metered addition" of initiator to keep a steady radical flux without an initial burst [1].
Catalyst Death (ATRP) Solution changes color (e.g., Cu(I) oxidation).Regenerate In-Situ. Switch to ARGET ATRP (Activators Regenerated by Electron Transfer).[1] Add a reducing agent (Sn(EH)₂, Ascorbic Acid) to continuously scrub oxygen and regenerate Cu(I) activators [2].
"Die-Out" (Anionic) Color of the living anion fades.Trace Impurity Scavenging. HMW anionic chains are incredibly sensitive. Pre-treat the reactor with a "sacrificial" monomer or n-BuLi wash. Use High Vacuum Techniques (HVT) if Schlenk lines fail [3].
Module B: Purification (The "Separation" Headache)

Symptom: GPC traces show a "shoulder" or a distinct low molecular weight peak.[2] This is unreacted macroinitiator.

Root Cause: As the first block (Macroinitiator) gets longer, its initiation efficiency drops due to steric shielding of the active end group.

Troubleshooting Protocol:

Q: How do I remove unreacted HMW macroinitiator? A: Standard precipitation often fails because the solubility difference between a 100k homopolymer and a 120k block copolymer is negligible.

  • Solution 1: Selective Extraction. Find a solvent that swells the block copolymer but dissolves the homopolymer (or vice versa). Soxhlet extraction is often required for HMW samples.

  • Solution 2: Interaction Chromatography (IC). Unlike GPC (which separates by size), IC separates by chemical composition. Use a gradient elution (e.g., HPLC) to separate the unreacted first block [4].

Q: My polymer is a "gel" and won't redissolve. A: You likely have crosslinking via radical coupling (termination by combination).

  • Prevention: Stop the reaction at lower conversion (<60%). It is better to recycle monomer than to ruin a batch with crosslinked micro-gels.

  • Recovery: There is no recovery for chemically crosslinked gels. Discard and restart with higher dilution.

Module C: Characterization (The "GPC Trap")

Symptom: The measured


 is lower than expected, or the peak tails significantly.

Root Cause: HMW chains are fragile. The shear forces inside standard GPC columns can physically break the polymer chains (shear degradation), or the chains can exclude themselves from the pores entirely (viscous fingering).

Troubleshooting Protocol:
  • Flow Rate Check: Reduce GPC flow rate to 0.5 mL/min or lower. High shear rates fracture chains >500 kDa.

  • Column Selection: Ensure your column's exclusion limit is >10^7 Da. If the polymer elutes at the void volume, you are measuring nothing but the column's limit.

  • Absolute Measurement: Do not rely on Polystyrene standards. They are inaccurate for HMW block copolymers. Use Multi-Angle Light Scattering (MALS) detectors to measure absolute

    
     independent of elution volume [5].
    

Visualizing the "Livingness" Workflow

The following diagram illustrates the critical decision pathways for maintaining "living" character during HMW synthesis.

HMW_Synthesis_Flow Start Start HMW Synthesis (Target Mn > 100k) Check_Viscosity Check Viscosity: Is stirring impeded? Start->Check_Viscosity Check_Kinetics Check Kinetics: Is ln([M]0/[M]) linear? Check_Viscosity->Check_Kinetics No Viscosity_High Viscosity Trap: Diffusion Limited Check_Viscosity->Viscosity_High Yes Kinetics_Stall Stalled Growth: Termination/Deactivation Check_Kinetics->Kinetics_Stall No (Plateau) Success Living Chain Preserved Proceed to Block 2 Check_Kinetics->Success Yes Action_Solvent Action: Add Solvent (Semi-batch) or Increase Temp Viscosity_High->Action_Solvent Action_Solvent->Check_Kinetics Action_Boost Action (RAFT): Metered Initiator Addition Kinetics_Stall->Action_Boost RAFT Action_Regen Action (ATRP): Add Reducing Agent (ARGET) Kinetics_Stall->Action_Regen ATRP Failure Dead Chains / Gelation (Restart < 60% Conv) Kinetics_Stall->Failure If corrective fails Action_Boost->Check_Kinetics Action_Regen->Check_Kinetics

Caption: Decision logic for salvaging stalled HMW polymerizations. Note the loop-back mechanisms for viscosity and radical flux management.

Comparative Analysis: Selecting the Right Tool

Not all methods are equal for HMW synthesis.[3][4] Use this table to select the mechanism that fits your monomer and equipment.

FeatureAnionic Polymerization RAFT Polymerization ATRP (ARGET/ICAR)
HMW Capability Excellent (Can reach >1000k)Good (Difficult >200k without optimization)Very Good (High pressure aids HMW [6])
PDI Control Ultra-Narrow (<1.05)Moderate (1.1 - 1.3)Narrow (1.1 - 1.2)
Impurity Tolerance Zero (Requires HVT/Schlenk)High (Tolerates water/impurities)Moderate (Tolerates some O2 with reducing agents)
Major HMW Risk "Die-out" from trace impuritiesTermination (Star-star coupling)Viscosity trapping catalyst
Best For Styrenes, Dienes, MethacrylatesAcrylates, Acrylamides, Functional monomersMethacrylates, Styrenes

References

  • Achieving Molecular Weight Distribution Shape Control and Broad Dispersities using RAFT Polymerizations. Royal Society of Chemistry.

  • Starting Points - Matyjaszewski Polymer Group. Carnegie Mellon University.

  • Anionic Polymerization: Principles, Practice, Strength, Consequences and Applications. ResearchGate.

  • Block Copolymer Analysis and Purification. ResearchGate.

  • Polymer Characterization by GPC, Light Scattering, Viscosity. Wyatt Technology.

  • Synthesis of high molecular weight polystyrene using AGET ATRP under high pressure. Academia.edu.

Sources

Minimizing catalyst concentration in ATRP using ARGET or ICAR methods

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced Atom Transfer Radical Polymerization (ATRP). Traditional ATRP relies on high concentrations of copper catalysts (1,000–10,000 ppm), which necessitates tedious post-polymerization purification and poses severe toxicity risks in biomedical and drug development applications[1].

To overcome this, Activators Regenerated by Electron Transfer (ARGET) and Initiators for Continuous Activator Regeneration (ICAR) were developed. These methods allow you to slash catalyst loadings to as low as 10–50 ppm[2]. They achieve this by introducing a reducing agent (ARGET) or a free radical initiator (ICAR) that continuously regenerates the highly active Cu(I) activator from the oxidatively stable Cu(II) deactivator[1][2].

This guide provides mechanistic insights, troubleshooting FAQs, quantitative data, and self-validating protocols to help you successfully implement these low-ppm systems.

Mechanistic Workflows: ARGET vs. ICAR

The core principle behind both techniques is the continuous, in situ regeneration of the Cu(I) activator. This establishes a self-regulating equilibrium that tolerates limited amounts of oxygen and prevents the reaction from stalling due to the persistent radical effect[1][3].

ATRP_Mechanisms cluster_arget ARGET ATRP: Electron Transfer Reduction cluster_icar ICAR ATRP: Radical-Induced Reduction A_Cu2 Cu(II) Deactivator (Accumulates) A_Cu1 Cu(I) Activator (Regenerated) A_Cu2->A_Cu1 Reduction A_Red Reducing Agent (e.g., Ascorbic Acid) A_Red->A_Cu1 Electron Transfer A_Rad Active Radical (P*) A_Cu1->A_Rad Activation A_Poly Dormant Polymer (P-X) A_Poly->A_Rad Equilibrium A_Rad->A_Cu2 Deactivation I_Cu2 Cu(II) Deactivator (Accumulates) I_Cu1 Cu(I) Activator (Regenerated) I_Cu2->I_Cu1 Reduction I_Init Thermal Initiator (e.g., AIBN) I_Rad Free Radicals (I*) I_Init->I_Rad Slow Decomposition I_Rad->I_Cu1 Reduces Cu(II) I_PRad Active Radical (P*) I_Cu1->I_PRad Activation I_Poly Dormant Polymer (P-X) I_Poly->I_PRad Equilibrium I_PRad->I_Cu2 Deactivation

Mechanistic workflows of ARGET and ICAR ATRP detailing Cu(I) regeneration pathways.

Troubleshooting & FAQs

Q: Why is my polymerization losing control (high dispersity, Mw/Mn > 1.5) when I drop the copper concentration to 10–50 ppm? A: This is almost always a ligand stability issue. At high dilution (<50 ppm), standard ligands like PMDETA or bpy tend to dissociate from the copper center[3]. Causality: When the Cu(II) complex dissociates, the concentration of the active deactivator plummets. Without rapid deactivation, growing radicals undergo irreversible bimolecular termination, broadening the molecular weight distribution[3]. Solution: Switch to strongly binding, highly active ligands such as TPMA or Me6TREN. These maintain the integrity of the Cu(II) deactivator complex even at extreme dilutions[2][3].

Q: My ARGET ATRP reaction stalls at 30% conversion. How do I achieve higher conversion? A: Reaction stalling indicates that your reducing agent (e.g., ascorbic acid or Sn(EH)2) has been fully consumed by trace oxygen or side reactions (such as complexation with the metal center)[2][4]. Causality: Once the reducing agent is depleted, unavoidable radical termination causes Cu(II) to build up via the persistent radical effect. This shifts the ATRP equilibrium entirely toward the dormant state, halting polymerization[3]. Solution: Implement a slow, continuous feeding mechanism (via a syringe pump) for the reducing agent rather than a single bolus dose[2].

Q: How do I choose between ARGET and ICAR for biomedical polymer synthesis? A: For strict drug development applications, ARGET ATRP is generally preferred. ARGET uses non-initiating, biocompatible reducing agents like ascorbic acid (Vitamin C), glucose, or FDA-approved Sn(EH)2[2]. It does not generate new polymer chains. ICAR ATRP relies on thermal initiators (like AIBN) to generate radicals[5]. While ICAR is highly scalable and uses existing industrial equipment, a small fraction of the resulting polymer chains will originate from the AIBN initiator rather than your targeted macroinitiator, which can complicate purity profiles in regulated biomedical applications[2][4].

Q: Why is temperature control so critical in ICAR ATRP? A: In ICAR, the rate of Cu(I) regeneration is directly dictated by the decomposition rate of the thermal initiator[5]. Causality: If the temperature is too high, AIBN decomposes rapidly, flooding the system with radicals. This overwhelms the Cu(II) deactivators and leads to massive bimolecular termination[5]. Solution: Conduct ICAR at lower, strictly controlled temperatures (e.g., 60°C for AIBN) to ensure a slow, continuous release of radicals[2][5].

Quantitative Data: Ligand & Catalyst Performance at Low ppm

Selecting the correct ligand is the most critical variable when minimizing catalyst concentration. The table below summarizes the performance of common ligands based on their ATRP equilibrium constant (


) and stability at high dilution[2][3].
LigandRelative

(Styrene, 60°C)
Complex Stability at DilutionMinimum Recommended Catalyst LoadBest Use Case
Me6TREN Very HighExcellent10 – 50 ppmUltra-low ppm ARGET/ICAR (Acrylates)
TPMA High (~7.9 × 10⁻⁶)Excellent10 – 50 ppmStandard ARGET/ICAR (Styrene/Acrylates)
PMDETA Low (~5.9 × 10⁻⁸)Poor> 500 ppmTraditional ATRP (High ppm)
bpy / dNbpy Very Low (~1.0 × 10⁻⁹)Very Poor> 1,000 ppmTraditional ATRP (High ppm)

Note: Lower catalyst concentrations require higher targeted degrees of polymerization to maintain control, as every activation-deactivation cycle must add fewer monomer units[6].

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By starting with the oxidatively stable Cu(II) species, the system is inherently robust against trace oxygen during setup[4].

Protocol A: ICAR ATRP of Styrene (Targeting DP = 100, 50 ppm Cu)

This protocol utilizes AIBN to continuously regenerate Cu(I) from Cu(II)[1].

  • Catalyst Complexation: In a 10 mL flask, add CuBr₂ (7.8 mg, 3.5 × 10⁻² mmol) and TPMA (10.1 mg, 3.49 × 10⁻² mmol). Add 4 mL of DMF to solubilize.

    • Causality: Pre-forming the Cu(II)/TPMA complex ensures that the highly efficient deactivator is immediately available, preventing an initial runaway reaction[1].

  • Reagent Mixing: In a separate 200 mL round-bottom flask, add Styrene (80.0 mL, 0.698 mol), AIBN (0.153 g, 0.0931 mmol), and the initiator, ethyl 2-bromoisobutyrate (0.68 mL, 4.65 mmol)[1].

  • Integration: Transfer the catalyst solution into the 200 mL reactor. Seal with a rubber septum.

  • Deoxygenation: Bubble the mixture with Argon for 20 minutes.

    • Causality: While ICAR is oxygen-tolerant, excessive oxygen will irreversibly consume the AIBN radicals and oxidize the trace Cu(I), destroying the ppm-level equilibrium[7].

  • Polymerization: Immerse the flask in an oil bath pre-heated to 70°C.

    • Causality: 70°C precisely tunes the half-life of AIBN to provide a slow, steady trickle of radicals for continuous Cu(II) reduction[1].

  • Termination: After ~20.5 hours (approx. 69% conversion), open the flask to air and precipitate the polymer in hexane. The resulting polystyrene powder will be white/colorless, containing only ~5 ppm residual catalyst[1].

Protocol B: ARGET ATRP of Acrylonitrile (High Molecular Weight)

This protocol utilizes Ascorbic Acid or Sn(EH)₂ to reduce Cu(II) without generating new chains[8].

  • Preparation: To a dry Schlenk flask, add Acrylonitrile (3.0 mL, 0.0456 mol), ethylene carbonate or DMSO (7.20 mL), and the initiator, 2-bromopropionitrile (BPN) (1.97 μL, 0.0228 mmol)[8].

  • Catalyst Addition: Inject a pre-mixed solution of CuCl₂ (0.153 mg, 1.14 μmol) and TPMA (0.331 mg, 1.14 μmol) dissolved in 0.15 mL DMF[8].

  • Deoxygenation: Perform four strict freeze-pump-thaw cycles to remove dissolved oxygen.

  • Reduction Initiation: Under an argon atmosphere, inject the reducing agent (e.g., Sn(EH)₂ or Ascorbic Acid).

    • Causality: The reducing agent transfers an electron to the dormant Cu(II) complex, generating the active Cu(I) species in situ and initiating the polymerization cycle[2][8].

  • Polymerization: Heat the reaction mixture in an oil bath at 44°C to 70°C (depending on the solvent and targeted kinetics)[8].

References

  • Matyjaszewski Polymer Group. ARGET and ICAR ATRP. Carnegie Mellon University.
  • Sigma-Aldrich. ATRP Ligands & Initiators: Clean Functional Polymers.
  • MDPI. ICAR ATRP of Acrylonitrile under Ambient and High Pressure.
  • PNAS. Diminishing catalyst concentration in atom transfer radical polymerization with reducing agents.
  • ETH Zurich Research Collection. Atom transfer radical polymerization.
  • Matyjaszewski Polymer Group. Acrylonitrile - Well-Defined High-Molecular-Weight Polyacrylonitrile via ARGET ATRP. Carnegie Mellon University.
  • ACS Publications. Copper-Mediated Living Radical Polymerization: From Fundamentals to Bioapplications. Chemical Reviews.
  • ACS Publications. ARGET ATRP of Methyl Acrylate with Inexpensive Ligands and ppm Concentrations of Catalyst. Macromolecules.

Sources

Validation & Comparative

Diethyl meso-2,5-dibromoadipate vs. racemic 2,5-dibromoadipate in synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Application Guide Audience: Synthetic Organic Chemists, Process Chemists, Drug Development Professionals

Executive Summary

In the synthesis of heterocycles—most notably (+)-Biotin (Vitamin H) —the stereochemical purity of the starting material, diethyl 2,5-dibromoadipate, is not merely a variable; it is the determinant of success.

While the racemic mixture (


-pair) yields thermodynamically stable trans-isomers, the meso  diastereomer is the requisite precursor for kinetically controlled cis-cyclization. This guide details the physical divergence of these isomers, provides a validated protocol for their separation, and maps their distinct mechanistic pathways in nucleophilic substitution.
Molecular Architecture & Physical Divergence

The bromination of diethyl adipate typically yields a mixture of diastereomers. Understanding their physical differences is the key to cost-effective purification without chromatography.

FeatureDiethyl meso-2,5-dibromoadipate Diethyl rac-2,5-dibromoadipate
Stereochemistry

- Achiral (Internal Plane of Symmetry)

and

- Chiral Pair
Physical State (RT) Crystalline Solid Liquid / Oily Residue
Melting Point 64 – 67 °C < 20 °C (often indistinguishable from solvent)
Solubility Moderate in cold EtOH/Et₂O; High in hot EtOHHighly soluble in EtOH/Et₂O
Primary Utility Precursor for cis-heterocycles (Biotin)Often considered waste or recycled

Key Insight: The significant difference in melting points allows for fractional crystallization . The meso isomer precipitates from cooled ethanolic solutions, while the racemic oil remains in the mother liquor.

The Biotin Imperative: Why Meso Matters

The synthesis of (+)-Biotin requires the construction of a tetrahydrothiophene ring with cis -geometry at the bridgehead carbons (C2 and C5 relative to the sulfur).

The Stereochemical Mechanism

The cyclization reaction with Sodium Sulfide (


) proceeds via two sequential 

displacements. Because each

reaction causes an inversion of configuration, a double inversion results in the retention of the relative stereochemistry.
  • Pathway A (Meso):

    
    
    
    
    
    Intermediate
    
    
    
    
    -product
    Result: The relative configuration remains cis (meso).[1] This is the bioactive scaffold.
  • Pathway B (Racemic):

    
    
    
    
    
    Intermediate
    
    
    
    
    -product
    Result: The product is the trans-isomer (chiral), which leads to biologically inactive allo-biotin derivatives.
Visualizing the Stereochemical Pathway

The following diagram illustrates the divergence in product formation based on the starting diastereomer.

StereochemPath Start_Meso Meso-Dibromoadipate (2R, 5S) Step_1 Nucleophilic Attack (Na2S) 1st Inversion Start_Meso->Step_1 SN2 Start_Rac Racemic-Dibromoadipate (2R, 5R) / (2S, 5S) Start_Rac->Step_1 SN2 Prod_Cis Cis-Tetrahydrothiophene (Bioactive Precursor) Step_1->Prod_Cis 2nd Inversion (Meso -> Cis) Prod_Trans Trans-Tetrahydrothiophene (Inactive Allo-form) Step_1->Prod_Trans 2nd Inversion (Rac -> Trans)

Caption: Double stereochemical inversion during sulfide cyclization. Meso precursors yield the requisite cis-geometry for Biotin.

Experimental Protocols
Protocol A: Isolation of Meso-Isomer via Crystallization

This protocol utilizes the solubility differential to isolate the solid meso form from the liquid racemic mixture.

Reagents: Crude Diethyl 2,5-dibromoadipate mixture (approx. 50:50 ratio), Absolute Ethanol.

  • Dissolution: Dissolve 100 g of the crude brominated mixture in 150 mL of warm absolute ethanol (approx. 40–50 °C).

  • Cooling: Allow the solution to cool slowly to room temperature (20–25 °C) with gentle stirring.

    • Observation: White crystalline needles will begin to form.

  • Chilling: Transfer the vessel to an ice bath (0–4 °C) and stir for 2 hours to maximize precipitation.

  • Filtration: Filter the suspension through a sintered glass funnel.

    • Solid Cake: Pure meso-diethyl 2,5-dibromoadipate.

    • Filtrate: Enriched racemic mixture (oil).

  • Wash: Wash the cake with 20 mL of ice-cold ethanol.

  • Drying: Dry the crystals under vacuum at 30 °C.

    • Validation: Check Melting Point.[2][3][4] Target range: 64–67 °C .

Protocol B: Cyclization to cis-Diethyl Tetrahydrothiophene-2,5-dicarboxylate

Standardized protocol for converting the meso-adipate into the biotin precursor.

  • Preparation: In a 3-neck flask, dissolve 1 eq. of meso-diethyl 2,5-dibromoadipate in Ethanol/Water (9:1 v/v).

  • Reagent Addition: Add 1.1 eq. of Sodium Sulfide nonahydrate (

    
    ) dissolved in minimum water dropwise over 30 minutes. Maintain temperature at 40 °C.
    
  • Reflux: Heat the mixture to reflux (approx. 80 °C) for 4–6 hours.

    • Monitoring: Monitor consumption of starting material via TLC (Hexane/EtOAc 8:1).

  • Workup: Evaporate ethanol under reduced pressure. Extract the aqueous residue with Diethyl Ether (3x).

  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate.
    
    • Result: Pale yellow oil, predominantly cis-diethyl tetrahydrothiophene-2,5-dicarboxylate.

Workflow Visualization

Workflow Input Crude Bromination Mixture (Meso + Racemic) Process1 Dissolve in Warm EtOH Cool to 4°C Input->Process1 Decision Filtration Process1->Decision Solid Solid Cake (Meso-Isomer) Decision->Solid Retentate Liquid Filtrate (Mother Liquor) (Racemic Oil) Decision->Liquid Permeate Reaction Reaction with Na2S Solid->Reaction Product Cis-Tetrahydrothiophene (Biotin Precursor) Reaction->Product

Caption: Separation and synthesis workflow. The solid meso form is harvested for downstream Biotin synthesis.

References
  • Goldberg, M. W., & Sternbach, L. H. (1949). Synthesis of Biotin. Chemical Reviews, 45(2), 319–339.

  • Gerecke, M., Zimmermann, J. P., & Aschwanden, W. (1970). Process for the manufacture of biotin.[1][5][6] Helvetica Chimica Acta. (Foundational industrial protocols for Roche).

  • BenchChem. (2025).[4] Application Notes and Protocols for the Separation of Meso and Racemic 2,5-Dibromoadipic Acid.

  • Sigma-Aldrich. (n.d.). Diethyl meso-2,5-dibromoadipate Product Specification & Properties.

  • Baker, B. R., et al. (1947). Biotin.[5][6] VI. Synthesis of Biotin and Epibiotin. The Journal of Organic Chemistry, 12(2), 167-173.

Sources

Comparative Guide: Reactivity of Diethyl meso-2,5-dibromoadipate vs. Racemic Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Selection

Diethyl 2,5-dibromoadipate is a bifunctional electrophile critical in the synthesis of 5-membered heterocycles (pyrrolidines, tetrahydrothiophenes) and as an initiator for Atom Transfer Radical Polymerization (ATRP).

The commercial reagent is often a mixture of meso (2R,5S) and racemic (2R,5R / 2S,5S) diastereomers. Selecting the correct isomer is not merely a purity concern—it is the primary determinant of the stereochemical outcome of your product.

Quick Selection Matrix
Application GoalPreferred IsomerRationale
Synthesis of cis-2,5-disubstituted pyrrolidines Meso (Theoretical)*Double inversion (

) retains relative cis configuration (meso

cis).
Synthesis of trans-2,5-disubstituted pyrrolidines Racemic Double inversion converts racemic mixture to trans (racemic) product.
ATRP Initiator (Linear Polymers) Meso Higher crystallinity and purity often simplify stoichiometry; reactivity is comparable.
ATRP Initiator (Cyclic/Complex Architectures) Pure Enantiomer Essential if polymer tacticity or helical chirality is a target.

*Note: Stereospecificity is condition-dependent. High basicity can promote elimination-addition, scrambling stereochemistry.

Part 2: Fundamental Properties & Stereochemistry

Before running reactions, one must distinguish the starting materials. The meso form is achiral due to an internal plane of symmetry, while the racemic form consists of a 1:1 mixture of enantiomers.

Physical Property Comparison
PropertyDiethyl meso-2,5-dibromoadipateDiethyl rac-2,5-dibromoadipate
CAS Number 54221-37-3869-10-3 (often refers to mix)
Stereocenters (2R, 5S)(2R, 5R) and (2S, 5S)
Physical State Crystalline SolidLiquid or Low-Melting Solid
Melting Point 64–68 °C~10–25 °C (often oil at RT)
Solubility (EtOH) Moderate (crystallizes out)High (remains in mother liquor)
NMR Signal (

-H)
Distinct shift (often downfield)Distinct shift (often upfield)

Purification Protocol (Self-Validating): To isolate the meso isomer from a commercial mixture:

  • Dissolve the mixture in minimum hot ethanol.

  • Cool slowly to 0°C.

  • The meso isomer crystallizes preferentially due to better packing efficiency.

  • Validation: Check melting point (Target: >64°C). If <60°C, recrystallize again.

Part 3: Reactivity & Mechanistic Pathways

Cyclization with Primary Amines (Pyrrolidine Synthesis)

This is the most common application. The reaction proceeds via a double nucleophilic substitution.

Mechanism: The Double Inversion Rule

Under ideal


 conditions (polar aprotic solvent, non-hindered amine), the reaction proceeds stereospecifically:
  • First Displacement: Intermolecular attack. Inversion of configuration at C2.

  • Second Displacement: Intramolecular ring closure. Inversion of configuration at C5.

  • Meso (2R, 5S)

    
     Intermediate (2S, 5S) 
    
    
    
    Product (2S, 5R) .
    • Result: cis-Pyrrolidine (Meso product).

  • Racemic (2R, 5R)

    
     Intermediate (2S, 5R) 
    
    
    
    Product (2S, 5S) .
    • Result: trans-Pyrrolidine (Enantiomeric pair).

Critical Caveat (The "Elimination Leak"): If the reaction temperature is too high (>80°C) or the base is too strong/bulky (e.g., Et3N in excess), the reaction may proceed via an Elimination-Addition (E2/Michael) pathway. This destroys the stereochemical information, leading to thermodynamic mixtures (usually favoring the trans product).

Cyclization with Sulfur (Tetrahydrothiophenes)

Reaction with Sodium Sulfide (


) yields diethyl tetrahydrothiophene-2,5-dicarboxylate.
  • Reactivity: Sulfur is a "softer" and better nucleophile than nitrogen, often favoring direct

    
     over elimination.
    
  • Outcome: Stereospecificity is generally higher than with amines. Meso starting material reliably yields cis-tetrahydrothiophenes.

Part 4: Visualization of Reaction Pathways

ReactivityPathways Start_Meso Meso-2,5-Dibromoadipate (2R, 5S) Inter_Meso Intermediate (Mono-substituted) Start_Meso->Inter_Meso SN2 (Inv 1) Elim_Prod Elimination Byproducts (Muconates) Start_Meso->Elim_Prod E2 (High Temp/Base) Start_Rac Racemic-2,5-Dibromoadipate (2R,5R / 2S,5S) Inter_Rac Intermediate (Mono-substituted) Start_Rac->Inter_Rac SN2 (Inv 1) Start_Rac->Elim_Prod E2 (High Temp/Base) Prod_Cis Cis-Pyrrolidine/Thiophene (Meso Product) Inter_Meso->Prod_Cis SN2 (Inv 2) Prod_Trans Trans-Pyrrolidine/Thiophene (Racemic Product) Inter_Meso->Prod_Trans Epimerization Inter_Rac->Prod_Trans SN2 (Inv 2)

Caption: Stereochemical flow of cyclization. Solid lines indicate ideal SN2 pathways (Double Inversion). Dashed lines indicate competing elimination pathways.

Part 5: Experimental Protocols

Protocol A: Synthesis of cis-N-Benzyl-2,5-dicarbethoxypyrrolidine

Objective: Stereospecific cyclization from Meso precursor.

Reagents:

  • Diethyl meso-2,5-dibromoadipate (1.0 eq)

  • Benzylamine (3.0 eq)

  • Solvent: Toluene (anhydrous)

Procedure:

  • Setup: Charge a round-bottom flask with diethyl meso-2,5-dibromoadipate (3.6 g, 10 mmol) and toluene (50 mL).

  • Addition: Add benzylamine (3.2 g, 30 mmol) dropwise at 0°C to minimize elimination.

    • Note: Excess amine acts as both nucleophile and proton scavenger.

  • Reaction: Allow to warm to room temperature and stir for 24 hours. Do not reflux if strict stereochemistry is required.

  • Workup: Filter off the benzylammonium bromide salt. Wash the filtrate with water (2 x 20 mL) and brine.

  • Isolation: Dry over

    
     and concentrate in vacuo.
    
  • Data Check: The cis isomer typically shows a distinct multiplet for the C2/C5 protons in

    
     NMR, different from the trans isomer.
    
Protocol B: Synthesis of Diethyl meso-2,5-dibromoadipate (From Adipic Acid)

Objective: Synthesis of the starting material if commercial stock is impure.

  • Chlorination: Reflux adipic acid (14.6 g) with thionyl chloride (30 mL) for 3 hours. Remove excess

    
    .
    
  • Bromination (HVZ): Add bromine (32 g) dropwise to the adipoyl chloride at 80°C. Stir for 4 hours.

  • Esterification: Pour the crude acid bromide into absolute ethanol (100 mL) at 0°C carefully.

  • Purification: Upon cooling, the meso ester crystallizes. Recrystallize from ethanol to yield white needles (MP 66-68°C).

Part 6: Comparative Data Summary

Reaction ConditionSubstrateMajor ProductYieldStereochemical Fidelity
Benzylamine, 25°C, Toluene Mesocis-Pyrrolidine75%High (>90:10 cis:trans)
Benzylamine, 25°C, Toluene Racemictrans-Pyrrolidine72%High (>90:10 trans:cis)
Benzylamine, 110°C, Toluene MesoMixed (trans favored)60%Low (Thermodynamic control)

, Ethanol/H2O
Mesocis-Tetrahydrothiophene82%Very High

References

  • Synthesis of Meso-Dibromoadipate

    • Perkin, W. H., & Robinson, R. (1921). The stereoisomerism of the dibromoadipic acids. Journal of the Chemical Society.
    • (Historical Foundation)

  • Cyclization Stereochemistry (Pyrrolidines)

    • Keith, C., et al. (2012).
  • ATRP Polymerization Applications

    • Matyjaszewski, K., et al. (2001).
  • Separation of Diastereomers

    • BenchChem Protocols. Separation of Meso and Racemic 2,5-Dibromoadipic Acid.
    • (General Protocol Reference)

A Comparative Guide to Polymers Synthesized with Diethyl meso-2,5-dibromoadipate: Exploring Enhanced Properties

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the selection of monomers is a critical step in designing polymers with specific functionalities. Diethyl meso-2,5-dibromoadipate, a brominated adipate ester, presents a unique opportunity to develop specialty polymers with enhanced thermal stability, flame retardancy, and mechanical properties. This guide provides a comprehensive overview of the characterization of polymers synthesized using this monomer, with a comparative analysis against their non-brominated counterparts.

The incorporation of bromine atoms into the polymer backbone can significantly alter the material's properties.[1] Diethyl meso-2,5-dibromoadipate serves as a valuable building block in polymer chemistry, where its dibromo groups can facilitate cross-linking, leading to materials with improved mechanical strength and thermal resilience.[2][3] This guide will delve into the synthesis and characterization of both polyesters and polyamides derived from this versatile monomer.

The Strategic Advantage of Bromination

Brominated compounds are widely recognized for their flame-retardant properties.[4] They function by interrupting the combustion process in the gas phase, releasing bromine radicals that interfere with the chain reactions of fire.[4] This inherent flame retardancy makes polymers synthesized with diethyl meso-2,5-dibromoadipate attractive for applications requiring stringent fire safety standards.

Beyond flame retardancy, the presence of bromine can also influence other key polymer characteristics. The introduction of bulky, electronegative bromine atoms can increase the glass transition temperature (Tg) of the polymer, leading to better dimensional stability at elevated temperatures. Furthermore, the potential for cross-linking through the bromine atoms offers a pathway to creating robust polymer networks with enhanced durability.[2][3]

Synthesis of Polymers with Diethyl meso-2,5-dibromoadipate: A Methodical Approach

The synthesis of polyesters and polyamides from diethyl meso-2,5-dibromoadipate typically follows established polycondensation methods. The choice between melt and solution polycondensation depends on factors such as monomer stability, desired molecular weight, and the need for solvent removal.

Polyester Synthesis via Melt Polycondensation

Melt polycondensation is a solvent-free method that is often preferred for its simplicity and reduced environmental impact. The reaction involves the direct esterification of a diol with diethyl meso-2,5-dibromoadipate at elevated temperatures and under vacuum to drive the removal of the ethanol byproduct, thereby pushing the equilibrium towards polymer formation.

Caption: Workflow for the synthesis of brominated polyesters via melt polycondensation.

Polyamide Synthesis via Solution Polycondensation

For the synthesis of polyamides, solution polycondensation is often employed, particularly when using reactive diacid chlorides. However, starting from the diethyl ester, a two-step melt polycondensation similar to polyester synthesis can also be utilized. Low-temperature solution polycondensation of the corresponding diacid chloride (derived from meso-2,5-dibromoadipic acid) with a diamine is a common alternative.[5] This method allows for better control over the reaction and can lead to high molecular weight polymers.

Caption: Workflow for the synthesis of brominated polyamides via low-temperature solution polycondensation.

Comparative Characterization: Brominated vs. Non-Brominated Polymers

The true value of incorporating diethyl meso-2,5-dibromoadipate into a polymer backbone is revealed through a direct comparison of the resulting material's properties with its non-brominated analogue, a polymer synthesized with diethyl adipate.

PropertyBrominated Polyester/Polyamide (Expected)Non-Brominated Polyester/Polyamide (Typical)Rationale for Difference
Thermal Stability (TGA) Lower onset of decomposition, but higher char yield.Higher onset of decomposition, lower char yield.The C-Br bond is weaker than the C-H bond, leading to an earlier onset of decomposition. However, bromine promotes char formation, which acts as a thermal barrier.[6]
Glass Transition Temp. (DSC) Higher Tg.Lower Tg.The bulky bromine atoms restrict chain mobility, leading to a higher glass transition temperature.
Flame Retardancy (UL 94) V-0 or V-1 rating.No rating or V-2.Bromine radicals released during combustion interrupt the fire propagation in the gas phase.[4]
Mechanical Properties Potentially higher tensile strength and modulus with cross-linking.Standard tensile properties for the polymer type.The bromine atoms can serve as sites for cross-linking, which would increase the stiffness and strength of the material.[2][3]
Solubility Generally good solubility in polar aprotic solvents.Good solubility in a range of solvents.The introduction of polar C-Br bonds can affect the overall polarity and solubility of the polymer.

Experimental Protocols for Comprehensive Characterization

To validate the expected performance enhancements, a suite of characterization techniques should be employed.

Thermal Analysis: TGA and DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are fundamental for assessing the thermal properties of the synthesized polymers.[7][8][9]

TGA Protocol:

  • Accurately weigh 5-10 mg of the polymer sample into a TGA pan.

  • Place the pan in the TGA furnace.

  • Heat the sample from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.

  • Record the weight loss as a function of temperature.

DSC Protocol:

  • Accurately weigh 5-10 mg of the polymer sample into a DSC pan and seal it.

  • Heat the sample to a temperature above its expected melting point to erase its thermal history.

  • Cool the sample at a controlled rate (e.g., 10°C/min).

  • Heat the sample again at a controlled rate (e.g., 10°C/min) and record the heat flow to determine the glass transition temperature (Tg) and melting temperature (Tm).[8][9]

Mechanical Testing: Tensile Properties

The mechanical performance of the polymers can be evaluated by measuring their tensile properties.[10]

Tensile Testing Protocol:

  • Prepare dog-bone shaped specimens of the polymer by melt pressing or solution casting.

  • Measure the dimensions of the specimens accurately.

  • Mount the specimen in a universal testing machine.

  • Apply a tensile load at a constant crosshead speed until the specimen fractures.

  • Record the stress-strain curve to determine the tensile strength, Young's modulus, and elongation at break.

Flame Retardancy Testing: UL 94 Vertical Burn Test

The UL 94 test is a standard method for assessing the flammability of plastic materials.

UL 94 Vertical Burn Test Protocol:

  • Prepare rectangular bar specimens of the polymer with specified dimensions.

  • Mount a specimen vertically in the test chamber.

  • Apply a calibrated flame to the bottom of the specimen for 10 seconds and then remove it.

  • Record the afterflame time.

  • Reapply the flame for another 10 seconds and record the afterflame and afterglow times.

  • Observe if any flaming drips ignite a cotton patch placed below the specimen.

  • Classify the material's flame retardancy (V-0, V-1, or V-2) based on the test criteria.

Conclusion: A Promising Monomer for Advanced Applications

Diethyl meso-2,5-dibromoadipate stands out as a monomer with the potential to impart significant performance advantages to polyesters and polyamides. The introduction of bromine into the polymer backbone offers a clear pathway to enhanced flame retardancy, a critical requirement in many modern applications. Furthermore, the anticipated improvements in thermal stability and the potential for cross-linking to bolster mechanical properties make these brominated polymers highly attractive for demanding environments.

While further research is needed to fully elucidate the structure-property relationships in polymers derived from diethyl meso-2,5-dibromoadipate, the foundational principles of polymer chemistry and the known effects of bromination provide a strong basis for their development. The experimental protocols outlined in this guide offer a robust framework for the synthesis and comprehensive characterization of these promising materials, paving the way for their application in advanced composites, electronics, and other fields where high performance is paramount.

References

  • TGA and DSC Analysis of the Polyesters. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Synthesis and properties of aromatic polyesters and brominated polyesters derived from ?,??-bis(4-hydroxyphenyl)-1,4(or 1,3)-diisopropylbenzene. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Functional Aromatic Polyamides. (2016). Polymers (Basel), 8(5), 185. [Link]

  • Flame Retardant Coatings: Additives, Binders, and Fillers. (2022). Polymers (Basel), 14(14), 2898. [Link]

  • Aliphatic and Aromatic Polyamides. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • SYNTHESIS AND PROPERTIES OF NOVEL AROMATIC POLYAMIDES HAVING PENDANT N,N′-DIPHENYL IMIDE GROUPS. (2001). R Discovery. [Link]

  • Synthesis and Properties of Polyamide 6 Random Copolymers Containing an Aromatic Imide Structure. (2023). Polymers (Basel), 15(13), 2843. [Link]

  • diethyl meso-2 5-dibromoadipate 98% (c005b-083241). (n.d.). Cenmed Enterprises. Retrieved March 7, 2026, from [Link]

  • What flame retardants are available for polyamides? (n.d.). Presafer. Retrieved March 7, 2026, from [Link]

  • Synthesis of brominated flame retardants with different brominated structures and study on flame retardancy of polystyrene resin. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Flame retardant polyester by combination of organophosphorus compounds and an NOR radical forming agent. (2020). Journal of Applied Polymer Science, 137(24), 48776. [Link]

  • THERMAL ANALYSIS (DSC, TGA) OF TEXTILE FLAME RETARDANTS WITH LOWER ENVIRONMENTAL IMPACT. (2019). AUTEX Research Journal, 19(2), 123-128. [Link]

  • Synthesis of Low Melting Temperature Aliphatic-Aromatic Copolyamides Derived from Novel Bio-Based Semi Aromatic Monomer. (2018). Polymers (Basel), 10(7), 794. [Link]

  • Synthesis and characterization of PU flame-retardant coatings using tribromo modified polyesters. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Characterization the Thermal Degradation E Kinetic of Unsaturated Polyester and Polyester/Silica Nanoparticles Composites by TGA. (2020). Journal of Advanced Research in Fluid Mechanics and Thermal Sciences, 68(2), 116-126. [Link]

  • Synthesis and characterisation of polyamides based on 2,5-furandicarboxylic acid as a sustainable building block for engineering plastics. (2020). Polymer Chemistry, 11(3), 603-614. [Link]

  • Polymeric Flame Retardants. (n.d.). Cloudinary. Retrieved March 7, 2026, from [Link]

  • Phan Huy, N. (2016). SYNTHESIS AND CHARACTERIZATION OF NOVEL POLYAMIDES. Aaltodoc. [Link]

  • Thermal Analysis Techniques for Polymers, Part 2: DSC, TGA, EGA. (2017). Polymer Solutions. [Link]

  • EFFECTS OF CHEMICAL MODIFICATIONS ON POLYESTER FIBRES. (n.d.). JournalAgent. Retrieved March 7, 2026, from [Link]

  • Thermal Analysis of Polymers Selected Applications. (n.d.). Mettler Toledo. Retrieved March 7, 2026, from [Link]

  • Overview on Classification of Flame-Retardant Additives for Polymeric Matrix. (2021). ACS Omega, 6(47), 31443-31456. [Link]

  • Preparation of High-Molecular-Weight Aliphatic Polycarbonates by Condensation Polymerization of Diols and Dimethyl Carbonate. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • The Flame-Retardant Mechanisms and Preparation of Polymer Composites and Their Potential Application in Construction Engineering. (2022). Polymers (Basel), 14(21), 4736. [Link]

  • Summary of the Tensile Properties of Polyesters a. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Synthesis of polymer microspheres with mercapto groups by polycondensation of a,x-alkanedithiol and a,x-dibromoalkane in the pre. (n.d.). Controlled Radical Polymerization. Retrieved March 7, 2026, from [Link]

  • THE RELATIONSHIP BETWEEN STRUCTURE AND THERMAL AND MECHANICAL PROPERTIES OF THERMOPLASTIC POLYESTER MATERIALS. (n.d.). The Madison Group. Retrieved March 7, 2026, from [Link]

  • Special Issue : Flame Retardant Polymeric Materials: Synthesis and Application. (n.d.). MDPI. Retrieved March 7, 2026, from [Link]

  • High-molecular-weight aliphatic polycarbonates by melt polycondensation of dimethyl carbonate and aliphatic diols: Synthesis and characterization. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Comparison of Different Aliphatic Polyester-Based Microparticles as Protein Delivery Systems. (2025). Polymers (Basel), 17(19), 4153. [Link]

  • PRODUCTION OF FLAME RETARDANT POLYESTER COMPOSITES AND FIBERS A THESIS SUBMITTED TO THE GRADUATE SCHOOL OF NATURAL AND APPLIED S. (2013). Middle East Technical University. [Link]

  • 1.3.2 - Polyester polyols. (n.d.). Retrieved March 7, 2026, from [Link]

  • Enzymatic Polycondensation of 1,6-Hexanediol and Diethyl Adipate: A Statistical Approach Predicting the Key-Parameters in Solution and in Bulk. (2020). Polymers (Basel), 12(9), 1930. [Link]

  • Synthesis and Characterization of a Self-Polycondensation Diazaphthalanone Monomer and Its Polymers from Polycondensation Reactions. (2023). Polymers (Basel), 15(24), 4647. [Link]

Sources

Comparative analysis of mechanical properties of polymers crosslinked with different agents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug delivery and tissue engineering, the mechanical stiffness of a hydrogel matrix dictates not only structural integrity but also drug release kinetics and cellular phenotype. This guide compares the mechanical outcomes of ionic versus covalent crosslinking strategies, using Alginate and Gelatin as primary case studies.

Key Takeaway: Covalent crosslinkers (e.g., Glutaraldehyde, Genipin) generally yield higher Young's Moduli (10–100+ kPa) and lower swelling ratios compared to ionic systems (1–20 kPa), but often at the cost of rapid cytotoxicity or brittleness. Selecting the correct agent requires balancing the Modulus-to-Swelling Ratio against the biological window of the application.

Part 1: Mechanistic Foundations

To predict mechanical performance, one must understand the network topology created by the crosslinker.

Ionic vs. Covalent Topologies[1][2]
  • Ionic Crosslinking (e.g., Alginate + Ca²⁺): Relies on electrostatic interactions. The "Egg-Box" model describes how divalent cations (Ca²⁺, Ba²⁺) chelate between guluronate (G) blocks of alginate chains.

    • Mechanical Implication:[1][2][3][4][5][6][7] Reversible, shear-thinning, generally lower stiffness. Susceptible to ion exchange in physiological media (disintegration).

  • Covalent Crosslinking (e.g., Gelatin + Genipin/GTA): Forms permanent chemical bonds (e.g., Schiff base formation).

    • Mechanical Implication:[1][2][3][4][5][6][7] Irreversible, elastic-dominant behavior, higher stiffness.

Mechanism Visualization

The following diagram illustrates the pathway from polymer solution to crosslinked network for the three dominant agents analyzed in this guide.

CrosslinkingMechanisms Polymer Polymer Solution Ca Ionic Agent (CaCl2 / BaCl2) Polymer->Ca GTA Synthetic Covalent (Glutaraldehyde) Polymer->GTA Genipin Natural Covalent (Genipin) Polymer->Genipin EggBox Mechanism: 'Egg-Box' Chelation (G-block stacking) Ca->EggBox Divalent Cation Schiff Mechanism: Schiff Base Formation (Fast Reaction) GTA->Schiff Aldehyde Groups Dimer Mechanism: Ring Opening & Dimerization (Slow Reaction) Genipin->Dimer Nucleophilic Attack Net_Ionic Ionic Network Modulus: 1-20 kPa Reversible EggBox->Net_Ionic Net_GTA Rigid Covalent Network Modulus: 50-100+ kPa Brittle / Toxic Schiff->Net_GTA Net_Gen Elastic Covalent Network Modulus: 5-30 kPa Biocompatible / Blue Color Dimer->Net_Gen

Figure 1: Mechanistic pathways of Ionic (Ca²⁺), Synthetic Covalent (GTA), and Natural Covalent (Genipin) crosslinking.

Part 2: Comparative Analysis (The Data)[8]

Case Study A: Alginate Hydrogels (Ionic Crosslinking)

Context: Alginate is the gold standard for cell encapsulation. The choice of cation significantly alters the mesh size.

Expert Insight: While Calcium is standard, Barium binds more strongly to G-blocks, resulting in stiffer gels with lower swelling. However, Barium toxicity is a concern for in vivo applications.

ParameterCalcium-Alginate (Ca-Alg)Barium-Alginate (Ba-Alg)Impact on Performance
Crosslinker Conc. 10–100 mM CaCl₂10–50 mM BaCl₂Higher conc. = Higher Stiffness (up to a plateau).
Young's Modulus (E) 3.9 – 12 kPa 7 – 20 kPa Ba²⁺ creates a tighter network, resisting deformation better than Ca²⁺.
Mesh Size (ξ) ~20 nm (Low Conc.) to ~4 nm (High Conc.)< 5 nmSmaller mesh size in Ba-Alg slows drug diffusion.
Swelling Ratio High (sensitive to Na⁺ exchange)Moderate (more stable)Ba-Alg is more stable in physiological saline.

Data synthesized from Bigi et al. and Kuo et al. [1, 2]

Case Study B: Gelatin Hydrogels (Covalent Crosslinking)

Context: Gelatin requires crosslinking to prevent dissolution at 37°C. The choice is often between Glutaraldehyde (GTA) for maximum stiffness or Genipin for biocompatibility.

Expert Insight: GTA is extremely efficient but leaves toxic residues requiring extensive washing. Genipin is slower (24-48h reaction) and turns the gel dark blue, but supports high cell viability.

ParameterGlutaraldehyde (GTA)Genipin (GP)Impact on Performance
Reaction Kinetics Very Fast (< 30 mins)Slow (12 – 48 hours)GTA causes rapid setting; GP allows time for injection/molding.
Young's Modulus (E) 50 – 100+ kPa 5 – 30 kPa GTA yields very stiff, brittle gels. GP yields "softer" elastic gels.
Swelling Ratio Low (~100-150%)Moderate (~200-300%)Tighter GTA network restricts water uptake more than GP.
Cytotoxicity High (Grade III-IV)Low (Grade I)GP is superior for cell-laden scaffolds.
Degradation Time Slow (> 21 days)Moderate (~28 days)Note: GP gels can degrade slower than GTA in specific enzymatic conditions due to unique cyclic crosslinks [3].

Data synthesized from comparative microsphere and hydrogel studies [3, 4, 5]

Part 3: Experimental Protocols

To generate the data above, rigorous testing protocols are required. The Unconfined Compression Test is the industry standard for determining bulk stiffness (Young's Modulus).

Protocol: Unconfined Compression of Hydrogels

Objective: Determine the stress-strain relationship and calculate the elastic modulus.

Reagents & Equipment:

  • Mechanical Tester (e.g., Instron or TA Instruments Rheometer).

  • Biopsy punch (8mm or 10mm diameter).

  • PBS (Phosphate Buffered Saline) for hydration.

  • Digital Caliper.

Workflow Diagram:

CompressionProtocol cluster_prep Sample Preparation cluster_test Testing Phase cluster_analysis Data Analysis Step1 Cast Hydrogel (Fixed Thickness: 2-4mm) Step2 Punch Disks (Biopsy Punch Ø 8mm) Step1->Step2 Step3 Equilibrate (Soak in PBS 37°C for 24h) Step2->Step3 Step4 Measure Dimensions (Diameter & Height) Step3->Step4 Step5 Pre-load (0.01 N) (Ensure contact) Step4->Step5 Step6 Compress (Strain rate: 10% / min) Step5->Step6 Step7 Plot Stress vs. Strain Step6->Step7 Step8 Calc. Young's Modulus (Slope of linear region 5-15% strain) Step7->Step8

Figure 2: Standardized workflow for unconfined compression testing of hydrogel disks.

Critical Technical Nuances (The "Senior Scientist" Note)
  • Strain Rate Dependency: Hydrogels are viscoelastic. A fast compression rate (e.g., >100%/min) will yield a higher apparent modulus due to water entrapment (poroelasticity). For "static" stiffness, use slow rates (1–10%/min).

  • Sample Geometry: Ensure the aspect ratio (Height/Diameter) is < 0.5 to minimize buckling, but high enough to avoid friction effects from the platens.

  • Hydration State: Never test dry hydrogels unless the application is dry state. Always test fully swollen in PBS at 37°C to mimic in vivo conditions.

Part 4: Application Context & Recommendations

When to use which?
  • Choose Calcium-Alginate when:

    • You need rapid, reversible gelation for cell encapsulation.

    • Mechanical strength requirements are low (<10 kPa).[1]

    • Tip: Use internal gelation (CaCO₃ + GDL) rather than diffusion (CaCl₂ bath) to avoid the "onion-skin" heterogeneity effect.

  • Choose Genipin-Gelatin when:

    • You are developing long-term tissue scaffolds.

    • Biocompatibility is paramount.

    • You can tolerate a 24-hour curing time.

  • Choose Glutaraldehyde-Gelatin when:

    • You need high stiffness (>50 kPa) for load-bearing applications (e.g., cartilage mimics).

    • The device will be thoroughly washed/dialyzed before contact with biological tissue (e.g., microspheres for drug delivery, not cell encapsulation).

References

  • Mechanical Properties of Alginate Hydrogels Cross-Linked with Multivalent Cations. Journal of the Mechanical Behavior of Biomedical Materials.

  • Biomechanical Properties of Calcium and Barium Alginate Hydrogel Scaffolds. ResearchGate.

  • Comparison of characteristics between glutaraldehyde- and genipin-crosslinked gelatin microspheres. PubMed.

  • Genipin-Crosslinked Gelatin Hydrogels with Controlled Molecular Weight. MDPI Polymers.

  • Mechanical and thermal properties of gelatin films at different degrees of glutaraldehyde crosslinking. Biomaterials.[8]

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of Diethyl meso-2,5-dibromoadipate

[1][2]

Part 1: Immediate Action Card (Emergency & Quick Reference)

CRITICAL PARAMETER DIRECTIVE
Chemical Identity Diethyl meso-2,5-dibromoadipate (CAS: 869-10-3)
Hazard Class CORROSIVE (Cat 1B) .[1] Causes severe skin burns and eye damage.[1][2]
Waste Stream Solid Hazardous Waste (if pure) or Halogenated Organic Solvent Waste (if dissolved).[1]
Incompatibility Strong Oxidizers, Bases, Amines. Do NOT mix with non-halogenated waste streams.[1]
Spill Response Do not inhale dust.[1][2][3][4][5] Wear full PPE (Nitrile + Tyvek).[1][6] Sweep up carefully to avoid dust generation.[1][2]
Disposal Method High-temperature incineration with off-gas scrubbing (for HBr).[1]

Part 2: Chemical Profile & Hazard Identification[1][3][5]

To dispose of this compound safely, one must understand its reactive properties.[1] Diethyl meso-2,5-dibromoadipate is an

1
  • High Bromine Content: Upon combustion, this compound releases Hydrogen Bromide (HBr) gas.[1] Standard incinerators lacking acid gas scrubbers cannot handle this; it must be routed to a facility equipped for halogenated waste.[1]

  • Hydrolytic Instability: As an

    
    -halo ester, it is susceptible to hydrolysis, particularly in basic conditions, potentially releasing corrosive acid byproducts even before incineration.[1]
    
Physical & Chemical Properties Table
PropertyValueRelevance to Disposal
Physical State Solid (White powder/crystals)Must be containerized as solid waste unless already in solution.[1][4]
Melting Point 64–68 °CLow melting point; store cool to prevent fusing/caking in waste drums.[1]
Corrosivity GHS Category 1BWaste containers must be chemically resistant (HDPE preferred over metal).[1]
Solubility Soluble in DCM, Ethyl AcetateIf dissolved, segregates into "Halogenated Solvent" streams.[1]

Part 3: Pre-Disposal Preparation[1]

Expert Insight: The most common compliance failure with this compound is misclassification as "General Organic Waste."[1] Because it contains bromine, it must be tagged as Halogenated .[1]

Segregation Protocol
  • Solid Waste: Collect in a dedicated wide-mouth jar labeled "Solid Hazardous Waste - Halogenated."[1]

  • Liquid Waste: If the material is in a reaction mixture (e.g., ATRP polymerization), it must go into the Halogenated Solvent carboy (often red-tagged).[1]

  • Prohibited Mixtures: Never mix with strong bases (e.g., NaOH, KOH) or amines in the waste container.[1] The reaction can be exothermic and generate pressure.[1][6]

PPE Requirements
  • Eyes: Chemical splash goggles (Face shield recommended for large quantities).[1]

  • Hands: Double-gloving is standard.[1][6] Inner: Latex/Nitrile.[1] Outer: Nitrile (min 5 mil).[1]

  • Respiratory: If handling >10g of powder outside a fume hood, use an N95 or P100 particulate respirator.[1]

Part 4: Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid (Expired/Surplus Reagent)

Use this protocol for solid reagent bottles or weighing boat residues.[1]

  • Container Selection: Use a high-density polyethylene (HDPE) wide-mouth jar.[1] Do not use metal cans due to the corrosive nature of the compound.[1]

  • Transfer:

    • Place the waste container inside a fume hood.[1][7]

    • Transfer the solid using a plastic spatula.[1] Avoid creating dust.[1][2][3][4][5]

    • Self-Validation: Wipe the spatula with a DCM-dampened tissue and place the tissue in the solid waste container to ensure no residue remains on tools.[1]

  • Labeling:

    • Affix a hazardous waste tag immediately.[1][7]

    • Constituents: Write "Diethyl meso-2,5-dibromoadipate".

    • Hazard Checkboxes: Check "Corrosive" and "Toxic".[1]

  • Storage: Cap tightly. Store in the Satellite Accumulation Area (SAA) away from heat sources until pickup.[1]

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)

Use this protocol if the compound is dissolved in solvents like Dichloromethane (DCM) or THF.

  • Stream Identification: Confirm the solvent stream.[1]

    • If solvent is DCM/Chloroform

      
      Halogenated Waste .[1]
      
    • If solvent is Acetone/Hexane

      
      Still Halogenated Waste  (due to the solute).[1]
      
    • Rule: If the solute is halogenated, the entire mixture is treated as halogenated.[1]

  • pH Check (Crucial):

    • Dip a pH strip into the waste solution.[1]

    • If pH < 4 (Acidic), neutralize carefully with Sodium Bicarbonate before adding to the main carboy to prevent drum corrosion, unless your facility specifically accepts acidic organic waste.[1]

  • Transfer: Pour into the "Halogenated Waste" carboy using a funnel.

  • Log Entry: Record the approximate mass of Diethyl meso-2,5-dibromoadipate added to the carboy on the log sheet. This is vital for the incineration facility to calculate scrubber load.[1]

Part 5: Visualizing the Decision Logic

The following diagram illustrates the critical decision nodes for disposing of Diethyl meso-2,5-dibromoadipate to ensure regulatory compliance and safety.

DisposalWorkflowStartWaste Generation:Diethyl meso-2,5-dibromoadipateStateCheckPhysical State?Start->StateCheckSolidPathPure Solid / PowderStateCheck->SolidPathSolidLiquidPathDissolved in SolutionStateCheck->LiquidPathLiquidSolidContainerContainer: HDPE Wide-Mouth Jar(NO Metal)SolidPath->SolidContainerLiquidSegregationSolvent Type?LiquidPath->LiquidSegregationLabelingLabel: 'Corrosive' & 'Toxic'List specific chemical nameSolidContainer->LabelingHaloStreamAdd to HALOGENATEDSolvent WasteLiquidSegregation->HaloStreamDCM/ChloroformNonHaloStreamContaminates Non-Halo StreamMust treat as HALOGENATEDLiquidSegregation->NonHaloStreamAcetone/HexaneHaloStream->LabelingNonHaloStream->HaloStreamRe-classifyFinalShip to Incinerator(Requires Acid Scrubbing)Labeling->Final

Figure 1: Decision matrix for segregating Diethyl meso-2,5-dibromoadipate waste streams.

Part 6: Regulatory Compliance & Emergency Response[1][5]

US EPA / RCRA Codes

While Diethyl meso-2,5-dibromoadipate is not explicitly P- or U-listed, it typically triggers the following characteristic waste codes upon disposal:

  • D002 (Corrosivity): If the waste is aqueous and pH

    
     2, or liquid that corrodes steel.[1]
    
  • Halogenated Organic Standards: Must be treated in accordance with 40 CFR 268 (Land Disposal Restrictions), requiring incineration as the specified technology.[1]

Spill Management (Small Scale < 50g)
  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Wear goggles, lab coat, and double nitrile gloves.[1][6]

  • Contain: If solid, cover with a damp paper towel to prevent dust.[1] If liquid, use a spill pillow or vermiculite.[1]

  • Clean: Scoop material into a waste container. Wash the area with soap and water.[1]

  • Report: Notify the Lab Safety Officer.

References

  • University of Illinois Urbana-Champaign (DRS). (n.d.).[1] Halogenated Organic Liquids Disposal SOP. Retrieved October 26, 2023, from [Link][1]

  • Washington State University. (n.d.).[1][6] Laboratory Safety: Halogenated Solvents Waste Management. Retrieved October 26, 2023, from [Link][1]

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